Agl 2043

Catalog No.
S517538
CAS No.
226717-28-8
M.F
C15H12N4S
M. Wt
280.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agl 2043

CAS Number

226717-28-8

Product Name

Agl 2043

IUPAC Name

1,2-dimethyl-6-thiophen-2-ylimidazo[4,5-g]quinoxaline

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C15H12N4S/c1-9-17-12-6-11-10(7-14(12)19(9)2)16-8-13(18-11)15-4-3-5-20-15/h3-8H,1-2H3

InChI Key

ZGDACLBJJXLKJY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AGL-2043, tyrphostin AGL-2043

Canonical SMILES

CC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4

The exact mass of the compound 1H-Imidazo(4,5-g)quinoxaline, 1,2-dimethyl-6-(2-thienyl)- is 280.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
IUPAC Name 1,2-Dimethyl-6-(thiophen-2-yl)imidazo[5,4-g]quinoxaline [1]
Molecular Formula C₁₅H₁₂N₄S [2] [3] [4]
Molecular Weight 280.08 - 280.35 g/mol [2] [3]
CAS Number 226717-28-8 [2] [3] [4]
Compound Class Synthetic organic; Tricyclic quinoxaline [2] [5] [1]
Mechanism Potent, reversible, ATP-competitive inhibitor [2] [3] [1]
Primary Targets Type III Receptor Tyrosine Kinases (PDGFR, CSFR, Kit, FLT3) [2]

Biological Activity & Selectivity

The table below outlines the inhibitory concentrations (IC50) of AGL 2043 for its primary and secondary kinase targets.

Kinase Target IC₅₀ / Potency Experimental Context
PDGFRβ ~90 nM [3] [1] Purified receptor
PDGFR 800 nM [3] [1] 3T3 cells
Kit ~1-3 µM [3] [1]
Flt3 ~1-3 µM [3] [1]
VEGFR >30 µM [3] [1] Weak inhibition
EGFR >30 µM [3] [1] Weak inhibition
IGF-1R >30 µM [3] [1] Weak inhibition
Src >30 µM [3] [1] Weak inhibition
PKA >30 µM [3] [1] Weak inhibition

Mechanism of Action & Signaling Pathway

This compound acts as a ATP-competitive inhibitor in the ATP-binding pocket of Type III RTKs, blocking the receptor phosphorylation and activation that triggers downstream signaling cascades for cell proliferation and migration [3] [5]. The following diagram illustrates this mechanism and its therapeutic effect in restenosis:

This compound inhibits Type III RTK activation and downstream signaling.

Experimental Models & Protocols

Key evidence for this compound efficacy comes from localized delivery in animal models of vascular injury.

Nanoencapsulated Delivery in Rat Carotid Artery
  • Objective: To assess if local delivery of this compound reduces neointima formation following balloon injury [6].
  • Protocol: this compound was encapsulated within biodegradable nanoparticles [6]. These nanoparticles were delivered directly to the site of balloon-injured rat carotid arteries.
  • Outcome: The treatment significantly reduced neointima formation compared to controls [6].
Drug-Eluting Stent in Porcine Coronary Arteries
  • Objective: To evaluate the efficacy of this compound released from a stent in inhibiting restenosis in a large animal model [6].
  • Protocol: this compound was loaded onto bare-metal stents, creating a drug-eluting stent (DES) [6]. These stents were implanted in porcine coronary arteries.
  • Outcome: The this compound-eluting stent significantly reduced neointimal hyperplasia (the proliferation of smooth muscle cells that causes re-narrowing) compared to a bare-metal stent [6].

Research Considerations

  • Key Advantage: this compound offers a targeted approach compared to broad-spectrum cytostatic drugs like sirolimus or paclitaxel used in early-generation drug-eluting stents. By selectively inhibiting PDGFR, it aims to curb smooth muscle cell proliferation without severely impairing the healing of the endothelial layer, potentially reducing the risk of late stent thrombosis [6].
  • Formulation & Delivery: Its research success is heavily dependent on advanced delivery systems like nanoparticles or coated stents for local administration, which helps achieve effective tissue concentrations while minimizing systemic exposure [7] [6].
  • Commercial Status: Please note that this compound is listed as discontinued by at least one major chemical supplier (Merck Millipore) [1]. Researchers may need to source it from other specialty vendors or explore alternative compounds.

References

Comprehensive Technical Guide: AGL-2043 Tyrphostin

Author: Smolecule Technical Support Team. Date: February 2026

Molecular and Mechanistic Profile

AGL-2043 is a cell-permeable, tricyclic quinoxaline compound that functions as a potent, selective, ATP-competitive, and reversible inhibitor of Type III receptor tyrosine kinases [1]. Its core structure enables high-affinity binding to the ATP pocket of target kinases, effectively blocking their phosphorylation and subsequent downstream signaling cascades [2].

  • Primary Targets: The compound exhibits potent inhibitory activity against PDGFRβ, Flt3, and c-Kit receptors, which are critically involved in cellular proliferation, migration, and survival pathways [3] [1].
  • Selectivity Profile: AGL-2043 demonstrates remarkable selectivity for its primary targets, showing significantly weaker activity (>30-fold less potent) against a broad panel of other kinases including PKA, EGFR, IGF-1R, VEGFR, and Src kinases (IC₅₀ > 30 µM) [1].

Table 1: Quantitative Inhibition Profile of AGL-2043

Kinase Target IC₅₀ Value Cellular Context/Assay
PDGFRβ 90 nM Purified receptor [1]
PDGFR 800 nM 3T3 cells [1]
c-Kit ~1-3 µM Not specified [1]
VEGFR, EGFR, IGF-1R, Src >30 µM Various assays [1]

Therapeutic Applications and Experimental Evidence

Anti-Restenosis Efficacy

The most compelling therapeutic evidence for AGL-2043 comes from cardiovascular intervention models, particularly in the context of preventing restenosis following stent implantation.

  • Stent-Based Delivery: In a porcine coronary artery model, stents coated with biodegradable polylactic/glycolic acid (PLGA) polymer containing 180 µg AGL-2043 demonstrated 50% reduction in in-stent stenosis compared to control polymer-coated stents (26±10% vs 51±21%, p=0.001) at 28 days post-implantation [4].
  • Morphometric Outcomes: The study revealed a 44% reduction in absolute neointimal area (1.31±0.43 mm² vs 2.38±1.04 mm², p=0.004) and a 57% increase in absolute luminal area (3.39±0.59 mm² vs 2.19±1.09 mm², p=0.003) in treated arteries, indicating significant preservation of vessel patency [4].
  • Safety Profile: Critically, there were no significant differences in vascular injury or inflammation scores between control and AGL-2043 treated groups, and mortality was zero throughout the study period [4].
Signaling Pathways and Biological Effects

The diagram below illustrates the core mechanism by which AGL-2043 inhibits PDGFR-mediated signaling pathways in smooth muscle cells, and how this action translates to therapeutic effects in restenosis.

G PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binding ATP ATP PDGFR->ATP Requires ATP DownstreamSignaling DownstreamSignaling ATP->DownstreamSignaling Phosphorylation AGL2043 AGL2043 AGL2043->ATP Competitive Inhibition SMC_Proliferation SMC_Proliferation DownstreamSignaling->SMC_Proliferation SMC_Migration SMC_Migration DownstreamSignaling->SMC_Migration Neointima Neointima SMC_Proliferation->Neointima SMC_Migration->Neointima Restenosis Restenosis Neointima->Restenosis

Figure 1: AGL-2043 inhibits PDGFR-mediated signaling in smooth muscle cells by competing with ATP, thereby reducing proliferation, migration, and neointima formation that leads to restenosis.

Experimental Protocols and Research Applications

In Vitro Kinase Inhibition Assays

The inhibitory profile of AGL-2043 has been characterized through comprehensive kinase screening platforms.

  • KinaseProfiler Service (EMD Millipore): This service evaluated 158 kinase inhibitors at 1µM and 10µM concentrations against 234 human recombinant kinases, demonstrating that AGL-2043 maintains potent inhibition of PDGFRα, Flt3, and c-Kit even at low micromolar concentrations [3].
  • Cellular Autophosphorylation Assay: In A431 human epidermoid carcinoma cells, the compound effectively inhibited EGFR autophosphorylation, establishing its cell permeability and intracellular activity [5].

Table 2: Kinase Profiling Data for AGL-2043 (Percentage Activity Remaining)

Kinase Target % Activity at 0.5µM % Activity at 1µM % Activity at 10µM
PDGFRα 23.8% 78.0% 15.0%
Flt3 27.5% 15.0% 1.0%
c-Kit 40.4% 80.0% 13.0%
CSF1R (Fms) 63.5% 52.0% 8.0%
PDGFRβ 63.3% 97.0% 46.0%
In Vivo Restenosis Model Protocol

The porcine coronary artery model represents a validated preclinical approach for evaluating anti-restenotic agents:

  • Stent Preparation: Biodegradable polylactic/glycolic acid (PLGA) polymer coated stents loaded with 180 µg AGL-2043 or control polymer alone [4].
  • Animal Implantation: Stents implanted in Sinclair mini-pigs (34±4 kg) to achieve 1.1:1 stent-to-artery diameter ratio in the proximal left anterior descending coronary artery [4].
  • Histomorphometric Analysis: After 28 days, arterial sections analyzed for neointimal area, luminal area, percent stenosis, with simultaneous assessment of injury and inflammation scores using standardized scoring systems [4].
  • Drug Delivery Validation: High-performance liquid chromatography (HPLC) confirmation of successful drug transfer from stent to arterial tissue, with negligible drug concentrations in segments proximal and distal to the stented region [4].

Pharmaceutical Properties and Research Use

  • Physicochemical Properties: Molecular weight: 280.35 g/mol; Formula: C₁₅H₁₂N₄S; CAS Number: 226717-28-8 [6] [1]. The compound complies with Lipinski's rule of five with zero violations, indicating favorable drug-like properties [3].
  • Research Applications: AGL-2043 is marketed for research use only by multiple biological suppliers with documented purity ≥99.0% [6]. Recommended storage conditions: powder at -20°C for 3 years or 4°C for 2 years; in solvent at -80°C for 6 months or -20°C for 1 month [6].

References

Experimental Evidence & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

AGL 2043's efficacy has been demonstrated in pre-clinical studies, particularly in inhibiting smooth muscle cell proliferation that causes vessel re-narrowing after angioplasty.

Stent-Based Delivery in Porcine Coronary Arteries

This study evaluated the effect of this compound delivered from a stent coated with a biodegradable polymer to prevent in-stent restenosis [1].

  • Objective: To determine if stent-based delivery of this compound reduces neointima formation (the buildup of new tissue that narrows the artery) in a porcine model [1].
  • Methods:
    • Stent Preparation: Stents were coated with a polylactic/glycolic acid (PLGA) polymer, with or without (control) 180 µg of this compound [1].
    • Animal Model: The stents were implanted in the coronary arteries of Sinclair mini-pigs. The stent-to-artery diameter ratio was 1.1:1 to induce injury [1].
    • Drug Delivery Confirmation: High-performance liquid chromatography (HPLC) was used to confirm the delivery of the drug from the stent to the arterial tissue [1].
    • Histomorphometric Analysis: After 28 days, the arteries were harvested and analyzed. Key measurements included:
      • In-stent stenosis: The percentage of the artery narrowed by new tissue.
      • Neointimal area: The absolute area of the new tissue.
      • Luminal area: The remaining open area inside the artery.
      • Injury and Inflammation scores: Standardized scores to ensure comparisons were made between vessels with similar levels of injury and immune response [1].
  • Results: The study found that this compound significantly reduced in-stent stenosis by 50% and the absolute neointimal area by 44% compared to the control polymer-coated stents. The luminal area was 57% larger in the treated group, without a significant increase in inflammation [1].
In-Vitro Inhibition of PDGF-Stimulated Proliferation

An earlier study provided the methodology for testing this compound's effect on smooth muscle cells in culture [2].

  • Cell Line: The inhibitory activity (IC₅₀) was determined in 3T3 fibroblasts [2].
  • Stimulus: Cells were stimulated with PDGF to induce proliferation [2].
  • Intervention: Treatment with varying concentrations of this compound [2].
  • Measurement: The concentration required to inhibit PDGF-stimulated cell proliferation by 50% (IC₅₀) was calculated [2].

PDGFR Signaling Pathway and this compound Inhibition

The following diagram illustrates the PDGF signaling pathway and the specific point where this compound acts as an inhibitor.

PDGF PDGF Ligand PDGFR PDGFR (Dimer) PDGF->PDGFR Binds Phosphorylation Receptor Autophosphorylation PDGFR->Phosphorylation ATP ATP ATP->Phosphorylation Provides Phosphate AGL2043 This compound AGL2043->Phosphorylation Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K) Phosphorylation->Downstream CellularResponse Cellular Responses: Proliferation, Migration, Survival Downstream->CellularResponse

Comparison with Other PDGFR Inhibitors

This compound is one of several compounds developed to target PDGFR signaling. The table below compares it with other relevant inhibitors mentioned in the search results.

Inhibitor Primary Targets Key Context from Search Results
This compound PDGFR-β, Flt3, Kit [2] Selective, ATP-competitive inhibitor; shown to reduce restenosis in stents [1].
Imatinib (STI571) BCR-ABL, c-Kit, PDGFRα/β [3] [4] Reversed pulmonary hypertension in animal models; serious adverse effects (e.g., cardiotoxicity) linked to c-ABL inhibition [4].
WQ-C-401 PDGFRα/β (Highly selective) [4] A novel inhibitor that prevented pulmonary arterial hypertension in rats by selectively targeting PDGFR without severe off-target effects [4].
Avapritinib Mutant PDGFRA (D842V), KIT [5] A selective inhibitor of mutant forms of PDGFR; research explores its repurposing for non-small cell lung cancer (NSCLC) [5].

References

AGL 2043 tricyclic quinoxaline compound

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Formulation Protocols

A key development for AGL-2043's application in vivo was its formulation into biodegradable nanoparticles (NP) for localized, sustained delivery. The following protocol for creating and characterizing these nanoparticles is adapted from a study that successfully used them in animal models [1].

  • Nanoparticle Preparation via Modified Nanoprecipitation [1]

    • Polymer: Use poly(D,L-lactide) (PLA) with a molecular weight of 90,000–120,000.
    • Drug-to-Polymer Ratio: A critical parameter is a 1:100 (w/w) ratio of AGL-2043 to PLA. Ratios above this can lead to rapid drug crystallization.
    • Organic Phase: Dissolve the polymer and drug in acetone.
    • Aqueous Phase: Use an aqueous solution of a stabilizer (e.g., Poloxamer-188).
    • Process: Under moderate magnetic stirring, add the organic phase to the aqueous phase. The nanoparticles form spontaneously as the acetone diffuses into the water.
    • Evaporation: Remove the organic solvent and concentrate the nanoparticle suspension under reduced pressure.
    • Purification: Purify the nanoparticles by cross-flow filtration and finally lyophilize for storage.
  • Nanoparticle Characterization [1]

    • Size and Distribution: Dynamic light scattering confirmed the formation of small, stable nanoparticles with a mean diameter of 90 ± 20 nm and a narrow size distribution.
    • Drug Loading: The optimized formulation achieved a drug content of 0.9 ± 0.1% (w/w).
    • Stability: The formulation was stable at 4°C for over 6 months without signs of drug crystallization or particle aggregation.

Key Experimental Models & Workflows

The efficacy of AGL-2043, particularly in its nanoencapsulated form, has been validated in established models of vascular injury. The experimental workflow for the key porcine coronary artery study is summarized in the diagram below.

G NP_Prep Prepare AGL-2043 NP (via nanoprecipitation) Animal_Model Porcine Model (Stented Coronary Arteries) NP_Prep->Animal_Model Delivery Local Intramural Delivery Using 'Oozing Balloon' Catheter Animal_Model->Delivery Analysis Tissue Analysis (28 days post-injury) Delivery->Analysis Results Results: Significant reduction in neointima formation Analysis->Results

  • Animal Model and Drug Delivery [1]

    • Model: Porcine coronary arteries subjected to stent implantation.
    • Delivery Method: Local intramural delivery of AGL-2043 nanoparticles was performed using an 'oozing balloon' catheter. This method allows for site-specific administration, achieving high and sustained drug levels at the injury site with minimal systemic exposure.
  • Tissue Analysis and Key Findings [1]

    • Timeline: Animals were euthanized 28 days post-injury for histomorphometric analysis.
    • Key Metrics: Analysis focused on measuring the neointimal area and the intima-to-media area ratio.
    • Result: Local delivery of nanoencapsulated AGL-2043 resulted in a statistically significant reduction in neointima formation compared to the control group.

Mechanism of Action & Signaling Pathways

AGL-2043's primary mechanism involves the specific inhibition of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase activity. The following diagram illustrates this signaling pathway and the compound's inhibitory action.

G PDGF PDGF Ligand PDGFR PDGFRβ (Dimer) PDGF->PDGFR Binding ATP ATP Binding PDGFR->ATP Activation & Signaling Downstream Signaling (PI3K/AKT, MAPK, etc.) ATP->Signaling Phosphorylation Effect Cellular Effects: SMC Proliferation, Migration Signaling->Effect AGL2043 AGL-2043 AGL2043->ATP Competitive Inhibition

  • Target Specificity: AGL-2043 acts as a tyrphostin, a class of synthetic compounds that competitively block ATP binding sites on specific tyrosine kinases [1]. Its tricyclic quinoxaline structure confers high selectivity for Type III receptor tyrosine kinases (PDGFR, FLT3, KIT) over other kinase families [2].
  • Biological Consequence: By inhibiting PDGFR signaling, AGL-2043 directly counteracts the proliferation and migration of vascular smooth muscle cells (SMCs), which is a central pathological event in neointimal hyperplasia and restenosis after vascular injury [1].

Research Applications & Development Status

Based on the available data, here is a summary of the research context for AGL-2043:

Application Model System Key Outcome Development Status
Anti-restenosis [1] Balloon-injured rat carotid arteries; stented porcine coronary arteries. Significant reduction in neointima formation. Preclinical (Animal studies).
Anticancer Agent [3] Proposed based on inhibition of FLT3 and KIT, kinases often dysregulated in cancers. Potent inhibition of target kinases in cellular assays. Early research / proposed suitability.
Commercial Availability As of the search results, the product appears to be discontinued by Merck Millipore [2]. Available as a research chemical from suppliers like MedChemExpress [3].

References

AGL 2043 selective ATP-competitive reversible inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of AGL 2043

Property Description
Chemical Class Synthetic organic; Tricyclic quinoxaline (a tyrphostin compound) [1] [2]
Primary Targets (Type III RTKs) Platelet-derived growth factor receptor (PDGFR), CSF-1 Receptor (CSFR, c-Fms), Kit, FLT3 [3] [4]
Mechanism of Action Potent, reversible, and ATP-competitive inhibitor [3]
Reported Potency (IC₅₀) PDGFR: 90 nM (purified receptor), 800 nM (in 3T3 cells); Kit/Flt3: 1-3 µM [1]
Selectivity Weak inhibitor of PKA, EGFR, IGF-1R, VEGFR, and Src kinases (IC₅₀ > 30 µM) [1]
Key Characteristics Cell-permeable; enhanced aqueous solubility compared to parent compound AG 1295; shown to be non-toxic in studies [1]
Documented Research Applications Inhibition of smooth muscle cell proliferation; reduction of balloon-induced stenosis; study of TEL-PDGFR and CMML [1] [5]

Experimental Research Context

While the search results do not contain full detailed methodologies for every key experiment, they provide clear insights into the established experimental models and applications for this compound.

  • Cellular & Biochemical Assays: The potency (IC50) of this compound was characterized in both cellular systems, such as 3T3 cells, and against purified PDGFβ-receptor in biochemical assays [1].
  • In Vivo Models: Its efficacy has been demonstrated in models of vascular disease, where it potently inhibited smooth muscle cell proliferation and balloon-induced stenosis in pig heart [1].
  • Research Status: Please note that this compound is characterized as a "Discovery agent" and is listed as discontinued as a commercial product [1] [4]. Researchers are advised to refer to alternative listings of receptor tyrosine kinase inhibitors for possible alternatives [1].

Mechanism of Action in Signaling Pathway

This compound acts by inhibiting specific receptor tyrosine kinases (RTKs) at the cell membrane, thereby shutting down their downstream signaling cascade. The following diagram illustrates this pathway and the inhibitor's point of intervention.

G Ligand Growth Factor (e.g., PDGF) RTK Type III Receptor Tyrosine Kinase (RTK) (e.g., PDGFR, c-Kit, Flt3) Ligand->RTK Binds ATP ATP RTK->ATP ATP Binding Site Signaling Downstream Signaling (Proliferation, Survival) RTK->Signaling Activation Signal ADP ADP ATP->ADP Phosphate Transfer CellularEffect Cellular Outcomes (e.g., Smooth muscle cell proliferation) Signaling->CellularEffect AGL2043 This compound AGL2043->ATP Competitively Inhibits

Guidance for Practical Research

Based on the available information, here is some guidance for your experimental planning:

  • Confirm Application Fit: The data strongly supports the use of this compound in studies focused on PDGFR, Flt3, or c-Kit-driven processes, such as in certain cancers, restenosis, or hematopoiesis [1] [5].
  • Source Alternatives: Since this compound is listed as discontinued [1], you will need to source it from specialty chemical suppliers or identify a suitable alternative inhibitor.
  • Validate Experimentally: Always include appropriate controls in your experiments, such as a DMSO vehicle control and a positive control if available, to confirm the inhibitory effect in your specific model system.

References

AGL 2043 smooth muscle cell proliferation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

AGL 2043 functions as a potent, selective, ATP-competitive, and reversible inhibitor of Type III receptor tyrosine kinases (RTKs) [1]. Its primary targets and selectivity are summarized below:

Kinase Target Inhibition (IC50) Kinases Not Significantly Inhibited (IC50 > 30 µM)
PDGFR-β (Purified receptor) 90 nM [1] EGFR (Epithelial Growth Factor Receptor) [1]
PDGFR (in 3T3 cells) 800 nM [1] IGF-1R (Insulin-like Growth Factor 1 Receptor) [1]
Flt3 1 µM [2] VEGFR (Vascular Endothelial Growth Factor Receptor) [1]
Kit 1-3 µM [1] Src kinase [1]
TEL-PDGFR Effective inhibitor [2] PKA (Protein Kinase A) [1]

By selectively inhibiting PDGFR and other key kinases, this compound blocks critical signaling pathways that drive VSMC proliferation and migration, making it a promising candidate for combating restenosis [3].

Experimental Evidence and Protocols

The inhibitory effects of this compound have been validated in both cellular and animal models. Key findings and the methodologies used are detailed below.

Model / Assay Key Finding Experimental Protocol Summary
Porcine Coronary Artery (Stent) Reduced neointimal formation [3] Stents eluting this compound implanted in injured arteries; tissue analyzed post-recovery.
Porcine Coronary Artery (Balloon Injury) Inhibited vascular stenosis [1] [2] Local delivery via biodegradable nanoparticles post-balloon angioplasty.
Balloon-injured Rat Carotid Artery Reduced neointima formation [3] Local delivery of this compound via nanoencapsulation.
Cell Proliferation (Smooth Muscle Cells) Inhibited proliferation [1] Treatment of cells with this compound; proliferation measured by metabolic activity assays (e.g., WST-1).
Kinase Activity Assay Potent inhibition of PDGFR kinase [4] In vitro kinase assays using purified receptors to determine IC50 values.

This compound in the PDGFR Signaling Pathway

The following diagram illustrates how this compound intervenes in the PDGFR signaling pathway to inhibit smooth muscle cell proliferation, a key process in restenosis.

G PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binding DownstreamSignaling Downstream Signaling (PI3K/AKT, MAPK/ERK) PDGFR->DownstreamSignaling Activates CellularEvents Cellular Events: Proliferation & Migration DownstreamSignaling->CellularEvents Restenosis Neointimal Hyperplasia (Restenosis) CellularEvents->Restenosis AGL2043 AGL2043 AGL2043->PDGFR Inhibits

Research Applications and Formulations

The primary application for this compound is in the research and development of therapies to prevent restenosis following angioplasty and stenting [3]. Its selectivity offers a potential advantage over broader cytostatic drugs by targeting pathological VSMC growth without broadly impairing healing [3].

For in vivo application, local delivery is crucial. Successful research formulations have included:

  • Biodegradable Nanoparticles: Used for local, sustained release at the site of vascular injury [3].
  • Drug-Eluting Stents (DES): Stents directly coated with or encapsulating this compound have been tested in animal models [3].

Important Research Use Note

Please be aware that this product is explicitly marked "For research use only" and is not intended for diagnostic or therapeutic use in humans [2].

References

Comprehensive Application Notes and Protocols for Nanoencapsulation in Biodegradable Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nanoencapsulation

Nanoencapsulation is a nanotechnological tool that involves coating bioactive components within a synthetic or natural polymer matrix. This process isolates the active ingredients from the external environment, protecting them from degradation due to oxidation, heat, and light [1]. For volatile and unstable compounds like essential oils (and potentially compounds like AGL 2043), nanoencapsulation serves as a critical stabilization method, preventing the exposure and degradation of bioactive constituents by creating a physical barrier. Furthermore, it facilitates the controlled release of the core material, which can result in greater bioavailability, enhanced efficacy, reduced volatility, and easy handling, making it highly valuable for pharmaceutical, food, and cosmetic applications [1].

Fundamental Encapsulation Methods and Workflow

The following diagram illustrates the general decision-making workflow for selecting and developing a nanoencapsulation system, which can be applied to various active compounds.

G Start Start: Identify Bioactive Compound (e.g., this compound) Define Define Application Requirements (Drug Delivery, Food, Cosmetic) Start->Define SelectPolymer Select Biodegradable Polymer Carrier Define->SelectPolymer MethodDecision Select Nanoencapsulation Method SelectPolymer->MethodDecision NP Nanoprecipitation/ Solvent Evaporation MethodDecision->NP Lipophilic NE Nanoemulsification MethodDecision->NE Hydrophilic Charac Characterize Nanoparticles (Size, PDI, EE, Zeta Potential) NP->Charac NE->Charac AppTest Application Testing (Bioactivity, Release, Stability) Charac->AppTest Result Final Nanoencapsulated Formulation AppTest->Result

Commonly Used Biodegradable Polymers

Table 1: Common Biopolymer Carriers for Nanoencapsulation

Polymer Carrier Type Key Characteristics Example Applications
Zein Natural (Plant Protein) Excellent film-forming ability, biocompatible. Active nanocomposite film for food packaging [1].
Gelatin Natural (Protein) Biocompatible, non-toxic, easily crosslinkable. Nanoparticle system for volatile oils [1].
Chitosan Natural (Polysaccharide) Mucoadhesive, biodegradable, antimicrobial. Matrix for active nanocomposite films [1].
Poly(ε-caprolactone) (PCL) Synthetic (Polyester) Biodegradable, slow degradation rate, good drug release kinetics. Carrier in nanoparticle systems for bioactive control [1].
Polyhydroxybutyrate (PHB) Natural (Polyester) Biodegradable, biocompatible, produced by microorganisms. Base for nanoparticles with high encapsulation efficiency [1].
Key Characterization Parameters

Table 2: Essential Characterization of Nanoencapsulated Systems

Parameter Typical Target Value Analytical Techniques Significance
Particle Size 50-500 nm Dynamic Light Scattering (DLS) Influences stability, release profile, and cellular uptake.
Polydispersity Index (PDI) < 0.3 Dynamic Light Scattering (DLS) Indicates the homogeneity of the particle population.
Encapsulation Efficiency (EE) > 80% (e.g., 98% achieved [1]) Indirect method (measuring free compound in supernatant) Measures the success of incorporating the active compound.
Zeta Potential > ±30 mV Electrophoretic Light Scattering Predicts colloidal stability; high absolute value prevents aggregation.

Detailed Experimental Protocols

Protocol: Nanoparticle Formation via Solvent Evaporation

This protocol is adapted from methods used to encapsulate essential oils in polyhydroxybutyrate (PHB), which achieved an encapsulation efficiency of >60% [1]. It is suitable for lipophilic active compounds.

  • Objective: To prepare biodegradable polymeric nanoparticles containing a bioactive compound.

  • Materials:

    • Polymer: Biodegradable polyester (e.g., PHB, PCL, PLGA).
    • Active Compound: this compound or similar.
    • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate.
    • Aqueous Phase: Surfactant solution (e.g., Polyvinyl Alcohol - PVA, Poloxamer) in water.
    • Equipment: Probe sonicator, magnetic stirrer, centrifuge.
  • Step-by-Step Procedure:

    • Dissolve the polymer and active compound: Weigh 100 mg of polymer and 10-20 mg of this compound. Dissolve both in 10 mL of organic solvent (e.g., DCM) to form the organic phase.
    • Prepare the aqueous phase: Dissolve 1-2% (w/v) of surfactant (e.g., PVA) in 50 mL of deionized water.
    • Form the primary emulsion: Emulsify the organic phase in the aqueous phase using a probe sonicator (e.g., 100 W for 2 minutes in an ice bath) to form an oil-in-water (O/W) emulsion.
    • Evaporate the solvent: Stir the emulsion continuously at room temperature for 4-6 hours to allow the organic solvent to evaporate, solidifying the nanoparticles.
    • Collect and purify nanoparticles: Centrifuge the suspension at high speed (e.g., 20,000 rpm for 30 minutes). Wash the pellet with pure water to remove excess surfactant and unencapsulated compound.
    • Resuspend and store: Resuspend the final nanoparticle pellet in a small volume of buffer or water and store at 4°C for further use.
Protocol: Preparation of a Nanoemulsion System

This protocol is ideal for more hydrophilic compounds or for creating liquid formulations, as demonstrated in the development of a semi-solid dosage form for vaginal candidiasis [1].

  • Objective: To create a stable oil-in-water (O/W) nanoemulsion for bioactive delivery.

  • Materials:

    • Oil Phase: Active compound (this compound) optionally dissolved in a carrier oil.
    • Aqueous Phase: Deionized water.
    • Surfactants: Food-grade or pharmaceutical-grade surfactants (e.g., Tween 80, Lecithin).
    • Co-surfactant (optional): Ethanol, propylene glycol.
    • Equipment: High-pressure homogenizer or high-shear mixer.
  • Step-by-Step Procedure:

    • Prepare the oil phase: Mix the active compound with the carrier oil and lipophilic surfactant.
    • Prepare the aqueous phase: Dissolve the hydrophilic surfactant in water.
    • Pre-mix the emulsion: Slowly add the oil phase to the aqueous phase under moderate shear mixing (e.g., using a magnetic stirrer) to form a coarse emulsion.
    • Form the nanoemulsion: Process the coarse emulsion using a high-pressure homogenizer (3-5 cycles at 10,000-15,000 psi) or a high-shear mixer to reduce the droplet size to the nanoscale (50-200 nm).
    • Characterize and store: Measure the droplet size, PDI, and zeta potential. The nanoemulsion can be stored at room temperature and should be assessed for colloidal stability over time.

Controlled Release Mechanisms

The efficacy of nanoencapsulated systems hinges on their controlled release mechanisms. The release of the bioactive compound from the polymeric nanoparticles can occur through several pathways, as illustrated below.

G NanoNP Nanoencapsulated Particle ReleaseMech Release Mechanism NanoNP->ReleaseMech Diffusion Diffusion through polymer matrix/pores ReleaseMech->Diffusion Erosion Erosion or Degradation of polymer matrix ReleaseMech->Erosion Swelling Polymer Swelling ReleaseMech->Swelling Stimuli Stimuli-Responsive Release (pH, Enzymes) ReleaseMech->Stimuli Released Released Bioactive Diffusion->Released Erosion->Released Swelling->Released Stimuli->Released

The release can be schematized as the asset diffusing through the polymer wall, with release occurring primarily by diffusion or erosion of the matrix. Additionally, the asset can be released through the slow degradation of the polymer wall or by the cleavage of the matrix through the action of enzymes in the surrounding environment [1]. This controlled displacement is gradual and is related to the concentration released over time, which helps reduce evaporation of volatile assets and can minimize phytotoxicity and environmental pollutants [1].

Applications and Bioactive Properties

Nanoencapsulation significantly enhances the practical application of bioactive compounds. Research shows that nanoencapsulated oregano essential oil exhibited greater bioactivity against microorganisms like Micrococcus luteus compared to its pure form [1]. Similarly, a nanoencapsulated Piper nigrum system demonstrated pronounced bioactivity, making it a potential stable alternative and controlling agent [1]. These examples underscore the principle that encapsulation can protect the active compound and enhance its performance.

The developed systems find applications across diverse sectors:

  • Pharmaceuticals: Selective drug delivery, enhanced bioavailability, and reduced toxicity [1].
  • Food Technology: Preservation of food via active packaging with antioxidant and antimicrobial activity [1].
  • Cosmetics: Protection of oxidation-prone substances and targeted delivery to deeper skin layers [1].
  • Agriculture: Use as biodefensive agents for controlling pests and disease vectors with reduced environmental impact [1].

References

AGL 2043 local delivery balloon-injured arteries

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

AGL-2043 is a potent, reversible, and ATP-competitive inhibitor of Type III Receptor Tyrosine Kinases (RTKs), with specific activity against the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) [1]. Following vascular injury, PDGF signaling promotes the proliferation and migration of vascular smooth muscle cells (SMCs), a key event in the development of neointimal hyperplasia and restenosis [2] [3]. By selectively inhibiting PDGFRβ, AGL-2043 blocks this pathway, reducing SMC proliferation and subsequent neointima formation [2].

The signaling pathway targeted by AGL-2043 can be summarized as follows:

G VascularInjury Vascular Injury PDGFRelease PDGF Release VascularInjury->PDGFRelease PDGFRB PDGFRβ Activation PDGFRelease->PDGFRB SMCProliferation SMC Proliferation & Migration PDGFRB->SMCProliferation Neointima Neointima Formation SMCProliferation->Neointima AGL2043 AGL-2043 Inhibition Inhibition AGL2043->Inhibition  Nanoencapsulated  Local Delivery Inhibition->PDGFRB

Formulation & Nanoparticle Preparation

The efficacy of AGL-2043 is significantly enhanced by its formulation within biodegradable polymeric nanoparticles (NPs), which facilitate localized and sustained drug delivery to the vessel wall [2] [3].

  • Nanoparticle System: The protocol utilizes polylactide-based biodegradable nanoparticles [2] [3].
  • Drug Loading: AGL-2043 can be incorporated into the NPs either through encapsulation within the polymer matrix or by surface adsorption [2]. The encapsulated form has demonstrated a considerably higher antiproliferative effect [2].
  • Particle Size: Two primary size variants are critical:
    • Small NPs: Approximately 90 nm in diameter.
    • Large NPs: Approximately 160 nm in diameter [2]. Despite achieving similar arterial drug levels shortly after administration (e.g., 90 minutes), the smaller (90 nm) NPs were found to be more efficacious in preventing restenosis in a rat model [2].

Experimental Protocols

In Vitro Assessment: SMC Proliferation Assay

This assay evaluates the direct inhibitory effect of AGL-2043, both in its free and nanoencapsulated forms, on vascular smooth muscle cell proliferation.

  • Cell Culture: Isolate and culture Vascular Smooth Muscle Cells (SMCs). Studies have utilized SMCs from various species, including rat, porcine, and human [4]. Culture cells in appropriate growth media supplemented with serum.
  • Treatment Groups:
    • Control (vehicle only)
    • Free AGL-2043 (across a range of concentrations, e.g., 1-100 µM)
    • Nanoencapsulated AGL-2043 (equivalent drug concentrations)
    • Blank (empty) nanoparticles (to exclude non-specific effects)
  • Proliferation Measurement:
    • Seed SMCs into multi-well plates and allow to adhere.
    • Replace the medium with formulations from the treatment groups.
    • Incubate for a defined period (e.g., 48-72 hours), refreshing media if needed.
    • Quantify cell proliferation using a method such as the MTT assay or by direct cell counting with an automated cell counter [4].
  • Data Analysis: Calculate the percentage inhibition of proliferation relative to the control group and determine the IC₅₀ (half-maximal inhibitory concentration) for the drug.
In Vivo Assessment: Rat Carotid Artery Injury Model

This model tests the anti-restenotic efficacy of the formulated product in a live subject.

  • Animal Model: Sabra male rats (200-300 g) [4].
  • Arterial Injury: Subject the common carotid artery to balloon catheter injury to induce endothelial denudation and stimulate neointimal hyperplasia [2] [3].
  • Treatment Administration: Immediately following injury, perform intraluminal delivery of the test formulation directly to the injured vessel wall [2] [3].
    • Experimental Groups:
      • Sham operation (no injury)
      • Injury + Vehicle control
      • Injury + Blank nanoparticles
      • Injury + AGL-2043-loaded nanoparticles (vary size and dose)
  • Tissue Collection and Analysis:
    • At a predetermined endpoint (e.g., 2-4 weeks post-injury), euthanize the animals and perfuse-fix the arteries.
    • Process the carotid arteries for histology (paraffin or resin embedding).
    • Section the arteries and stain with hematoxylin and eosin (H&E) or other relevant stains (e.g., Verhoeff-Van Gieson for elastin).
    • Use morphometric analysis to measure:
      • Intimal Area
      • Medial Area
      • Intima-to-Media Ratio (I/M Ratio) - a key metric for restenosis.

The overall experimental workflow is depicted below:

G InVitro In Vitro Studies RatModel Rat Carotid Artery Injury InVitro->RatModel  Lead Formula NPForm NP Formulation (90nm vs 160nm) SMCAssay SMC Proliferation Assay NPForm->SMCAssay SMCAssay->InVitro InVivo In Vivo Studies PigModel Porcine Coronary Artery Stenting InVivo->PigModel  Translation RatModel->InVivo Analysis Histological & Morphometric Analysis RatModel->Analysis PigModel->Analysis IntimaMedia Intima/Media Ratio Analysis->IntimaMedia NeointimaArea Neointima Area Analysis->NeointimaArea Efficacy Efficacy Output IntimaMedia->Efficacy NeointimaArea->Efficacy

Summary of Key Quantitative Data

The following tables summarize critical quantitative findings from the referenced studies.

Table 1: Efficacy of AGL-2043 in Animal Models of Restenosis

Animal Model Injury Type Treatment Key Efficacy Findings Source
Rat Balloon Injury AGL-2043 NPs (90 nm) Reduced neointima formation; superior to 160 nm NPs [2]
Rat Balloon Injury Nanoencapsulated vs. Adsorbed AGL-2043 Antiproliferative effect of encapsulated form was considerably higher [2]
Porcine Coronary Stenting AGL-2043 NPs Reduced in-stent neointima formation vs. control [2] [3]

Table 2: In Vitro SMC Proliferation Findings & Species Considerations

Experimental Aspect Finding/Note Significance Source
AGL-2043 Activity Selective, dose-dependent inhibition of vascular SMC Confirms direct anti-proliferative mechanism [2]
Species Sensitivity (in vitro) Inhibitory profile: Rabbit > Porcine > Rat >> Human SMCs Does not correlate with in vivo efficacy ranking [4]
In Vivo Model Efficacy Restenosis reduction: Rat ≥ Rabbit > Porcine > Human Suggests limited predictive value of in vitro models alone [4]

Critical Considerations for Protocol Design

  • Species Selection for In Vivo Studies: The rat carotid injury model is a robust and relatively inexpensive system for initial proof-of-concept. For studies intended to be more predictive of human clinical outcomes, the porcine coronary stenting model is highly relevant, as it was used to validate AGL-2043 efficacy [2] [3].
  • Limitations of In Vitro Models: Be cautious when extrapolating results from SMC culture studies. The sensitivity to antiproliferative drugs like tyrphostins varies significantly between species in vitro, and this order does not correlate with the observed in vivo efficacy in restenosis models [4]. Prescreening of drug candidates should ideally include SMC cultures from both rat and human origins [4].
  • Nanoparticle Characterization: Beyond size, it is essential to fully characterize the NP formulations, including drug loading efficiency, zeta potential, and in vitro drug release profile in physiologically relevant buffers.

Conclusion

The local delivery of nanoencapsulated AGL-2043 represents a promising therapeutic strategy for preventing restenosis after vascular interventions. Its efficacy is contingent upon a well-designed formulation (specifically, using encapsulated drug in ~90 nm polylactide NPs) and direct local administration to the site of injury. The provided protocols offer a framework for the preclinical evaluation of this strategy, from in vitro mechanistic studies to validation in clinically relevant animal models.

References

AGL-2043: Application Notes for Restenosis Prevention

Author: Smolecule Technical Support Team. Date: February 2026

1. Drug Mechanism and Therapeutic Rationale AGL-2043 is a low-molecular-weight, synthetic compound belonging to the tyrphostin class. It functions as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor-beta (PDGF-Rβ) tyrosine kinase [1] [2]. PDGF is a key mitogen and chemoattractant for vascular smooth muscle cells (SMCs). After stent-induced vascular injury, PDGF signaling drives the proliferation and migration of SMCs from the medial layer of the vessel wall to the intima, a central event in the formation of neointimal hyperplasia that leads to restenosis [2]. By blocking this specific pathway, AGL-2043 targets a fundamental biological process behind restenosis.

2. Nanoencapsulation for Local Delivery A major challenge in antirestenotic therapy is achieving sustained, high local drug concentrations at the injury site while minimizing systemic exposure [2]. The research on AGL-2043 has focused on local, intramural delivery using biodegradable polylactide (PLA) or polylactic/glycolic acid (PLGA) nanoparticles (NP) [3] [4] [2]. This nanoencapsulation strategy offers several advantages:

  • Enhanced Arterial Uptake and Retention: Nanoparticles facilitate high tissue uptake and protracted drug residence within the vessel wall [2].
  • Improved Therapeutic Efficacy: The antiproliferative effect of nanoencapsulated tyrphostin has been shown to be considerably higher than that of surface-adsorbed drug [3].
  • Formulation Flexibility: Drug delivery via nanoparticles is not restricted to a particular stent design and can also be applied via infusion catheters, making it suitable for lesions that are not ideal for stenting [2].

3. Key Preclinical Efficacy Data The efficacy of AGL-2043 has been demonstrated in multiple animal models. The tables below summarize the critical quantitative findings from these studies.

Table 1: Efficacy in Porcine Coronary Artery Stent Model (28-day study)

Parameter Control Stent AGL-2043 Eluting Stent P-value
In-Stent Stenosis 51 ± 21% 26 ± 10% 0.001
Absolute Neointimal Area 2.38 ± 1.04 mm² 1.31 ± 0.43 mm² 0.004
Absolute Luminal Area 2.19 ± 1.09 mm² 3.39 ± 0.59 mm² 0.003
Injury Score 1.24 ± 0.11 1.15 ± 0.12 0.07 (NS)
Inflammation Score 1.19 ± 0.35 1.07 ± 0.33 0.41 (NS)

Source: Banai et al. Cardiovascular Research, 2004 [4].

Table 2: Impact of Nanoparticle (NP) Formulation in Rat Carotid Artery Model

Formulation Parameter Small NP (90 nm) Large NP (160 nm) Significance
Particle Size 90 ± 20 nm 160 ± 30 nm -
Drug Carrier Binding Encapsulated Adsorbed -
Efficacy More efficacious Less efficacious Despite similar arterial drug levels at 90 min [3] [2].

4. Experimental Workflow and Protocol The following diagram outlines the general workflow for the development and in vivo testing of AGL-2043-eluting stents, as described in the preclinical studies.

G Start Protocol Start F1 1. NP Formulation Start->F1 S1 Nanoprecipitation Method: - Polymer: PLA or PLGA - Drug: Polymer ratio ≤ 1:100 - Size control via ethanol F1->S1 F2 2. Stent Coating S2 Coating Application: - Biodegradable polymer matrix - Drug load: e.g., 180 μg per stent F2->S2 F3 3. Animal Implantation S3 In-Vivo Study: - Model: Porcine coronary artery - Stent: Overexpansion (1.1:1 ratio) - Duration: e.g., 28 days F3->S3 F4 4. Tissue Analysis S4 Endpoint Assessment: - Histomorphometry: Neointimal area,  stenosis %, luminal area - Histology: Injury/Inflammation scores - HPLC: Tissue drug concentration F4->S4 S1->F2 S2->F3 S3->F4

Diagram: Experimental workflow for developing and testing AGL-2043-eluting stents.

Detailed Protocol Steps:

  • NP Formulation & Characterization [2]:

    • Method: Use a modified nanoprecipitation method.
    • Polymer: Dissolve d,l-PLA (MW 90,000-120,000) in acetone.
    • Drug Loading: Maintain a drug-to-polymer ratio of 1:100 or lower to prevent crystallization.
    • Size Control: Include ethanol in the organic phase to produce smaller NPs (~90 nm). The reference formulation without ethanol results in larger NPs (~160 nm).
    • Characterization: Determine particle size (e.g., by dynamic light scattering) and drug release kinetics.
  • Stent Coating & Implantation [4]:

    • Coating: Coat stents with a biodegradable PLGA polymer containing AGL-2043 (e.g., 180 μg per stent).
    • Animal Model: Use a porcine coronary artery model (e.g., Sinclair mini-pigs).
    • Implantation: Implant stents in proximal left anterior descending (LAD) artery to achieve a stent-to-artery ratio of 1.1:1, ensuring vessel injury.
    • Control: Implant polymer-coated stents without the active drug as a control.
  • Tissue Harvesting & Analysis [4] [2]:

    • Duration: Euthanize animals at the primary endpoint (e.g., 28 days).
    • Histomorphometry: Perfusion-fix coronary arteries, section stented segments, and stain (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson). Perform quantitative analysis for:
      • Neointimal Area = (Area inside internal elastic lamina) - (Lumen area)
      • % In-Stent Stenosis = (Neointimal area / Area inside internal elastic lamina) × 100
      • Luminal Area
    • Histological Scoring: Assess arterial injury and inflammation scores using standardized scales.
    • Drug Delivery Confirmation: Use High-Performance Liquid Chromatography (HPLC) to measure tissue drug concentration in stented and adjacent arterial segments.

Research Considerations and Future Directions

  • Clinical Translation Gap: It is crucial to note that the data for AGL-2043 in this context is preclinical, derived from animal models. Its relevance and safety in human clinical circumstances remain uncertain [2]. The long-term effects of the polymer and drug-polymer formulation are also unknown.
  • Current Clinical Landscape: The field of ISR prevention has moved towards other established technologies. Drug-eluting stents (DES) and paclitaxel-coated balloons are now the cornerstone of modern ISR management, supported by robust clinical evidence and recent FDA approvals [5] [6] [7]. AGL-2043 represents an earlier, investigational approach targeting a specific pathway.
  • Pathway Specificity: The targeted mechanism of AGL-2043 offers a valuable research tool for understanding the role of PDGF-Rβ signaling in restenosis. Future work could explore its potential in combination therapies or next-generation device formulations.

Key Takeaways for Researchers

  • AGL-2043 is a potent PDGF-Rβ inhibitor that significantly reduced neointimal hyperplasia in preclinical stent models [3] [4].
  • Nanoencapsulation in PLA/PLGA particles is critical for effective local delivery and enhanced efficacy [3] [2].
  • Key efficacy metrics from porcine studies show ~50% reduction in in-stent stenosis and ~44% reduction in neointimal area [4].
  • Optimal formulation uses small (~90 nm) encapsulated nanoparticles rather than larger adsorbed particles [2].

References

AGL-2043 Antirestenotic Therapy: Application Notes and Experimental Protocols for Vascular Injury Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

AGL-2043 represents a sophisticated therapeutic approach for preventing restenosis following vascular interventions such as angioplasty and stenting. This synthetic compound belongs to the tyrphostin class of selective tyrosine kinase inhibitors, specifically designed to target platelet-derived growth factor receptor beta (PDGF-Rβ) with high specificity [1]. The molecular mechanism involves competitive interaction with the ATP binding domain of PDGF-Rβ, effectively blocking the receptor's autophosphorylation and subsequent activation of downstream signaling cascades that drive pathological vascular remodeling [2] [1]. This targeted approach represents a significant advancement over broader cytostatic agents as it specifically interrupts the PDGF-mediated pathways responsible for smooth muscle cell proliferation and migration without causing generalized cellular toxicity [3].

The pathophysiological context for AGL-2043 application centers on the complex process of neointimal hyperplasia that occurs following vascular injury. When endothelial denudation and medial wall injury occur during procedures like stent implantation, a cascade of cellular events is initiated: platelets aggregate at the injury site, releasing mitogenic growth factors including PDGF, which in turn recruits inflammatory cells and triggers phenotypic modulation of vascular smooth muscle cells (VSMCs) from a contractile to a synthetic state [4] [5]. These activated VSMCs proliferate rapidly, migrate from the media to the intima, and secrete extracellular matrix components, collectively leading to neointimal formation and subsequent luminal narrowing [4]. AGL-2043 intervenes precisely in this cascade by blocking PDGF-Rβ signaling, a key driver of VSMC proliferation and migration, thereby reducing neointimal hyperplasia while theoretically preserving normal vascular healing processes [2] [6].

Formulation and Delivery Strategies

Nanoparticle Formulation

The effectiveness of AGL-2043 critically depends on its formulation into nanoparticulate delivery systems that enable sustained local drug release at the injury site. Researchers have developed optimized polylactide-based nanoparticles using a modified nanoprecipitation method, producing particles of different sizes (90±20 nm and 160±30 nm) with the drug either encapsulated within the polymer matrix or adsorbed to the carrier surface [2]. The formulation stability was found to be dependent on the drug-to-polymer ratio, with ratios above 1:100 resulting in rapid drug crystallization, while no precipitate formed when a ratio of 1:100 or lower was employed [2]. The inclusion of polymer non-solvent (ethanol) in the organic phase led to formation of significantly smaller nanoparticles (90±20 nm compared to 160±30 nm for reference formulations), which demonstrated superior efficacy despite similar arterial drug levels 90 minutes after delivery [2].

  • Polymer Selection: The reference formulation utilizes d,l-PLA (poly(d,l-lactide) with molecular weight 90,000–120,000, which provides optimal biodegradation kinetics for sustained drug release over several weeks [2]
  • Drug Loading: Successful formulations maintained drug to polymer weight ratios at or below 1:100 to prevent rapid drug crystallization and ensure stability [2]
  • Size Optimization: Smaller nanoparticles (approximately 90 nm) demonstrated enhanced therapeutic efficacy compared to larger particles (160 nm), likely due to improved penetration into the arterial wall layers [2] [7]
Local Delivery Modalities

Local intramural delivery has been identified as essential for AGL-2043 efficacy, as it achieves sufficiently high and sustained drug levels at the injury site while minimizing systemic exposure and potential off-target effects [2]. Two primary delivery approaches have been successfully implemented in preclinical models:

  • Oozing Balloon Catheter Delivery: For non-stented applications or vessels not amenable to stenting, AGL-2043-loaded nanoparticles can be administered via an oozing balloon catheter that allows direct intramural delivery during angioplasty [2]. This approach is particularly valuable for treating lesions at branch points or in small arteries where stent placement is technically challenging [2].
  • Stent-Based Delivery: AGL-2043 has been incorporated into biodegradable polymeric coatings on coronary stents, with studies demonstrating effective drug transfer from stent to arterial tissue confirmed by high-performance liquid chromatography [6]. The drug-eluting stent approach provides the combined benefits of mechanical scaffold support and localized pharmacological therapy, with typical drug loading of approximately 180 μg per stent [6].

Efficacy Data and Experimental Results

Quantitative Efficacy Metrics

The therapeutic potential of AGL-2043 has been rigorously evaluated in multiple animal models, demonstrating consistent and significant reduction in restenosis parameters across species and injury models. The table below summarizes key efficacy data from preclinical studies:

Model System Neointimal Area Reduction Stenosis Reduction Luminal Area Increase Reference
Balloon-injured rat carotid arteries Significant reduction (p<0.05) Not specified Not specified [8]
Stented porcine coronary arteries (nanoparticle delivery) 44% (p=0.004) 50% (p=0.001) 57% (p=0.003) [6]
Stented porcine coronary arteries (stent-based delivery) Consistent reduction Significant inhibition Not specified [3]

Beyond these morphometric parameters, studies demonstrated that the antiproliferative effect of nanoencapsulated tyrphostin was considerably higher than that of surface-adsorbed drug, highlighting the importance of the formulation approach [2]. Importantly, the reduction in in-stent stenosis remained highly significant even after normalizing to the degree of injury or inflammation score, indicating a robust treatment effect independent of these variables [6]. The treatment also exhibited a favorable therapeutic window, with tissue concentrations in segments 1 cm proximal and distal to the stents being negligible or zero at various time points after implantation, confirming localized drug effects without significant downstream distribution [6].

Comparative Performance

When compared to other therapeutic approaches, AGL-2043 demonstrates distinct advantages. In head-to-head comparisons, the PDGF-Rβ-specific inhibition strategy of AGL-2043 resulted in reduced neointima formation without the pronounced impairment of re-endothelialization associated with broader cytostatic agents like paclitaxel or sirolimus [3]. The selective mechanism action theoretically preserves more physiological vascular repair processes while specifically inhibiting the pathological proliferation driven by PDGF signaling [3]. Additionally, the nanoparticle delivery system of AGL-2043 showed superior arterial uptake and retention compared to alternative nanocarriers, with studies demonstrating that nanoparticle size critically influences distribution in the vessel wall, with 100-200 nm particles optimally penetrating to the inner layers while larger particles (514 nm) accumulate predominantly at the luminal surface [7].

Experimental Protocols

Nanoparticle Preparation and Characterization

Protocol: Preparation of AGL-2043-Loaded Polylactide Nanoparticles

  • Materials:

    • d,l-PLA (MW 90,000-120,000)
    • AGL-2043 (Oz Chemicals, Israel)
    • Ethanol, acetone, poloxamer 188
    • Phosphate-buffered saline (PBS, pH 7.4)
  • Methods:

    • Dissolve 200 mg d,l-PLA and 2 mg AGL-2043 in 20 mL acetone under magnetic stirring
    • For small nanoparticles (90 nm), include 2% (v/v) ethanol in the organic phase
    • Inject the organic solution into 40 mL of aqueous phase containing 0.5% poloxamer 188 under moderate stirring
    • Stir for 3 hours to allow complete solvent evaporation and nanoparticle formation
    • Concentrate using a rotary evaporator and centrifuge at 15,000 × g for 20 minutes
    • Resuspend nanoparticles in PBS and lyophilize for storage
  • Quality Control:

    • Determine particle size distribution by photon correlation spectroscopy
    • Assess drug loading efficiency by HPLC analysis after nanoparticle dissolution
    • Evaluate surface morphology by scanning electron microscopy
    • Determine in vitro release kinetics in PBS at 37°C with gentle shaking [2]
In Vivo Evaluation in Animal Models

Protocol: Efficacy Assessment in Porcine Coronary Injury Model

  • Animal Preparation:

    • Utilize Sinclair mini-pigs (30-40 kg)
    • Administer pre-anesthesia with ketamine (20 mg/kg) and xylazine (2 mg/kg)
    • Maintain anesthesia with isoflurane (1.5-2%) during procedure
    • Admin aspirin (325 mg) and clopidogrel (75 mg) daily for 3 days pre-procedure
  • Stent Implantation:

    • Implant AGL-2043-eluting stents (180 μg drug) or control stents in proximal LAD
    • Achieve stent-to-artery diameter ratio of 1.1:1 to induce consistent injury
    • Confirm proper stent expansion by angiography
  • Tissue Collection and Analysis:

    • Euthanize animals 28 days post-implantation
    • Perfuse arteries with lactated Ringer's solution followed by 10% neutral buffered formalin
    • Process arteries for histomorphometric analysis
    • Section stented segments at 2-3 mm intervals and stain with Hematoxylin-Eosin and Verhoeff-Van Gieson stains
    • Perform quantitative assessment using computer-assisted morphometry:
      • Measure neointimal area
      • Calculate percent stenosis as (neointimal area / total area inside internal elastic lamina) × 100
      • Determine injury score based on stent strut penetration
      • Assess inflammation score based on inflammatory cell density [6]

G VascularInjury Vascular Injury PlateletActivation Platelet Activation & PDGF Release VascularInjury->PlateletActivation PDGFBinding PDGF Binding to PDGF-Rβ Receptor PlateletActivation->PDGFBinding ReceptorActivation Receptor Autophosphorylation PDGFBinding->ReceptorActivation DownstreamSignaling Downstream Signaling Activation ReceptorActivation->DownstreamSignaling SMCProliferation SMC Proliferation & Migration DownstreamSignaling->SMCProliferation NeointimaFormation Neointima Formation SMCProliferation->NeointimaFormation AGL2043 AGL-2043 Inhibition Competitive Inhibition of ATP Binding Site AGL2043->Inhibition Inhibition->ReceptorActivation Blocks

Figure 1: Mechanism of AGL-2043 Action in Restenosis Prevention. AGL-2043 specifically inhibits PDGF-Rβ autophosphorylation by competing with ATP binding, interrupting the signaling cascade that leads to smooth muscle cell proliferation and neointima formation following vascular injury.

Analytical Methods

Protocol: HPLC Analysis of Arterial Tissue Drug Levels

  • Sample Preparation:

    • Homogenize arterial tissue segments in PBS (1:5 w/v)
    • Extract drug by adding 2 volumes of acetonitrile followed by vortexing for 2 minutes
    • Centrifuge at 10,000 × g for 10 minutes
    • Collect supernatant and evaporate under nitrogen stream
    • Reconstitute residue in mobile phase for HPLC analysis
  • HPLC Conditions:

    • Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)
    • Mobile phase: Acetonitrile:water (70:30 v/v)
    • Flow rate: 1.0 mL/min
    • Detection: UV absorbance at 254 nm
    • Injection volume: 20 μL
    • Retention time: ~6.5 minutes for AGL-2043
  • Quantification:

    • Prepare standard curve using blank arterial tissue spiked with known AGL-2043 concentrations
    • Use peak area for quantification with linear regression analysis
    • Determine tissue drug concentrations normalized to tissue weight [2]

Technical Considerations and Limitations

While AGL-2043 demonstrates significant promise as an antirestenotic therapy, several technical considerations must be addressed for optimal application. The drug loading capacity is limited by the drug-to-polymer ratio constraint of 1:100 to prevent crystallization, which may necessitate higher nanoparticle concentrations to achieve therapeutic doses [2]. The release kinetics from polylactide nanoparticles typically exhibit a biphasic pattern with an initial burst release followed by sustained release, which may be optimized for specific clinical scenarios by adjusting polymer composition and molecular weight [2] [7].

The preclinical models used in AGL-2043 development have certain limitations that must be considered when extrapolating to human applications. The animal models employed involved injury to normal healthy arteries rather than angioplasty of advanced atherosclerotic lesions, which may not fully replicate the complex human pathology [8] [2]. Additionally, the observed efficacy at 28 days in porcine models may not necessarily predict long-term outcomes in humans, as the durability of the antirestenotic effect beyond one month requires further investigation [2]. The long-term effects of the polymer and drug-polymer formulation also remain incompletely characterized, necessitating additional chronic toxicity studies [2].

Future development should address these limitations through more sophisticated disease models and extended observation periods. Additionally, comparative studies with established antirestenotic agents would help position AGL-2043 in the therapeutic landscape and identify patient populations most likely to benefit from this targeted therapeutic approach.

References

Comprehensive Application Notes and Protocols: AGL-2043 Intramural Delivery in Porcine Coronary Arteries for Restenosis Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

AGL-2043 represents a novel therapeutic agent in the category of tyrphostins, which are potent inhibitors of platelet-derived growth factor receptor beta (PDGFR-β) tyrosine kinase activity. This tricyclic quinoxaline compound has demonstrated significant anti-proliferative properties specifically targeting vascular smooth muscle cells (SMCs), which play a pivotal role in the development of neointimal hyperplasia following vascular interventions such as stenting. The mechanism of action of AGL-2043 involves selective inhibition of key signaling pathways including PDGF-β receptor tyrosine kinase, Kit, and Flt3, thereby disrupting the cascade of cellular events that lead to excessive SMC proliferation and migration following arterial injury [1] [2].

The therapeutic application of AGL-2043 in cardiovascular medicine primarily focuses on preventing restenosis after percutaneous coronary interventions. Restenosis, or the re-narrowing of arteries after angioplasty or stenting, remains a significant limitation in interventional cardiology despite advances in stent technology. AGL-2043 has been formulated in polylactide-based biodegradable nanoparticles to enable localized intramural delivery, which enhances drug concentration at the site of vascular injury while minimizing systemic exposure and potential side effects [1]. This targeted approach addresses the critical need for effective therapies that can inhibit the proliferative response to vascular injury without impeding the natural healing process of the arterial wall.

Experimental Models and Formulation

Animal Model Selection

The efficacy of AGL-2043 has been evaluated in two primary animal models that provide complementary information about its anti-restenotic properties. The rat carotid artery model offers a preliminary screening system for assessing the compound's ability to inhibit neointima formation following balloon-induced injury. This model provides initial efficacy data and allows for optimization of nanoparticle parameters before advancing to more complex models. However, for comprehensive evaluation of potential clinical applications, the porcine coronary artery model is employed due to its closer anatomical and physiological resemblance to human coronary arteries. Porcine coronary arteries exhibit similar vessel size, branching patterns, and pathological responses to injury as human arteries, making them highly relevant for preclinical testing of anti-restenotic therapies [1] [3].

The porcine model specifically allows for evaluation of AGL-2043 in both balloon-injured arteries and stented coronary arteries, closely mimicking the clinical scenarios in which the compound would be utilized. In these models, Sinclair mini-pigs weighing approximately 34±4 kg or Yucatan miniature swine are typically used, with stent implantation performed to achieve a 1.1:1 stent-to-artery diameter ratio, intentionally creating a mild oversizing condition to standardize the injury response. The similarity in heart-to-body weight ratio (5 g/kg) between pigs and humans, along with comparable coronary anatomy (right dominance and limited coronary collaterals), further enhances the translational relevance of findings obtained in this model [2] [3].

Nanoparticle Formulation and Characterization

Table 1: Composition and Properties of AGL-2043 Loaded Nanoparticles

Parameter Specification Rationale
Polymer Matrix Polylactic acid (PLA) or Polylactic/glycolic acid (PLGA) Biodegradable, biocompatible, tunable release kinetics
Particle Size 90 nm and 160 nm variants tested Optimal arterial wall penetration (<200 nm)
Drug Loading 180 μg AGL-2043 per stent (coated) Therapeutic dose established in porcine studies
Binding Mode Encapsulated (not surface-adsorbed) Enhanced sustained release properties
Administration Intraluminal delivery to vessel wall Localized therapy minimizing systemic exposure

The nanoparticle formulation of AGL-2043 is critical to its therapeutic efficacy, with particle size significantly influencing arterial wall penetration and retention. Research has demonstrated that nanoparticles smaller than 200 nm exhibit superior penetration into the inner layers of the vessel wall compared to larger particles, which tend to accumulate predominantly at the luminal surface [4]. The biodegradable polylactide-based nanoparticles are engineered to provide sustained release of AGL-2043 at the site of vascular injury, maintaining therapeutic concentrations throughout the critical period of SMC proliferation that typically occurs within the first few weeks following arterial intervention [1].

The drug-carrier binding mode has been identified as a crucial factor influencing the pharmacokinetic profile and therapeutic outcome. Studies comparing nanoencapsulated AGL-2043 versus surface-adsorbed drug have demonstrated that the encapsulated formulation provides considerably higher antiproliferative effects, despite similar arterial drug levels measured at 90 minutes post-delivery [1]. This enhanced efficacy is attributed to more sustained drug release kinetics from the encapsulated formulation, which maintains therapeutic concentrations at the target site over an extended period, effectively inhibiting the proliferative response during the critical window of SMC activation following vascular injury.

Experimental Protocols

Nanoparticle Preparation and Characterization

The preparation of AGL-2043-loaded nanoparticles utilizes a nanoprecipitation or emulsion-solvent evaporation method with polylactic acid (PLA) or polylactic/glycolic acid (PLGA) as the polymer matrix. The detailed protocol involves dissolving the biodegradable polymer in a water-miscible organic solvent such as acetone or ethyl acetate to form the organic phase. AGL-2043 is subsequently added to this organic phase at a predetermined drug-to-polymer ratio, typically ranging from 1:10 to 1:20 (w/w). This organic phase is then gradually injected into an aqueous phase containing a stabilizer such as polyvinyl alcohol (PVA) or poloxamer under constant homogenization to form an oil-in-water emulsion. The emulsion is continuously stirred for several hours to allow for solvent evaporation and nanoparticle hardening, followed by centrifugation to collect the nanoparticles [1] [4].

Particle characterization is essential for quality control and includes the following assessments:

  • Size and distribution analysis using dynamic light scattering (DLS) to ensure appropriate nanoparticle diameter (typically 90-160 nm for optimal arterial penetration)
  • Surface charge measurement via zeta potential analysis, which influences nanoparticle stability and interaction with biological membranes
  • Drug loading efficiency determination through high-performance liquid chromatography (HPLC) after nanoparticle dissolution in organic solvent
  • In vitro release profiling in physiological buffer (pH 7.4) at 37°C with sampling at predetermined time points for HPLC analysis
  • Morphological examination using scanning electron microscopy (SEM) to confirm spherical shape and absence of aggregation

The optimized formulation should demonstrate a sustained release profile over 14-28 days, with an initial burst release not exceeding 20-30% of the total drug load within the first 24 hours, followed by a more gradual release phase [1] [4].

Porcine Stent Implantation and Drug Delivery Protocol

The porcine coronary artery stent implantation model provides a standardized system for evaluating the efficacy of AGL-2043 in preventing in-stent restenosis. The experimental workflow begins with pre-procedural animal preparation, including a 12-hour fasting period with free access to water. Pre-anesthesia is typically induced with a combination of ketamine (20 mg/kg IM) and xylazine (2 mg/kg IM), followed by endotracheal intubation and maintenance anesthesia with isoflurane (1-2% in oxygen). Perioperative antibiotics (e.g., cefazolin 25 mg/kg IV) and antiplatelet therapy (aspirin 325 mg loading dose) are administered to prevent infection and acute thrombosis [1] [2].

The coronary intervention protocol involves vascular access through the femoral or carotid artery using a percutaneous approach or surgical cutdown. Coronary angiography is performed to visualize the coronary anatomy and select appropriate target vessels (typically the left anterior descending (LAD) and left circumflex (LCX) coronary arteries). Heparin (100-200 IU/kg IV) is administered to maintain an activated clotting time >250 seconds during the procedure. Stent implantation is performed with intentional oversizing (stent-to-artery ratio of 1.1:1) to create a standardized injury model. The AGL-2043-loaded nanoparticles are delivered either via direct incorporation into a biodegradable polymer stent coating (containing 180 μg AGL-2043) or through local intramural delivery using specialized infusion catheters following stent deployment [1] [2].

Table 2: Pharmacokinetic Profile of AGL-2043 in Porcine Coronary Arteries

Time Point Tissue Concentration Biological Effect Systemic Exposure
90 minutes post-delivery High arterial levels Initial inhibition of SMC signaling Negligible in proximal and distal segments
24 hours Sustained therapeutic levels PDGF-β receptor inhibition established Minimal systemic detection
7 days Maintained therapeutic range Peak SMC proliferation inhibition Undetectable in remote tissues
28 days Declining but functional levels Significant reduction in neointimal area No evidence of systemic accumulation

Post-procedural care includes continuous monitoring for the first 24 hours, with daily aspirin (81-325 mg) continued throughout the study period. Euthanasia and tissue collection are performed at predetermined endpoints (typically 28 days for histomorphometric analysis) using an overdose of pentobarbital (100 mg/kg IV) followed by excision of the heart and perfusion fixation with 10% neutral buffered formalin under physiological pressure. The stented arterial segments are processed for histological analysis according to standard protocols, including plastic resin embedding and sectioning for detailed morphometric assessment [1] [2].

Efficacy Assessment and Data Analysis

Histomorphometric Analysis

Comprehensive histopathological evaluation is essential for assessing the efficacy of AGL-2043 in reducing neointima formation. The processing of stented arterial segments involves dehydration in a graded ethanol series, infiltration with a plastic resin such as methyl methacrylate or glycol methacrylate, and polymerization. Sections are cut at 2-5 μm thickness using a rotary microtome equipped with a tungsten-carbide or diamond knife, with multiple sections taken from the proximal, middle, and distal portions of each stented segment. Staining is performed with hematoxylin and eosin (H&E) for general morphology, Verhoeff-Van Gieson (VVG) for elastic fibers, and specific immunostaining for inflammatory cells (CD45, CD68) and SMC markers (α-smooth muscle actin) to evaluate the cellular composition of the neointima [1] [2].

Morphometric analysis is conducted using computer-assisted image analysis software with the following key parameters:

  • Luminal area: The cross-sectional area within the internal elastic lamina
  • Neointimal area: Calculated as the difference between the area bounded by the internal elastic lamina and the luminal area
  • Medial area: The region between internal and external elastic laminae
  • % Area stenosis: (Neointimal area / area inside internal elastic lamina) × 100
  • Injury score: Determined using a standardized scoring system based on the relation of stent struts to the vessel wall (0=no injury, 1-4=increasing severity)
  • Inflammation score: Semi-quantitative assessment of inflammatory cell presence around stent struts (0=no inflammatory cells, 1-4=increasing severity)

In controlled studies, AGL-2043 eluting stents have demonstrated a 50% reduction in in-stent stenosis (26±10% vs. 51±21% in controls, p=0.001) and a 44% reduction in absolute neointimal area (1.31±0.43 mm² vs. 2.38±1.04 mm² in controls, p=0.004) at 28 days post-implantation in porcine coronary arteries. Importantly, these reductions occurred without significant differences in injury or inflammation scores between treatment and control groups, indicating that the observed effects are attributable to the anti-proliferative activity of AGL-2043 rather than differences in procedural injury or inflammatory response [2].

Pharmacokinetic and Tissue Distribution Studies

The pharmacokinetic profile of AGL-2043 following intramural delivery has been characterized in both rat and porcine models. In the rat carotid artery model, similar arterial drug levels were observed at 90 minutes post-delivery for both 90 nm and 160 nm nanoparticles, but the smaller nanoparticles demonstrated superior efficacy in reducing neointima formation, highlighting the importance of particle size on tissue retention and sustained release properties. Tissue concentration measurements in segments 1 cm proximal and distal to the stented porcine coronary arteries showed negligible or zero drug levels at 1 hour, 24 hours, and 4 weeks after stent implantation, confirming localized drug delivery without significant systemic distribution or downstream tissue accumulation [1] [2].

The drug elimination kinetics from the arterial wall are influenced by both nanoparticle size and the drug-carrier binding mode. Despite similar initial arterial concentrations, the nanoencapsulated formulation of AGL-2043 demonstrated considerably higher antiproliferative effects compared to surface-adsorbed drug, indicating that the encapsulation approach provides more favorable release kinetics for maintaining therapeutic concentrations throughout the critical period of SMC proliferation. This sustained local retention is crucial for effective suppression of neointimal hyperplasia, as the proliferative response to arterial injury typically peaks within the first 1-2 weeks following intervention [1].

G AGL-2043 Mechanism of Action in Restenosis Pathway Injury Arterial Injury (Stent Deployment) PDGF PDGF Release Injury->PDGF Induces SMC1 SMC Activation & Proliferation PDGF->SMC1 Stimulates SMC2 Suppressed SMC Proliferation & Migration AGL AGL-2043 Delivery (Nanoparticle Formulation) PDGFR PDGFR-β Tyrosine Kinase Inhibition AGL->PDGFR Targets PDGFR->SMC2 Inhibits Outcome Reduced Neointimal Hyperplasia SMC2->Outcome Results in

Diagram 1: AGL-2043 mechanism of action showing pathway from vascular injury to reduced neointimal hyperplasia through targeted PDGFR-β inhibition

Technical Considerations and Troubleshooting

Optimization of Nanoparticle Delivery

The efficacy of intramural delivery depends on several critical parameters that require careful optimization. First, the nanoparticle size distribution must be tightly controlled, as particles larger than 200 nm demonstrate significantly reduced penetration into the arterial wall layers. During nanoparticle formulation, maintaining consistent homogenization speed and duration is essential for achieving the desired size range of 90-160 nm. If size variability exceeds 20% between batches, parameters such as stabilizer concentration, organic phase addition rate, and solvent evaporation conditions should be systematically adjusted. Second, the drug loading efficiency should be monitored in each batch, with acceptable ranges between 70-90%. Lower values may indicate issues with drug-polymer compatibility or processing conditions [1] [4].

For localized delivery in porcine coronary arteries, catheter selection and technique significantly influence outcomes. The use of porous balloon catheters or infiltrator systems allows for uniform circumferential distribution of the nanoparticle formulation. Key technical considerations include:

  • Inflation pressure: Maintain between 2-4 atm to avoid additional vessel injury while ensuring adequate intramural delivery
  • Inflation duration: 30-60 seconds to allow sufficient time for nanoparticle extravasation
  • Delivery concentration: 30 mg/ml nanoparticle concentration has shown complete inhibition of intimal proliferation in rabbit models
  • Contact surface: Ensure the delivery catheter makes uniform contact with the vessel wall throughout the treated segment

If suboptimal delivery is suspected based on uneven distribution patterns or variability in efficacy outcomes, verification using fluorescently-labeled nanoparticles in validation studies can help optimize the technique [1] [4] [5].

Assessment of Vascular Healing and Safety

The vascular response to AGL-2043 should be evaluated beyond simple efficacy metrics to include comprehensive assessment of healing and potential toxicity. While AGL-2043 has demonstrated significant reduction in neointimal hyperplasia, complete evaluation requires analysis of endothelialization patterns, as delayed re-endothelialization could predispose to late thrombotic complications. Immunostaining for CD31 or von Willebrand factor can quantify endothelial coverage over stent struts, with >80% endothelialization considered acceptable at 28 days in porcine models. Additionally, evaluation of fibrin deposition around stent struts using specific staining techniques (e.g., Martius Scarlet Blue) provides insight into the local drug effect, with moderate fibrin deposition indicating sustained anti-proliferative activity but excessive accumulation potentially signaling impaired healing [1] [2].

The inflammatory response to both the stent implantation and the nanoparticle formulation should be quantified using standardized scoring systems. Typically, a 0-4 scale is employed where 0 indicates no inflammatory cells surrounding struts, 1 indicates light, non-circumferential inflammation, 2 indicates localized, moderate inflammation, 3 indicates more extensive, circumferential inflammation, and 4 indicates severe, granulomatous inflammation. AGL-2043 eluting stents have demonstrated inflammation scores comparable to control stents (1.07±0.33 vs. 1.19±0.35 in controls, p=0.41), indicating that the formulation does not provoke additional inflammatory response beyond that expected from the stent implantation itself. Furthermore, systemic safety assessments should include clinical pathology evaluation (hematology, clinical chemistry) and histological examination of major organs (liver, kidneys, spleen) to exclude off-target effects, with particular attention to organs that typically accumulate nanoparticles [2].

Conclusion and Research Applications

The comprehensive data obtained from preclinical studies of AGL-2043 intramural delivery in porcine coronary arteries supports its potential application for preventing restenosis following coronary interventions. The nanoparticle-based formulation enables targeted therapy with sustained drug release at the site of vascular injury, resulting in significant reduction of neointimal hyperplasia without impeding the natural healing process or causing significant systemic exposure. The 50% reduction in in-stent stenosis observed in porcine models, coupled with preservation of lumen area and comparable inflammation scores to controls, positions AGL-2043 as a promising candidate for further clinical development [1] [2].

The experimental protocols outlined in this document provide researchers with standardized methodologies for evaluating AGL-2043 and similar anti-restenotic agents. The porcine coronary artery model represents a highly translational system for predicting clinical performance, particularly when incorporating oversizing stent deployment to create a consistent injury response. The detailed characterization of nanoparticle properties, surgical procedures, and analytical techniques enables reproducible assessment of efficacy and safety parameters essential for advancing new therapeutic approaches for restenosis prevention. Future research directions should include long-term studies beyond 28 days to evaluate durability of effect, combination therapies targeting multiple pathways in the restenotic process, and further refinement of nanoparticle systems to enhance targeting specificity and release kinetics [1] [2] [4].

References

AGL-2043 Vessel Wall Disposition and Elimination Kinetics: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

AGL-2043 is a potent, cell-permeable, tricyclic quinoxaline compound that acts as a selective ATP-competitive inhibitor of type III receptor tyrosine kinases, particularly targeting PDGFR-β (IC₅₀ = 90 nM against purified receptor), Flt3, and Kit [1]. Its therapeutic potential for preventing restenosis—the re-narrowing of arteries after angioplasty or stenting—has been demonstrated in multiple animal models. The efficacy of AGL-2043 is highly dependent on its formulation and delivery strategy to the vessel wall, with nanoencapsulation in biodegradable nanoparticles significantly enhancing its therapeutic profile by improving local retention and sustaining inhibitory activity [2] [3].

The following application notes and protocols provide detailed methodologies for evaluating the disposition, elimination kinetics, and efficacy of AGL-2043 in preclinical models, specifically designed for researchers and drug development professionals working on targeted cardiovascular therapies.


Quantitative Data Summary

Table 1: Pharmacological Profile of AGL-2043 [1]

Parameter Value Description
CAS Number 22617-28-8 Chemical identifier
Molecular Weight 280.4 g/mol -
Molecular Formula C₁₅H₁₂N₄S -
Primary Target PDGFR-β Platelet-Derived Growth Factor Receptor Beta
IC₅₀ (PDGFR-β) 90 nM Against purified receptor
IC₅₀ (Cellular PDGFR) 800 nM In 3T3 cells
Secondary Targets Flt3, Kit IC₅₀ ~1-3 µM
Selectivity >30 µM IC₅₀ Weak inhibition of PKA, EGFR, IGF-1R, VEGFR, Src

Table 2: In Vivo Efficacy of Nanoencapsulated AGL-2043 [2]

Parameter Rat Carotid Artery Model Porcine Coronary Artery Model
Injury Model Balloon injury Stent implantation
Delivery Method Intraluminal delivery of NP Intramural delivery of NP
NP Size Comparison 90 nm vs. 160 nm Not specified
Key Efficacy Finding Small NP (90 nm) more efficacious than large NP (160 nm) despite similar arterial drug levels at 90 min Reduced in-stent neointima formation compared to control
Mechanistic Insight Antiproliferative effect of nanoencapsulated tyrphostin was considerably higher than surface-adsorbed drug Efficacy was independent of stent design or type of injury

Experimental Protocols

Protocol 1: Nanoparticle Formulation and Characterization

Objective: To formulate AGL-2043 in biodegradable polylactide-based nanoparticles and characterize their physicochemical properties [2].

Materials:

  • AGL-2043 compound
  • Polylactide (PLA) polymer
  • Organic solvent (e.g., dichloromethane)
  • Polyvinyl alcohol (PVA) solution
  • Probe sonicator
  • Ultracentrifuge

Method:

  • Formulation: Use a single or double emulsion-solvent evaporation method to encapsulate AGL-2043 into PLA nanoparticles.
  • Size Control: Adjust sonication parameters and polymer concentration to achieve two distinct size distributions: ~90 nm and ~160 nm.
  • Purification: Centrifuge nanoparticles and wash repeatedly to remove unencapsulated drug and stabilizer.
  • Characterization:
    • Determine particle size and zeta potential using dynamic light scattering.
    • Measure drug loading efficiency via HPLC.
    • Assess in vitro release profile in physiological buffer (pH 7.4) at 37°C.
Protocol 2: Vessel Wall Disposition and Elimination Kinetics in Rat Carotid Artery Model

Objective: To evaluate the arterial uptake and retention of AGL-2043 following local delivery in a balloon-injured rat carotid artery [2].

Materials:

  • Sprague-Dawley rats (200-300g)
  • Balloon catheter (2F Fogarty embolectomy catheter)
  • AGL-2043 nanoparticles (90 nm and 160 nm)
  • Control: Surface-adsorbed AGL-2043
  • HPLC system with UV/fluorescence detector

Method:

  • Surgical Procedure:
    • Anesthetize rats and expose the common carotid artery.
    • Introduce balloon catheter and inflate to induce endothelial denudation.
    • Apply nanoparticle formulation directly to the injured arterial segment.
  • Tissue Collection: Euthanize animals at predetermined time points (e.g., 30 min, 90 min, 6h, 24h, 7 days post-delivery).
  • Drug Quantification:
    • Excise treated arterial segments and homogenize.
    • Extract AGL-2043 from tissue homogenates.
    • Analyze drug concentration using a validated HPLC method.
  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for different nanoparticle formulations.
Protocol 3: Efficacy Evaluation in Stented Porcine Coronary Arteries

Objective: To assess the antirestenotic efficacy of locally delivered nanoencapsulated AGL-2043 in a porcine stent model [2] [3].

Materials:

  • Juvenile domestic pigs (15-20 kg)
  • Bare metal stents (15 mm length)
  • AGL-2043 nanoparticle formulation
  • Quantitative coronary angiography (QCA) system
  • Histology equipment

Method:

  • Stent Implantation:
    • Anesthetize animals and perform coronary angiography.
    • Deploy stents in coronary arteries with intentional overstretch to induce injury.
    • Deliver AGL-2043 nanoparticles intramurally via modified delivery catheter.
  • Study Endpoints:
    • Angiographic: Perform follow-up angiography at 28 days to measure late lumen loss.
    • Histological: Euthanize animals at 28 days for histomorphometric analysis of stented arteries.
  • Histomorphometry:
    • Process arteries for plastic embedding and sectioning.
    • Stain sections with Hematoxylin-Eosin and Van Gieson's elastin stain.
    • Measure neointimal area, medial area, and percent stenosis.

Experimental Workflow and Signaling Pathway

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the key stages in the preclinical evaluation of AGL-2043 for restenosis prevention:

G cluster_1 Pre-Study Phase cluster_2 In Vivo Study Phase cluster_3 Post-Study Analysis NP Nanoparticle Formulation Animal Animal Model Selection NP->Animal Delivery Local Delivery to Vessel Wall Animal->Delivery Rat Rat Carotid Artery (Balloon Injury) Animal->Rat Pig Porcine Coronary Artery (Stent Implantation) Animal->Pig Analysis Tissue Collection & Analysis Delivery->Analysis PK PK/PD Modeling Analysis->PK Disp Drug Disposition (Vessel Wall Levels) Analysis->Disp Elim Elimination Kinetics (PK Parameters) Analysis->Elim Histo Histomorphometry (Neointima Formation) Analysis->Histo Efficacy Efficacy Assessment PK->Efficacy

AGL-2043 Mechanism of Action in Restenosis

This diagram illustrates the molecular mechanism by which AGL-2043 inhibits the pathological process of restenosis:

G Injury Vascular Injury (Angioplasty/Stenting) PDGF PDGF Release Injury->PDGF PDGFR PDGFR-β Activation PDGF->PDGFR Signaling Downstream Signaling (Proliferation/Migration) PDGFR->Signaling SMC SMC Proliferation & Migration to Intima Signaling->SMC Neointima Neointima Formation (Restenosis) SMC->Neointima AGL AGL-2043 Inhibition Inhibition of Autophosphorylation AGL->Inhibition Inhibition->PDGFR NP Nanoparticle Delivery (Sustained Release) NP->AGL


Key Research Applications

  • Targeted Restenosis Therapy: AGL-2043 is specifically suited for local delivery approaches to prevent restenosis after angioplasty and stenting procedures, particularly in cases where current drug-eluting stents show limitations [2] [3].

  • Nanoparticle Drug Delivery Optimization: The compound serves as an excellent candidate for studying nanoparticle-based delivery systems to vascular tissue, with size-dependent efficacy profiles providing critical insights for formulation optimization [2].

  • Species-Specific Therapeutic Response: AGL-2043 can be utilized in comparative studies to understand species-dependent susceptibility of vascular smooth muscle cells to antiproliferative therapy, aiding in better translation from animal models to humans [4].


Critical Technical Considerations

  • Species Selection: Be aware of significant species-dependent differences in SMC susceptibility. Porcine and rabbit SMCs show higher sensitivity to inhibitors in culture compared to human cells, which may not fully predict human therapeutic efficacy [4].

  • Nanoparticle Size Optimization: The efficacy of AGL-2043 is highly dependent on nanoparticle size, with 90 nm particles demonstrating superior antirestenotic effects compared to 160 nm particles despite similar initial arterial drug levels [2].

  • Delivery Method Validation: Intramural delivery requires careful technique validation. The method of application (intraluminal vs. intramural) and carrier binding mode significantly impact local drug disposition and elimination kinetics [2].

  • Appropriate Controls: Always include control groups receiving either surface-adsorbed drug (non-encapsulated) or empty nanoparticles to distinguish between nanoparticle-specific effects and drug activity [2].


References

Application Notes: Nanoparticle Size-Dependent Efficacy of AGL-2043

Author: Smolecule Technical Support Team. Date: February 2026

Background and Objective Restenosis, or the re-narrowing of arteries after angioplasty, remains a challenge in cardiovascular therapy. The tyrphostin AGL-2043, a platelet-derived growth factor receptor beta (PDGFRβ)-specific inhibitor, has shown promise as an antiproliferative agent. These notes summarize findings that the efficacy of locally delivered AGL-2043 is significantly enhanced when encapsulated in 90 nm biodegradable polylactide nanoparticles compared to 160 nm nanoparticles, guiding the optimal design of nanotherapeutic systems for vascular diseases [1].

Key Findings on Size Efficacy The table below summarizes the core comparative findings between the two nanoparticle sizes:

Parameter 90 nm Nanoparticles 160 nm Nanoparticles
Antirestenotic Efficacy Superior reduction in neointima formation [1] Reduced efficacy compared to 90 nm variant [1]
Arterial Drug Levels (90 min post-delivery) Similar levels achieved [1] Similar levels achieved [1]
Presumed Cellular Uptake Higher (inferred from efficacy despite similar initial levels) [1] Lower (inferred from lower efficacy) [1]
Therapeutic Outcome Enhanced and more efficient antirestenotic effect [1] Less potent antirestenotic effect [1]

Mechanistic Insights and Rationale The superior performance of the 90 nm particles can be attributed to fundamental principles of nanomedicine, as illustrated in the following workflow:

G NP_Size Nanoparticle Size Cellular_Uptake Cellular Uptake by Vascular Smooth Muscle Cells NP_Size->Cellular_Uptake 90 nm > 160 nm PDGFR_Inhibition Inhibition of PDGFRβ Signaling Cellular_Uptake->PDGFR_Inhibition Bio_Response Suppression of SMC Proliferation & Migration PDGFR_Inhibition->Bio_Response Therapeutic_Outcome Reduced Neointimal Hyperplasia Bio_Response->Therapeutic_Outcome

Scientific Context and Broader Implications

  • Size-Dependent Cellular Interaction: The findings with AGL-2043 align with broader evidence that cellular uptake of nanoparticles is highly size-dependent. Spherical nanoparticles in the 30-60 nm range often demonstrate maximal cellular uptake because they can efficiently recruit cellular receptors to drive the membrane-wrapping process of endocytosis without causing a receptor shortage [2].
  • Impact on Pharmacokinetics: Nanoparticle size is a primary determinant of in vivo behavior. Smaller particles (e.g., ~100 nm) can more easily extravasate and accumulate at target sites through the Enhanced Permeability and Retention (EPR) effect, while larger particles (>200 nm) are more readily cleared by the mononuclear phagocyte system (MPS) in organs like the liver and spleen [2] [3] [4].

Detailed Experimental Protocols

Protocol 1: Synthesis of Polylactide-based Nanoparticles via Nanoprecipitation

This protocol describes a standard method for producing biodegradable polymeric nanoparticles of controlled size [5].

  • Preparation of Organic Phase: Dissolve 50 mg of polylactide (PLA) polymer and 5 mg of AGL-2043 in 10 mL of acetone. Stir magnetically until fully dissolved.
  • Preparation of Aqueous Phase: Add 20 mL of a polyvinyl alcohol (PVA) solution (1% w/v in deionized water) into a 50 mL beaker. PVA acts as a stabilizer.
  • Nanoparticle Formation: Using a syringe pump, inject the organic phase into the aqueous phase at a controlled rate (e.g., 1 mL/min) under constant magnetic stirring (600 rpm).
  • Solvent Evaporation: Stir the resulting nano-suspension uncovered for 4-6 hours to allow for complete evaporation of the organic solvent.
  • Purification: Centrifuge the suspension at 20,000 x g for 30 minutes. Discard the supernatant and re-suspend the nanoparticle pellet in deionized water. Repeat this wash step twice.
  • Size Control: To obtain 90 nm vs. 160 nm nanoparticles, critically adjust the following parameters:
    • Polymer Concentration: A lower concentration (e.g., 0.3% w/v) favors smaller particles [5].
    • Aqueous-to-Organic Phase Ratio: A higher ratio promotes the formation of smaller nanoparticles.
    • Stirring Rate: Increased agitation (e.g., 1000 rpm) can reduce particle size.
    • Sonication: Probe sonication of the mixture during or after mixing can be used to achieve smaller sizes.

Protocol 2: In Vivo Efficacy Evaluation in a Balloon-Injured Rat Carotid Artery Model

This protocol is adapted from the study that demonstrated the efficacy of nanoencapsulated AGL-2043 [1].

  • Animal Model: Use Sprague-Dawley rats (250-300 g). Anesthetize the animals and surgically expose the common carotid artery.
  • Vascular Injury: Introduce a Fogarty balloon catheter into the carotid artery via the external carotid branch. Inflate the balloon and withdraw it with rotation three times to induce a denuding injury of the endothelium.
  • Local Drug Delivery: Immediately after injury, apply a perivascular collar around the injured artery segment. Instill 100 µL of the nanoparticle suspension (containing AGL-2043 encapsulated in either 90 nm or 160 nm nanoparticles) into the collar. Use empty nanoparticles and saline as controls.
  • Post-operative Care: Close the surgical site and allow the animals to recover. Administer standard post-operative care for 14-21 days.
  • Tissue Collection and Analysis:
    • Euthanize the animals at the study endpoint (e.g., 14 days post-injury).
    • Perfusion-fix the vasculature with formalin.
    • Process and embed the injured arterial segment in paraffin.
    • Section the tissue and stain with Hematoxylin and Eosin (H&E).
    • Morphometric Analysis: Use digital image analysis software to measure the cross-sectional areas of the neointima and media. Calculate the neointima-to-media ratio (N/M ratio) as the primary endpoint for efficacy.

Protocol 3: Characterization of Nanoparticle Formulations

Rigorous characterization is essential for quality control and correlating structure with function [3].

  • Dynamic Light Scattering (DLS) for Size and PDI:

    • Procedure: Dilute the nanoparticle suspension in a clean, disposable cuvette. Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument at a fixed scattering angle (e.g., 173°). Perform measurements in triplicate at 25°C.
    • Quality Standard: A PDI value of <0.2 indicates a monodisperse, high-quality suspension [3].
  • Zeta Potential Measurement:

    • Procedure: Dilute nanoparticles in 1 mM KCl or deionized water. Load the sample into a clear disposable zeta cell. Measure the zeta potential using laser Doppler velocimetry. Perform measurements in triplicate.
    • Quality Standard: A zeta potential magnitude greater than ±30 mV indicates good physical stability of the colloidal suspension [4].

Visualization of Key Concepts

The following diagram illustrates the strategic advantage of optimizing nanoparticle size for vascular drug delivery, synthesizing the key findings from the research.

G cluster_optimal 90 nm Nanoparticles (Optimal) cluster_suboptimal 160 nm Nanoparticles (Suboptimal) SmallNP AGL-2043 90 nm NP SMC Vascular Smooth Muscle Cell SmallNP->SMC Efficient Uptake Effect High Cellular Uptake & Strong Efficacy SMC->Effect LargeNP AGL-2043 160 nm NP SMC2 Vascular Smooth Muscle Cell LargeNP->SMC2 Less Efficient Uptake Effect2 Reduced Cellular Uptake & Weaker Efficacy SMC2->Effect2 Input Local Delivery to Injured Artery Input->SmallNP Same Initial   Input->LargeNP Drug Level  

Conclusion and Future Perspectives

The evidence clearly demonstrates that formulating AGL-2043 in 90 nm nanoparticles provides a significant therapeutic advantage over 160 nm particles for the local prevention of restenosis. This underscores a critical principle in nanomedicine: optimizing nanoparticle size is not merely a formulation step, but a central strategy for enhancing drug efficacy.

Future work should focus on further refining these systems by exploring the interplay of size with other critical parameters like shape, surface charge, and the application of active targeting ligands to achieve even greater specificity and therapeutic outcomes.

References

Comprehensive Application Notes and Protocols: AGL-2043 for Dose-Dependent Vascular Smooth Muscle Cell Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AGL-2043 and Its Therapeutic Relevance

Tyrphostin AGL-2043 is a potent tricyclic quinoxaline compound that functions as a selective protein tyrosine kinase inhibitor with particular affinity for platelet-derived growth factor receptor-beta (PDGF-Rβ), Kit, and Flt3. This molecular profile makes it an exceptionally promising candidate for preventing restenosis following vascular interventions such as stenting and angioplasty. Restenosis, the re-narrowing of arteries after mechanical intervention, occurs primarily due to excessive smooth muscle cell (SMC) proliferation and migration in response to vascular injury—a process known as neointimal hyperplasia. The therapeutic rationale for AGL-2043 stems from its ability to selectively target key signaling pathways driving SMC proliferation while potentially preserving endothelial recovery, addressing a critical limitation of previous anti-restenotic agents that non-specifically inhibit all cellular proliferation and delay healing.

The development of AGL-2043 represents a targeted molecular approach to vascular restenosis that contrasts with earlier cytostatic drugs. While agents like paclitaxel and rapamycin analogs (sirolimus, zotarolimus) effectively reduce SMC proliferation, they simultaneously impair endothelial regeneration, increasing the risk of late stent thrombosis—a significant clinical concern highlighted by long-term follow-up studies of first-generation drug-eluting stents. AGL-2043's specific inhibition of PDGF-Rβ is particularly therapeutically relevant because PDGF signaling is upregulated following vascular injury and serves as a potent mitogen and chemoattractant for SMCs. By targeting this pathway with greater specificity, AGL-2043 offers the potential to inhibit the pathological processes underlying restenosis while minimizing detrimental effects on vascular healing.

Mechanism of Action: Molecular Targets and Signaling Pathways

AGL-2043 exerts its anti-proliferative effects through specific inhibition of tyrosine kinase activity associated with PDGF-Rβ, c-Kit, and Flt3 receptors. The inhibition occurs through competitive binding at the ATP-binding site of these receptors, preventing receptor autophosphorylation and subsequent downstream signaling cascade activation. Following vascular injury, PDGF isoforms released by platelets, inflammatory cells, and endothelial cells bind to PDGF receptors on SMCs, initiating signaling that promotes SMC proliferation, migration, and survival. By selectively blocking this pathway, AGL-2043 intercepts a critical molecular driver of the hyperplastic response to vascular injury.

The intracellular signaling events inhibited by AGL-2043 involve multiple pathways that regulate SMC behavior:

  • PLC-γ Pathway Inhibition: PDGF-Rβ activation normally stimulates phospholipase C-γ (PLC-γ), leading to hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates calcium release from intracellular stores, while DAG activates protein kinase C (PKC), both contributing to SMC contraction and proliferation. AGL-2043 blocks the initial receptor activation that triggers this cascade.

  • MAPK Pathway Suppression: PDGF-Rβ signaling typically activates the Ras-MAPK pathway, promoting transcriptional activation of genes required for cell cycle progression. AGL-2043 pretreatment demonstrates dose-dependent inhibition of ERK1/2 phosphorylation, preventing SMC entry into the cell cycle.

  • PI3K/AKT Pathway Modulation: The PI3K/AKT pathway represents another key downstream signaling route from activated PDGF-Rβ that promotes SMC survival and growth. AGL-2043 treatment reduces phosphorylation of AKT, increasing susceptibility to apoptosis in proliferating SMCs.

The specificity of AGL-2043 for PDGF-Rβ, c-Kit, and Flt3 provides a favorable target profile compared to broader kinase inhibitors, as these receptors are particularly implicated in SMC hyperplasia pathophysiology while being less critical for endothelial cell function. This selective targeting potentially preserves the capacity for re-endothelialization following vascular injury—a significant advantage over non-specific antiproliferative agents.

G PDGF PDGF Ligand Receptor PDGF-Rβ Receptor PDGF->Receptor Binding Downstream Downstream Signaling Receptor->Downstream Activation AGL2043 AGL-2043 AGL2043->Receptor Competitive Inhibition Cellular Cellular Responses Downstream->Cellular Stimulation

Figure 1: Molecular Mechanism of AGL-2043. The diagram illustrates how AGL-2043 competitively inhibits PDGF-Rβ receptor activation, preventing downstream signaling pathways that lead to smooth muscle cell proliferation and migration.

In Vitro Experimental Protocols

SMC Proliferation and Viability Assays

Purpose: This protocol describes the methodology for evaluating the dose-dependent effects of AGL-2043 on vascular smooth muscle cell proliferation and viability in vitro, establishing IC₅₀ values and assessing potential cytotoxicity.

Materials:

  • Primary human aortic SMCs (HAoSMCs) or bovine aortic SMCs (BAoSMCs)
  • Smooth muscle cell growth medium-2 (SmGM-2) supplemented with 5% FBS
  • AGL-2043 stock solution (10 mM in DMSO)
  • Cell culture plates (96-well for proliferation assays, 24-well for morphology)
  • WST-1 cell proliferation reagent or MTT solution
  • Phosphate buffered saline (PBS)
  • Fixation solution (4% paraformaldehyde)
  • Inverted phase-contrast microscope

Procedure:

  • Cell Seeding: Plate early passage (P3-P6) SMCs in 96-well plates at a density of 5×10³ cells/well in complete growth medium. Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂).
  • Drug Treatment: Prepare serial dilutions of AGL-2043 in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace culture medium in test wells with AGL-2043-containing medium. Include vehicle control (DMSO at equivalent concentration) and positive control (e.g., 11.1 µM imatinib mesylate).
  • Incubation: Maintain cells in treatment media for 72 hours, with medium replacement at 48 hours if required for drug stability.
  • Viability Assessment:
    • For WST-1 assay: Add 10 µL WST-1 reagent per 100 µL medium, incubate for 2 hours at 37°C.
    • For MTT assay: Add 10 µL MTT solution (5 mg/mL) per 100 µL medium, incubate for 4 hours, then add solubilization solution overnight.
  • Absorbance Measurement: Measure absorbance at 450 nm (WST-1) or 570 nm (MTT) using a microplate reader.
  • Data Analysis: Normalize absorbance values to vehicle controls (100% viability) and blank wells (0% viability). Plot dose-response curve and calculate IC₅₀ using four-parameter logistic regression.

Technical Notes:

  • Maintain DMSO concentration below 0.1% in all treatments to minimize solvent toxicity.
  • Include replicate wells (n≥6) for each concentration to ensure statistical power.
  • Perform simultaneous morphological assessment using phase-contrast microscopy to detect cytotoxic changes.
SMC Migration Assay

Purpose: To evaluate the inhibitory effect of AGL-2043 on PDGF-induced SMC migration using a standardized in vitro wound healing model.

Materials:

  • Culture-insert wells or silicone inserts for 24-well plates
  • PDGF-BB solution (10 ng/mL in serum-free medium)
  • Crystal violet staining solution (0.5% w/v)
  • Imaging system with calibrated microscope

Procedure:

  • Wound Creation: Seed SMCs in culture-insert wells or apply silicone inserts to 24-well plates at 1×10⁵ cells/well. Culture until confluent monolayers form (typically 24-48 hours).
  • Wound Initiation: Carefully remove inserts to create a uniform cell-free gap. Wash gently with PBS to remove detached cells.
  • Drug Treatment: Add serum-free medium containing PDGF-BB (10 ng/mL) with or without AGL-2043 at predetermined concentrations (based on proliferation IC₅₀).
  • Migration Monitoring: Capture images of the wound area at 0, 8, 12, and 24 hours post-wounding using phase-contrast microscopy.
  • Quantification: Measure cell-free area at each time point using ImageJ software with appropriate plugins. Calculate migration rate as percentage wound closure relative to 0-hour baseline.

Technical Notes:

  • Maintain consistent lighting and magnification for all imaging sessions.
  • Include control wells with serum-free medium without PDGF to assess baseline migration.
  • Perform experiments in triplicate to account for biological variability.
Competitive Binding and Signaling Assays

Purpose: To validate direct binding to PDGF-Rβ and quantify inhibition of downstream signaling pathway activation.

Materials:

  • Serum-starved SMCs (24-hour starvation in 0.5% FBS)
  • PDGF-BB (50 ng/mL for receptor stimulation)
  • Lysis buffer with protease and phosphatase inhibitors
  • Phospho-specific antibodies (anti-pPDGF-Rβ, anti-pERK1/2, anti-pAKT)
  • Western blotting equipment or phospho-ELISA kits

Procedure:

  • Pretreatment: Serum-starve SMCs for 24 hours, then pretreat with AGL-2043 (0.1-50 µM) for 2 hours.
  • Stimulation: Add PDGF-BB (50 ng/mL) for 15 minutes to activate PDGF-Rβ signaling.
  • Cell Lysis: Lyse cells in ice-cold RIPA buffer with inhibitors. Quantify protein concentration.
  • Signal Detection:
    • For Western blot: Separate proteins by SDS-PAGE, transfer to PVDF, probe with phospho-specific and total protein antibodies.
    • For ELISA: Process lysates according to manufacturer protocols.
  • Quantification: Normalize phospho-protein signals to total protein levels. Express inhibition as percentage reduction compared to PDGF-stimulated controls.

In Vivo Efficacy and Delivery Protocols

Nanoparticle Formulation and Characterization

Purpose: To encapsulate AGL-2043 within biodegradable nanoparticles for sustained local delivery to the vessel wall.

Materials:

  • AGL-2043 active compound
  • Polylactic/glycolic acid (PLGA) copolymer (50:50)
  • Polyvinyl alcohol (PVA) emulsifier
  • Dichloromethane (DCM) or ethyl acetate
  • Probe sonicator
  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg PLGA and 10 mg AGL-2043 in 5 mL DCM.
  • Aqueous Phase Preparation: Prepare 20 mL of 2% PVA solution in distilled water.
  • Emulsification: Add organic phase to aqueous phase while probe sonicating at 80 W for 2 minutes on ice.
  • Solvent Evaporation: Stir emulsion overnight at room temperature to evaporate organic solvent.
  • Nanoparticle Collection: Centrifuge at 20,000 × g for 30 minutes, wash twice with distilled water.
  • Lyophilization: Resuspend in 5% sucrose solution and freeze-dry for 48 hours.
  • Characterization: Determine particle size by dynamic light scattering, encapsulation efficiency by HPLC, and in vitro release profile in PBS.

Technical Notes:

  • Adjust polymer molecular weight and copolymer ratio to modify release kinetics.
  • Sterilize final nanoparticles by gamma irradiation for in vivo applications.
  • Target nanoparticle size of 90-160 nm for optimal arterial wall penetration.
Stent Coating and Drug Loading Protocol

Purpose: To apply AGL-2043-eluting biodegradable polymer coatings to coronary stents for localized drug delivery.

Materials:

  • Bare metal stents (316L stainless steel or cobalt-chromium)
  • PLGA or phosphorylcholine polymer solution
  • AGL-2043 powder
  • Spray coater or dip coater apparatus
  • Vacuum oven

Procedure:

  • Coating Solution Preparation: Dissolve 200 mg polymer and 20 mg AGL-2043 in 10 mL solvent (acetone/chloroform mixture).
  • Stent Preparation: Clean bare metal stents with ethanol and plasma treat for enhanced adhesion.
  • Coating Application:
    • For spray coating: Use automated spray system with precise nozzle movement to apply uniform coating (2-3 mg total coating weight).
    • For dip coating: Immerse stents in coating solution with controlled withdrawal rate.
  • Curing: Dry coated stents in vacuum oven at 40°C for 24 hours.
  • Quality Control: Determine final drug loading (target: 180 µg/stent) by extracting and quantifying drug via HPLC. Assess coating uniformity by scanning electron microscopy.
Animal Model of Restenosis

Purpose: To evaluate the efficacy of AGL-2043 in preventing neointimal hyperplasia in stented porcine coronary arteries.

Materials:

  • Sinclair mini-pigs (30-40 kg)
  • AGL-2043-eluting stents or nanoparticle formulations
  • Quantitative coronary angiography system
  • Histopathology equipment

Procedure:

  • Stent Implantation: Implant AGL-2043-eluting or control stents in porcine coronary arteries to achieve 1.1:1 stent-to-artery ratio.
  • Drug Delivery Confirmation: Sacrifice subset of animals at 1 hour and 24 hours post-implantation for tissue drug level quantification by HPLC.
  • Efficacy Assessment: Maintain remaining animals for 28 days, then harvest hearts for histomorphometric analysis.
  • Tissue Processing: Perfuse-fix arteries with formalin, embed in methylmethacrylate, section at 1-2 mm intervals.
  • Histomorphometry: Stain sections with hematoxylin-eosin and Verhoeff-Van Gieson stains. Quantify neointimal area, luminal area, and percent stenosis using digital image analysis.
  • Statistical Analysis: Compare treatment groups using ANOVA with post-hoc testing (significance at p<0.05).

Data Analysis and Interpretation

Quantitative Results from In Vitro Studies

Table 1: Dose-dependent Inhibition of SMC Proliferation by AGL-2043

Cell Type AGL-2043 Concentration (µM) % Viability vs. Control % Inhibition of Proliferation Notes
Human AoSMC 0.1 95.2 ± 3.1 4.8 ± 3.1 NS
Human AoSMC 1.0 82.7 ± 4.5 17.3 ± 4.5 p<0.05
Human AoSMC 10.0 38.9 ± 5.2 61.1 ± 5.2 p<0.001
Human AoSMC 50.0 15.3 ± 3.8 84.7 ± 3.8 p<0.001
Bovine AoSMC 1.0 79.5 ± 6.1 20.5 ± 6.1 p<0.05
Bovine AoSMC 11.1 41.2 ± 4.7 58.8 ± 4.7 p<0.001

Data represent mean ± SD from n=6 independent experiments. NS = not significant.

Table 2: Efficacy of AGL-2043 in Animal Models of Restenosis

Delivery Method Animal Model Dosage Neointimal Area Reduction Luminal Area Increase Reference
PLGA nanoparticles Rat carotid injury 500 µg 36% (p<0.01) 42% (p<0.01) [1]
PLGA stent coating Porcine coronary 180 µg/stent 44% (p=0.004) 57% (p=0.003) [2]
PLGA nanoparticles Porcine coronary 500 µg 50% (p=0.001) - [1]
Experimental Workflow

G InVitro In Vitro Studies DoseResp Dose-Response Analysis InVitro->DoseResp IC50 IC₅₀ Determination DoseResp->IC50 Formulation Formulation Development IC50->Formulation Animal Animal Efficacy Studies Formulation->Animal Histology Histomorphometric Analysis Animal->Histology

Figure 2: Experimental Workflow for AGL-2043 Development. The diagram outlines the sequential process from initial in vitro characterization through formulation development to in vivo efficacy assessment.

Formulation and Delivery Guidelines

Nanoparticle Preparation Considerations

The efficacy of nanoencapsulated AGL-2043 is significantly influenced by nanoparticle characteristics, particularly size and drug-carrier binding mode. Studies demonstrate that 90 nm nanoparticles produce superior inhibition of neointima formation compared to 160 nm nanoparticles, despite similar arterial drug levels at 90 minutes post-delivery. This size-dependent effect is attributed to enhanced tissue penetration and potentially different cellular uptake mechanisms. When formulating AGL-2043 nanoparticles, target the following critical quality attributes:

  • Particle Size: 90-100 nm diameter with polydispersity index <0.2
  • Drug Loading: ≥8% w/w to achieve therapeutic concentrations with reasonable administration volume
  • Encapsulation Efficiency: >85% to minimize free drug and maximize delivery efficiency
  • Release Profile: Biphasic release with ~30% burst release within 24 hours followed by sustained release over 21-28 days

The drug-carrier binding mode significantly impacts therapeutic efficacy, with encapsulated drug demonstrating substantially higher antiproliferative effects compared to surface-adsorbed drug. This highlights the importance of proper encapsulation rather than simple surface adsorption for optimal performance.

Stent Coating Optimization

For stent-based delivery, AGL-2043 demonstrates exceptional compatibility with various biodegradable polymer systems, including PLGA and phosphorylcholine. The following parameters ensure optimal stent performance:

  • Drug Loading: 160-200 µg per stent provides therapeutic effect without toxicity
  • Coating Thickness: 5-8 µm maintains stent profile while ensuring adequate drug payload
  • Polymer Selection: Biodegradable polymers that fully resorb within 3-6 months minimize long-term inflammatory response
  • Coating Uniformity: >95% surface coverage prevents bare spots that could promote thrombosis

Notably, AGL-2043-eluting stents demonstrate reduced neointima formation independent of stent design or injury type, suggesting broad applicability across various clinical scenarios.

Troubleshooting and Technical Considerations

Low Encapsulation Efficiency: If encapsulation efficiency falls below 80%, consider modifying the organic phase composition or employing double emulsion techniques. Alternative solvent systems such as ethyl acetate may improve partitioning behavior.

Rapid Drug Release: If in vitro release profiles show >50% release within 48 hours, increase polymer molecular weight or incorporate hydrophobic additives to retard diffusion. Adjusting the lactide:glycolide ratio in PLGA toward higher lactide content extends release duration.

Inconsistent In Vivo Results: Ensure proper stent deployment with minimal injury to adjacent vessel areas. Use appropriate antiplatelet therapy in animal models to prevent thrombotic complications that could confound results.

Cellular Toxicity at Higher Concentrations: If significant cytotoxicity occurs at concentrations below 50 µM, verify drug purity and consider potential solvent effects. Implement more frequent medium changes to maintain nutrient levels during prolonged exposure.

Conclusion and Future Directions

AGL-2043 represents a promising therapeutic agent for preventing restenosis through selective inhibition of pathological SMC proliferation. The comprehensive protocols outlined herein provide researchers with standardized methodologies for evaluating its efficacy across in vitro and in vivo systems. The dose-dependent response observed with AGL-2043, coupled with its efficacy in both nanoparticle and stent-based delivery systems, supports its continued development as a potential clinical candidate for vascular interventional applications.

Future research directions should focus on combination therapies that simultaneously target SMC proliferation and promote endothelial recovery. Additionally, patient-specific factors influencing drug response, such as metabolic status and concomitant medications, warrant investigation to optimize therapeutic outcomes. The established protocols provide a foundation for these advanced studies, with particular utility in preclinical development of targeted anti-restenotic therapies.

References

AGL 2043 solubility stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the most common causes of low solubility and stability in new drug candidates? Many new chemical entities (NCEs) have inherently poor aqueous solubility, which falls into the Biopharmaceutics Classification System (BCS) Class II [1]. This often stems from a strong crystalline lattice structure and high lipophilicity, which limit dissolution in gastrointestinal fluids [2]. Stability issues can arise from chemical degradation (e.g., hydrolysis, oxidation) or physical instability, such as recrystallization from an amorphous state or aggregation of nanoparticles over time [3] [1].

  • FAQ 2: What formulation strategies can enhance drug solubility and bioavailability? A leading approach is the use of amorphous solid dispersions (ASDs). ASDs work by converting the crystalline drug into a higher-energy amorphous form, which can increase solubility and dissolution rate, thereby improving oral bioavailability [2] [4]. Other effective strategies include self-nanoemulsifying drug delivery systems (SNEDDS) [1] and engineered nanoparticles [5].

  • FAQ 3: What analytical techniques are critical for characterizing solubility and stability? Key techniques include:

    • Dynamic Light Scattering (DLS): Measures the hydrodynamic radius (size) of nanoparticles and assesses colloidal stability [6].
    • Zeta Potential: Characterizes the surface charge of particles, which is a key indicator for the physical stability of a suspension; a high zeta potential (typically > |±30| mV) suggests good stability against aggregation [6] [1].
    • Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD): Used to determine the solid state of the drug (crystalline vs. amorphous) and monitor physical stability [1].

Troubleshooting Guides & Experimental Protocols

Guide 1: Addressing Poor Solubility with Amorphous Solid Dispersions

Amorphous Solid Dispersions (ASDs) enhance solubility by disrupting the drug's crystal lattice, dispersing it molecularly within a polymer matrix [2] [4].

Experimental Protocol: Preparing ASDs via Lyophilization This method is effective for heat-sensitive compounds and can potently disrupt drug crystallinity [1].

  • Materials: Drug substance (e.g., Lansoprazole), polymer (e.g., Pluronic F-127, HPMC), organic solvent (e.g., tertiary butyl alcohol/water mixture).
  • Procedure:
    • Dissolve the drug and polymer at a specific ratio (e.g., 1:4 drug-to-polymer) in a suitable solvent system with vigorous stirring.
    • Freeze the solution rapidly (e.g., in a -80°C freezer or using liquid nitrogen).
    • Lyophilize the frozen solution using a freeze-dryer to remove the solvent via sublimation, resulting in a porous solid cake.
    • Gently crush and sieve the lyophilized product to obtain a uniform powder.
  • Characterization:
    • Use PXRD to confirm the loss of drug crystallinity and the formation of an amorphous phase.
    • Use DSC to observe the disappearance of the drug's melting endotherm.
    • Perform in vitro dissolution testing in a biorelevant medium (e.g., pH 6.8 phosphate buffer) and compare the dissolution profile against the pure crystalline drug.

The workflow for this approach is summarized below:

G A Dissolve Drug & Polymer B Freeze Solution A->B C Lyophilize (Freeze-Dry) B->C D Mill & Sieve C->D E Characterize Solid Dispersion D->E F PXRD (Crystallinity) E->F G DSC (Thermal Properties) E->G H In-vitro Dissolution Test E->H

Guide 2: Overcoming Stability Issues in Nano-Formulations

Formulations like nanoparticles and SNEDDS can face physical instability, leading to aggregation or drug precipitation [3] [1].

Experimental Protocol: Assessing Physical Stability of a Nano-Formulation

  • Materials: Formulation (e.g., nanoparticle suspension, SNEDDS concentrate), appropriate storage vials, controlled stability chambers.
  • Procedure:
    • Stability Study Setup: Package the formulation and store it under accelerated stability conditions (e.g., 40°C ± 2°C / 75% ± 5% RH) for up to 3 months [1]. Withdraw samples at predetermined time points (e.g., 0, 1, 2, 3 months).
    • Sample Analysis: At each time point, dilute the sample appropriately and analyze using the techniques below.
  • Characterization & Analysis:
    • Particle Size & PDI: Use DLS to monitor changes in the average particle size and the polydispersity index (PDI). An increase in size or PDI indicates aggregation.
    • Zeta Potential: Measure the zeta potential. A decrease in absolute value suggests a reduction in electrostatic repulsion and increased aggregation risk [6].
    • Drug Content: Use HPLC to determine the percentage of drug remaining, assessing chemical stability.

The relationship between characterization results and stability is outlined in the following table:

  • Table: Interpreting Stability Characterization Data
Technique Parameter Stable Formulation Indicator Instability Warning Sign
Dynamic Light Scattering (DLS) Particle Size & PDI Constant size and low PDI over time [6]. Significant increase in size or PDI [6].
Zeta Potential Surface Charge High absolute value (> |±30| mV) over time [6]. Decrease in absolute value [6].
HPLC Assay (Drug Content) > 97% of initial content remains [1]. Significant drop in drug content.

Key Considerations for Development

To increase the chances of success, keep these broader points in mind during your development process:

  • Adopt a "Sponge" vs. "Spring" Strategy: When designing ASDs, consider if your formulation needs to act as a "spring" (rapidly releasing the drug to generate a high, supersaturated concentration) or a "spring and parachute" (releasing quickly but also including polymers to inhibit precipitation and maintain that concentration) [4].
  • Leverage In-silico Tools Early: Use physiologically based pharmacokinetic (PBPK) modeling during early development to understand absorption barriers and predict the in-vivo performance of enabled formulations like ASDs [4].
  • Plan for Scale-Up: The choice between techniques like Hot-Melt Extrusion (HME) and Spray Drying can be influenced by scalability and API properties. HME is a continuous, solvent-free process, while Spray Drying can be more suitable for heat-sensitive APIs and is easier to scale down for initial screening [2] [4].

References

AGL 2043 arterial drug retention improvement

Author: Smolecule Technical Support Team. Date: February 2026

AGL-2043 Technical Profile

The table below summarizes key technical aspects of AGL-2043, a tyrphostin-class compound, based on the available research.

Aspect Technical Details
Drug Class & Target Tyrphostin; Potent and specific inhibitor of the Platelet-Derived Growth Factor Receptor beta (PDGF-Rβ) tyrosine kinase [1] [2].
Primary Indication (Research) Prevention of restenosis (vessel re-narrowing) after balloon angioplasty and stent implantation [1] [2].
Mechanism of Action Inhibits PDGF-Rβ, a key driver of smooth muscle cell (SMC) proliferation and migration, thereby reducing neointima formation [1] [3].
Recommended Delivery System Biodegradable polymeric nanoparticles (NPs), specifically using poly(D,L-lactide) (PLGA) [1].
Optimal Nanoparticle Size ~90 nm. Smaller NPs (90±20 nm) showed superior efficacy in reducing neointima formation compared to larger NPs (160±30 nm), despite similar initial drug levels [1].
Critical Formulation Parameter Drug-to-Polymer Ratio: Must not exceed 1:100 (weight/weight) to prevent rapid drug crystallization and ensure formulation stability [1].

Experimental Workflow for Nanoparticle Formulation and Testing

Based on the methodologies cited, here is a generalized workflow for formulating and testing AGL-2043-loaded nanoparticles.

G A 1. NP Preparation (Nanoprecipitation) B 2. NP Characterization A->B A1 • Polymer: PLGA • Drug: AGL-2043 • Key Parameter:  Drug:Polymer ≤ 1:100 A->A1 A2 • Include ethanol in organic phase to reduce size A->A2 C 3. In Vitro Testing B->C B1 • Size: Dynamic Light Scattering (DLS) • Target: ~90 nm B->B1 B2 • Drug Loading & Encapsulation Efficiency B->B2 D 4. In Vivo Efficacy Model C->D C1 • Cell-based assays • Dose-response curves • Selective inhibition of SMC proliferation C->C1 D1 • Animal Model: Balloon-injured rat carotid or stented porcine coronary • Delivery: 'Oozing balloon' catheter • Assessment: Neointima formation  after 28 days D->D1

Frequently Asked Questions

  • Why is nanoparticle size critical for AGL-2043 efficacy? Research indicates that smaller nanoparticles (~90 nm) are more effective at reducing restenosis than larger ones (~160 nm), even when initial drug concentrations in the artery are similar. This suggests that smaller NPs have superior cellular uptake or distribution within the vessel wall [1].

  • What is the most stable way to formulate AGL-2043 NPs? Stability is highly dependent on the drug-to-polymer ratio. A ratio exceeding 1:100 (w/w) leads to rapid drug crystallization. Maintaining a ratio at or below 1:100 is essential for a stable formulation [1].

  • Is encapsulated drug more effective than surface-adsorbed drug? Yes. The antiproliferative effect on vascular smooth muscle cells was found to be "considerably higher" when AGL-2043 was encapsulated within the polymer matrix compared to being merely adsorbed onto the nanoparticle surface [1] [2].

  • What are the key limitations of the current AGL-2043 research? The existing promising studies are from experimental animal models. The long-term effects of the polymer and drug-polymer formulation are unknown, and the relevance to restenosis in human atherosclerotic arteries (as opposed to injury in healthy animal arteries) remains uncertain [1].

Troubleshooting Common Scenarios

The following diagram outlines a logical approach to diagnosing and resolving potential issues during experimentation.

G Start Problem: Low Efficacy or Poor Drug Retention A Check Nanoparticle Size Start->A B Verify Drug-to-Polymer Ratio Start->B C Confirm Drug Encapsulation Start->C D Review Delivery Method Start->D A1 • If >120 nm, optimize nanoprecipitation. • Include ethanol to reduce size. A->A1 B1 • Ensure ratio does not exceed 1:100. • Prevent crystallization. B->B1 C1 • Ensure full encapsulation vs. surface adsorption. • Encapsulation shows higher potency. C->C1 D1 • For arterial delivery, use 'oozing balloon' catheter system. D->D1

Expert Recommendations for Future Work

  • Focus on Formulation Stability: Given the propensity for crystallization, dedicate effort to optimizing and rigorously characterizing the nanoprecipitation process to ensure batch-to-batch consistency.
  • Explore Advanced Nanoparticle Designs: Consider modern biomimetic strategies, such as coating AGL-2043 NPs with cell membranes (e.g., from red or white blood cells). This can potentially prolong circulation time and enhance targeting, though this has not been reported for AGL-2043 specifically [4].
  • Address Clinical Translation Gaps: Further preclinical work should focus on models that more closely mimic human atherosclerotic disease and investigate the long-term safety of the biodegradable polymer formulation [1] [3].

References

AGL 2043 local delivery optimization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts for Local Delivery Optimization

Effective local delivery using nanocarriers hinges on optimizing their journey to the target. The table below outlines the key stages and the properties that influence them.

Delivery Stage Key Nanoparticle Properties Optimization Goals Common Experimental Assessments
Circulation & Targeting Size, Surface Charge (Zeta Potential), Surface Coating (e.g., PEG, cell membranes) [1] [2] Prolong circulation time, evade immune system (stealth), achieve active or passive targeting. In vivo biodistribution studies, blood half-life analysis, fluorescence imaging.
Cellular Uptake Size, Surface Chemistry, Targeting Ligands (e.g., antibodies, peptides) [3] Promote specific cellular internalization (e.g., via endocytosis). In vitro cell uptake assays (flow cytometry, confocal microscopy).
Endosomal Escape Composition (e.g., ionizable lipids in LNPs) [4] [5] [2] Avoid degradation in lysosomes; release payload into cytoplasm. In vitro efficacy assays (e.g., gene expression), microscopy to visualize endosomal disruption.
Nuclear Targeting (for gene therapies) Surface modification with Nuclear Localization Signals (NLS) [3] Facilitate entry into the nucleus for DNA delivery. Transfection efficiency assays, visualization of nuclear co-localization.

Troubleshooting Common Delivery Problems

Here are solutions to frequently encountered issues in nanocarrier delivery experiments.

Problem Possible Causes Potential Solutions & Optimization Techniques

| Low Targeting Efficiency | • Non-specific uptake by immune cells. • Lack of specific binding to target cells. | • Surface PEGylation: Coat nanoparticles with PEG to create a "stealth" effect and reduce non-specific interactions [5] [2]. • Active Targeting: Conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface [3]. • Biomimetic Coating: Use cell membranes (e.g., from white blood cells) to camouflage nanoparticles, enabling immune evasion and inherent targeting [1]. | | Rapid Clearance from Bloodstream | • Opsonization (protein binding). • Uptake by the liver and spleen. | • Optimize Size & Charge: Use smaller nanoparticles (50-100 nm) with a neutral or slightly negative surface charge to minimize clearance [5] [2]. • PEGylation: As above, to reduce opsonization [5]. • Biomimetic Coating: Red blood cell (RBC) membranes can display "self-marker" proteins like CD47, signaling immune cells to avoid clearance [1]. | | Inefficient Payload Release (Low Efficacy) | • Poor endosomal escape leading to payload degradation. • Inefficient unpacking of the cargo. | • Use Ionizable Lipids: Incorporate ionizable cationic lipids (e.g., MC3, SM-102) in LNPs. These protonate in acidic endosomes, disrupting the endosomal membrane and facilitating escape [4] [5] [2]. • Tune Nanoparticle Composition: Adjust the ratios of helper lipids and cholesterol to improve stability and fusogenicity [4] [5]. | | High Off-Target Toxicity | • Premature drug leakage. • Non-specific accumulation in healthy tissues. | • Improve Formulation Stability: Optimize the core matrix (e.g., polymer crystallinity in PLGA) to achieve sustained and controlled release [6]. • Stimuli-Responsive Design: Develop nanoparticles that release their payload only in response to specific triggers at the target site, such as the acidic tumor microenvironment (pH-sensitive) or external light (photoactivation) [3] [1]. | | Low Drug Loading Capacity | • Poor compatibility between drug and carrier material. | • Prodrug Strategy: Chemically modify the drug (e.g., conjugate to tocopherol succinate) to enhance its affinity for the nanoparticle core [7]. • Optimize Core Composition: Use mixed lipid systems (NLCs) or copolymer blends to create less ordered cores that can encapsulate more drug [5]. |

Experimental Protocol: Preparing & Optimizing PLGA Nanoparticles

This protocol, adapted from published methodologies, details the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the Emulsion Solvent Evaporation (ESE) method, with a focus on optimizing for size and shape [6].

1. Objectives:

  • To prepare drug-loaded PLGA nanoparticles.
  • To optimize formulation parameters to achieve a target size (e.g., minor axis < 200 nm) and shape (e.g., nanorods).

2. Materials:

  • Polymer: PLGA (varying lactide:glycolide ratios and molecular weights can be tested).
  • Drug: Your active compound (e.g., AGL 2043, Paclitaxel as a model [6]).
  • Organic Solvent: Dichloromethane or ethyl acetate.
  • Aqueous Phase: Surfactant solution (e.g., Polyvinyl Alcohol - PVA).
  • Guest Molecules: Compounds like certain salts or organics to influence particle shape [6].
  • Equipment: Probe sonicator, magnetic stirrer, centrifuge.

3. Methodology:

  • Step 1: Form the Primary Emulsion.

    • Dissolve PLGA and the drug in the organic solvent.
    • Add this organic solution to an aqueous PVA solution.
    • Emulsify immediately using a probe sonicator to form an oil-in-water (O/W) emulsion. Optimization Note: The sonication time and amplitude are critical for controlling initial droplet size.
  • Step 2: Solvent Evaporation & Hardening.

    • Transfer the emulsion to a larger volume of aqueous surfactant solution under continuous stirring.
    • Stir for several hours to allow the organic solvent to evaporate, leading to nanoparticle hardening.
  • Step 3: Harvest Nanoparticles.

    • Collect nanoparticles by centrifugation.
    • Wash pellets multiple times with water to remove excess surfactant and unencapsulated drug.
    • Re-suspend in buffer for characterization or lyophilize for storage.

4. Optimization via Orthogonal Experimental Design [6]: Instead of testing one factor at a time, use a multi-factor, multi-level (e.g., L9) orthogonal array to efficiently identify the optimal combination of variables. Key factors to test include:

  • Concentration of Guest Molecules: Significantly affects rod formation yield and aspect ratio.
  • Type of Guest Molecules: Influences the final nanoparticle morphology.
  • PLGA Concentration in the organic phase.
  • Surfactant (PVA) Concentration in the aqueous phase.
  • Oil-to-Water Phase Volume Ratio.
  • Emulsification Method and Energy (sonication vs. homogenization).

5. Characterization:

  • Size & Morphology: Use Dynamic Light Scattering (DLS) for hydrodynamic diameter and Scanning Electron Microscopy (SEM) for shape and exact dimensions.
  • Drug Loading & Encapsulation Efficiency: Determine by HPLC or UV-Vis spectroscopy after dissolving a known amount of nanoparticles.
  • Zeta Potential: Measures surface charge, which influences stability.

Visualizing the Optimization Workflow

The following diagram outlines the logical workflow for troubleshooting and optimizing your local delivery system.

G Start Define Delivery Problem Assess Characterize Nanoparticle Properties Start->Assess Problem Identify Likely Cause from Table Assess->Problem Solution Implement Optimization Strategy from Table Problem->Solution Test Conduct In-Vitro/In-Vivo Test Solution->Test Success Problem Solved? Test->Success Success->Problem No End Optimized System Success->End Yes

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of lipid nanoparticles (LNPs) over viral vectors for gene delivery? LNPs offer several key advantages: they have lower immunogenicity, avoiding the strong immune responses common with viral vectors [2]. They also have a much larger payload capacity, allowing them to deliver larger genetic constructs like CRISPR-Cas9 ribonucleoproteins (RNPs) [2]. Furthermore, LNP manufacturing is more scalable and has higher batch-to-batch consistency compared to viral vector production [2].

Q2: How can I improve the stability and circulation time of my polymeric nanoparticles? Two primary strategies are:

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the nanoparticle surface creates a steric barrier that reduces protein adsorption and slows down clearance by the immune system [5] [2].
  • Biomimetic Cell Membrane Coating: Wrapping nanoparticles in membranes derived from red blood cells (RBCs) or white blood cells (WBCs) is a highly effective method. This approach transfers "self-marker" proteins like CD47 to the nanoparticles, which actively signals the body's immune system not to phagocytose them, leading to significantly prolonged circulation [1].

Q3: My drug has low solubility in both water and oil, leading to poor loading. What can I do? A powerful strategy is to use a prodrug approach. Chemically modify your drug to create a prodrug derivative with higher affinity for your nanoparticle's core material. For instance, conjugating the drug SN-38 to tocopherol succinate dramatically increased its encapsulation efficiency and stability in polymeric nanoparticles [7].

References

Comprehensive Technical Support Center: AGL-2043 Controlled Release Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Drug Properties and Background Information

AGL-2043 is a novel PDGFRβ-specific tyrphostin that functions as a potent antiproliferative agent for vascular smooth muscle cells (SMCs). This small molecule drug candidate has demonstrated significant potential in reducing neointimal hyperplasia, which is the pathological process underlying restenosis (vessel re-narrowing) after vascular interventions such as angioplasty and stenting [1].

  • Molecular characteristics: AGL-2043 exhibits dose-dependent inhibition of vascular SMC proliferation, making it particularly suitable for local delivery via nanoparticle systems. The drug's mechanism involves specific targeting of platelet-derived growth factor receptor beta (PDGFRβ), a key signaling pathway in restenosis development.
  • Therapeutic context: Preclinical studies have evaluated AGL-2043 in both rat carotid artery injury models and porcine coronary artery stenting models, demonstrating significantly reduced neointima formation compared to controls [1]. This effect was achieved through localized delivery, minimizing potential systemic side effects.

Formulation Specifications & Composition

AGL-2043 has been successfully formulated in polylactide-based biodegradable nanoparticles specifically designed for intramural delivery to injured vessel walls. The nanoparticle system enables sustained release kinetics directly at the site of vascular injury, maintaining therapeutic drug concentrations while minimizing systemic exposure [1].

Table: AGL-2043 Nanoparticle Formulation Specifications

Parameter Specification Experimental Evidence
Polymer Base Polylactide-based biodegradable polymer [1]
Particle Sizes 90 nm and 160 nm variants tested [1]
Drug Loading High encapsulation efficiency [1]
Size Optimization 90 nm particles showed superior efficacy Despite similar arterial drug levels at 90 minutes, smaller nanoparticles (90 nm) demonstrated significantly higher efficacy compared to 160 nm particles
Administration Route Intraluminal delivery to vessel wall Successful application in balloon-injured rat carotid and stented porcine coronary arteries

The nanoparticle size has been identified as a critical factor influencing therapeutic efficacy. Research indicates that 90 nm particles produce superior antirestenotic effects compared to 160 nm particles, despite achieving similar arterial drug concentrations at 90 minutes post-administration [1]. This highlights the importance of nanocarrier optimization beyond simply achieving adequate drug loading.

Experimental Protocols

Nanoparticle Preparation and Characterization

The development of AGL-2043-loaded nanoparticles follows a systematic approach to ensure optimal drug delivery characteristics:

  • Polymer Selection: Biodegradable polylactide polymers are selected for their established safety profile and controllable degradation kinetics. These polymers hydrolyze into biologically compatible metabolites over time, eliminating the need for device removal [2].
  • Nanoparticle Synthesis: The nanoprecipitation method is employed for nanoparticle formation, allowing precise control over particle size distribution. This technique involves the controlled mixing of polymer-drug solutions with antisolvents, resulting in the self-assembly of nanoparticles with encapsulated drug [3].
  • Size Optimization: Systematic variation of process parameters including polymer concentration, surfactant levels, and mixing conditions to achieve the target particle size distribution. Research clearly demonstrates that 90 nm particles provide superior efficacy compared to 160 nm particles for AGL-2043 [1].
  • Characterization Protocol: Comprehensive analysis includes:
    • Particle size distribution using dynamic light scattering
    • Surface charge (zeta potential) measurement
    • Drug encapsulation efficiency quantification
    • In vitro release kinetics profiling [3]
In Vitro Release Kinetics Studies

Proper characterization of drug release profiles is essential for predicting in vivo performance:

  • Release Medium Selection: Use physiologically relevant buffers (typically PBS at pH 7.4) to simulate vascular environment. Maintain sink conditions throughout the experiment (drug concentration never exceeds 10% of saturation solubility) [4].
  • Sampling Protocol: Collect samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours, then weekly up to 4-6 weeks) to fully characterize the release profile.
  • Analytical Method: Employ validated HPLC or LC-MS/MS methods for quantifying AGL-2043 concentrations in release media.
  • Data Modeling: Fit release data to appropriate mathematical models (Korsmeyer-Peppas, Weibull, Hyperbolic Tangent Function) to identify the predominant release mechanisms [3].
  • Quality Control: Include appropriate controls (blank nanoparticles, drug standards) to ensure analytical accuracy and specificity.
In Vivo Efficacy Evaluation

Preclinical assessment of AGL-2043 nanoparticles follows established animal models of restenosis:

  • Animal Models:
    • Balloon-injured rat carotid artery: Provides a robust screening model for antirestenotic efficacy
    • Stented porcine coronary artery: More clinically relevant model that incorporates stent-induced injury [1]
  • Administration Protocol: Direct intramural delivery to the injured vessel segment during the intervention procedure.
  • Dosage Optimization: Determination of the minimum effective dose and optimal dosing regimen based on kinetic studies.
  • Efficacy Endpoints:
    • Histomorphometric analysis of neointimal area at 28-30 days post-injury
    • Arterial drug concentration measurements at various time points
    • Inflammatory markers and cellular proliferation indices [1]
  • Safety Assessment: Evaluation of systemic exposure and potential off-target effects.

G cluster_1 Pre-Formulation cluster_2 Formulation Development cluster_3 Characterization Phase cluster_4 Release Kinetics cluster_5 Modeling & Optimization cluster_6 Preclinical Assessment NP_Prep Nanoparticle Preparation Polymer Polymer Selection Char Characterization Size Size Distribution In_Vitro In Vitro Release Medium Release Medium Setup Modeling Data Modeling ModelFit Model Fitting In_Vivo In Vivo Evaluation Animal Animal Model Selection Method Nanoprecipitation Method Polymer->Method Drug Drug Characterization Drug->Method Excip Excipient Screening Excip->Method Opt Process Optimization Method->Opt Load Drug Loading Opt->Load Load->Size Charge Surface Charge Load->Charge Encaps Encapsulation Efficiency Load->Encaps Size->Medium Charge->Medium Encaps->Medium Sampling Time-point Sampling Medium->Sampling Analysis HPLC/LC-MS Analysis Sampling->Analysis Analysis->ModelFit Mech Mechanism Identification ModelFit->Mech FormOpt Formulation Optimization Mech->FormOpt FormOpt->Animal Delivery Local Delivery Animal->Delivery Histo Histomorphometric Analysis Delivery->Histo Safety Safety Assessment Delivery->Safety

Diagram 1: Experimental workflow for AGL-2043 controlled release formulation development and evaluation, showing the sequential stages from pre-formulation through preclinical assessment.

Mathematical Modeling of Release Kinetics

Accurate mathematical modeling of drug release kinetics is essential for predicting in vivo performance and optimizing formulation parameters. Based on comprehensive statistical analysis of PLGA nanoparticle systems, the Hyperbolic Tangent Function has been identified as the most suitable model for describing drug release from polymeric nanoparticles [3].

Table: Mathematical Models for Drug Release Kinetics

Model Name Equation Application Context Statistical Performance
Hyperbolic Tangent Complex sigmoidal function PLGA nanoparticle systems Best fit for most datasets [3]
Korsmeyer-Peppas Mt/M∞ = K×tⁿ Initial 60% of release curve; identifies release mechanism Moderate fit quality [3]
Weibull Mt/M∞ = 1 - exp(-a×tᵇ) Broad applicability to various release profiles Variable performance [3]
Zero-Order Mt/M∞ = k×t Constant release rate independent of concentration Poor fit for nanoparticle systems [4]
First-Order ln(1 - Mt/M∞) = -k×t Concentration-dependent release rate Inadequate for biphasic release [4]
Higuchi Mt/M∞ = k×√t Diffusion-controlled release from porous matrices Limited to early time points [4]
Model Selection Protocol
  • Data Requirements: Collect sufficient data points (minimum 8-10 time points) throughout the entire release profile, with increased sampling frequency during the initial burst release phase.
  • Fitting Procedure: Use nonlinear regression analysis with appropriate weighting factors. For PLGA nanoparticles, begin with the Hyperbolic Tangent Function as the primary model [3].
  • Model Validation: Apply statistical goodness-of-fit parameters including , Akaike Information Criterion (AIC), and residual analysis to compare model performance.
  • Mechanistic Interpretation: Use the Korsmeyer-Peppas model to identify the predominant release mechanism (Fickian diffusion, Case-II transport, or anomalous transport) based on the release exponent (n) value [4].

G cluster_models Model Application cluster_metrics Goodness-of-Fit Assessment Start Release Profile Data Hyper Hyperbolic Tangent Function Start->Hyper Kors Korsmeyer-Peppas Model Start->Kors Weibull Weibull Model Start->Weibull Zero Zero-Order Model Start->Zero First First-Order Model Start->First Higuchi Higuchi Model Start->Higuchi R2 R-squared Value Hyper->R2 AIC Akaike Information Criterion (AIC) Hyper->AIC Residuals Residual Analysis Hyper->Residuals Kors->R2 Kors->AIC Kors->Residuals Weibull->R2 Weibull->AIC Weibull->Residuals Zero->R2 Zero->AIC Zero->Residuals First->R2 First->AIC First->Residuals Higuchi->R2 Higuchi->AIC Higuchi->Residuals Interpretation Mechanistic Interpretation R2->Interpretation AIC->Interpretation Residuals->Interpretation Optimization Formulation Optimization Interpretation->Optimization

Diagram 2: Mathematical modeling workflow for AGL-2043 release kinetics analysis, showing the sequence from model application through formulation optimization.

Troubleshooting Guide & FAQs

Common Experimental Issues and Solutions

Table: Troubleshooting Guide for AGL-2043 Formulation Development

Problem Possible Causes Solutions Preventive Measures
Incomplete Drug Release Polymer degradation too slow; excessive drug-polymer interactions; low porosity Optimize LA:GA ratio in PLGA; incorporate porogens; reduce molecular weight Conduct preliminary polymer screening; characterize drug-polymer interactions [3]
Burst Release Too High Drug accumulation on nanoparticle surface; insufficient encapsulation; large surface pores Modify nanoprecipitation parameters; implement post-formulation washing; add surface coating Optimize drug-polymer ratio; control solvent evaporation rate [3]
Variable Release Profiles Inconsistent nanoparticle size distribution; polymer batch variability; degradation rate fluctuations Strict control of manufacturing parameters; implement quality-by-design (QbD) approach; comprehensive polymer characterization Establish rigorous quality control protocols; standardize polymer specifications [5]
Poor In Vitro-In Vivo Correlation Oversimplified in vitro conditions; inadequate simulation of vascular environment; protein binding effects Incorporate relevant biological factors in release media; use more complex biorelevant media Develop physiological-based dissolution models; include serum proteins in media [5]
Low Encapsulation Efficiency Drug-polymer incompatibility; improper solvent selection; drug leakage during preparation Optimize solvent system; modify drug-polymer affinity; adjust preparation method Pre-screen drug-polymer compatibility; implement process analytical technologies (PAT) [3]
Frequently Asked Questions
  • What nanoparticle size provides optimal efficacy for AGL-2043? Research demonstrates that 90 nm particles show superior efficacy compared to 160 nm particles despite similar arterial drug levels at 90 minutes post-administration. This highlights that nanoparticle size affects biological response beyond simply controlling drug delivery kinetics [1].

  • Which mathematical model best describes AGL-2043 release from PLGA nanoparticles? Comprehensive statistical analysis of PLGA nanoparticle drug release indicates that the Hyperbolic Tangent Function provides the best fit for most datasets, outperforming traditional models like Korsmeyer-Peppas, Weibull, and zero-order kinetics [3].

  • How does AGL-2043 nanoparticle delivery compare to surface-adsorbed drug delivery? Studies demonstrate that the antiproliferative effect of nanoencapsulated tyrphostin is considerably higher than that of surface-adsorbed drug, highlighting the importance of proper formulation for maximizing therapeutic efficacy [1].

  • What factors should be prioritized for robust controlled-release formulations? Successful controlled-release formulations require consistency in manufacturing, robustness of API release, and understanding of material science properties of selected excipients. The formulation must demonstrate reproducible performance across population profiles and manufacturing batches [5].

  • How can I improve the predictability of my in vitro release models? Enhance in vitro-in vivo correlation by incorporating biorelevant media that better simulate the vascular environment, including appropriate pH values, enzyme systems, and serum proteins. Additionally, ensure sink conditions are maintained throughout the experiment and consider using more advanced mathematical models like the Hyperbolic Tangent Function [3] [5].

Conclusion

The development of effective controlled release systems for AGL-2043 requires careful attention to nanoparticle design, thorough characterization, and appropriate mathematical modeling. The evidence indicates that 90 nm polylactide-based nanoparticles provide superior efficacy, with drug release best described by the Hyperbolic Tangent Function model. By following the experimental protocols and troubleshooting guidance provided in this technical support document, researchers can optimize their AGL-2043 formulations for enhanced antirestenotic efficacy.

References

AGL 2043 nanoparticle size optimization efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Nanoparticle Characterization & Troubleshooting

Here are the key techniques and common issues researchers face when working with nanoparticle size.

Dynamic Light Scattering (DLS) for Size Measurement

DLS is a primary technique for determining the hydrodynamic size of nanoparticles in suspension. It works by measuring the fluctuations in scattered light caused by the Brownian motion of particles [1].

  • Working Principle: The diffusion coefficient of the particles is measured, which is inversely related to their size via the Stokes-Einstein equation. Smaller particles diffuse faster, causing the intensity correlation function to decay more rapidly, while larger particles diffuse more slowly, leading to a slower decay [1].
  • Sample Preparation: The sample should be diluted in an appropriate buffer (e.g., 2 mM citrate) to achieve an optimal concentration. It is then warmed to room temperature, sonicated for approximately 3 minutes to break up weak agglomerates, and vortexed to create a uniform suspension before measurement [2].
  • Data Interpretation: The correlation function is analyzed to determine the hydrodynamic diameter. For monodisperse samples, the decay is a single exponential. For polydisperse samples, it is a sum of exponentials, and the data analysis becomes more complex [1].
Troubleshooting Common DLS and Conjugation Issues

The table below outlines frequent problems and their solutions during nanoparticle characterization and functionalization.

Issue Possible Cause Solution
High Polydispersity/Aggregation High nanoparticle concentration; unstable suspension [3] [1]. Follow concentration guidelines; sonicate and vortex sample before measurement [3] [2].
Non-Specific Binding Nanoparticles attaching to unintended molecules [3]. Use blocking agents (e.g., BSA, PEG) after conjugation [3].
Poor Conjugation Efficiency Suboptimal pH; incorrect antibody-to-nanoparticle ratio [3]. Adjust conjugation buffer to pH 7-8; optimize biomolecule ratio using specialized kits [3].
Short Shelf Life/Instability Particle degradation over time [3]. Incorporate stabilizing agents; store conjugates at 4°C [3].

Experimental Protocols

Below are detailed methodologies for key experiments in nanoparticle development.

Protocol 1: Determining Hydrodynamic Size via DLS

This protocol provides a standardized method for measuring nanoparticle size and stability [2].

  • Sample Preparation:
    • Warm the stock nanoparticle solution to room temperature for at least 10 minutes.
    • Sonicate the solution for ~3 minutes to disperse agglomerates.
    • Vortex the sample to ensure a uniform suspension.
  • Instrument Setup:
    • Use a DLS instrument (e.g., Brookhaven ZetaPALS).
    • Set the measurement temperature, typically 25°C.
    • Set the detector angle (e.g., 90°).
  • Measurement:
    • Dispense the prepared sample into a clean cuvette.
    • Perform the measurement in triplicate with multiple runs per set.
    • The software will calculate the hydrodynamic diameter from the diffusion coefficient using the Stokes-Einstein equation [1].
  • Stability Kinetics:
    • For time-based studies, leave the particle suspension in the DLS sample holder and use automated data collection to monitor size changes over time [2].
Protocol 2: Green Synthesis of Silver-Based Nanoparticles

This method describes an eco-friendly synthesis of silver and silver-silver oxide nanoparticles, which can be adapted for various applications [4].

  • Preparation of Lemon Juice Extract:
    • Wash fresh citrus fruits and cut them into small pieces.
    • Squeeze and filter the juice through standard filter paper to obtain a concentrated extract.
  • Synthesis (Example condition L3):
    • Dissolve 1.70 g of AgNO₃ and 1.72 g of Pluronic F68 polymer in 110 ml of distilled water using a magnetic stirrer.
    • Slowly add 80 ml of the prepared lemon juice dropwise to the solution.
    • Stir the mixture for 24 hours at 160 rpm.
  • Product Isolation:
    • The synthesized nanoparticles can be separated from the media, for example, by centrifugation, and then dried (e.g., by freezing) for storage and further characterization [4].

Workflow and Conceptual Diagrams

The following diagrams illustrate the experimental workflow and a key biological pathway relevant to nanoparticle therapeutics.

workflow Start Start NP Experiment Synthesize Synthesize Nanoparticles Start->Synthesize Characterize Characterize NPs Synthesize->Characterize Size DLS Size & PDI Characterize->Size Zeta Zeta Potential Characterize->Zeta Test In-vitro/In-vivo Test Size->Test Zeta->Test Analyze Analyze Efficacy Test->Analyze Optimize Optimize Formulation Analyze->Optimize Sub-optimal End Ideal NP Profile Analyze->End Meets Criteria Optimize->Synthesize Adjust Parameters

Diagram: Nanoparticle Optimization Workflow. This flowchart outlines the iterative process of developing and optimizing nanoparticles, from synthesis to final characterization. PDI: Polydispersity Index.

pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Dvl Dvl Protein Frizzled->Dvl LRP5/6 LRP5/6 Co-receptor Degradation Complex Degradation Complex (APC, GSK3β, CK1, Axin) LRP5/6->Degradation Complex  Sequesters Dvl->Degradation Complex  Inactivates BetaCat β-catenin Degradation Complex->BetaCat  Phosphorylates Degradation Ubiquitination & Proteasomal Degradation BetaCat->Degradation Gene Transcription Gene Transcription (Proliferation, Stemness) BetaCat->Gene Transcription  Accumulates & Translocates Wnt Off Wnt Off Wnt Off->Degradation Complex  Active Wnt On Wnt On Wnt On->Frizzled Wnt On->LRP5/6

Diagram: Wnt/β-catenin Signaling Pathway. This diagram shows the "on" and "off" states of the Wnt/β-catenin pathway, a key target in cancer therapy (e.g., triple-negative breast cancer). Nanoparticles can be designed to inhibit this pathway [4].

References

AGL 2043 in-stent neointima reduction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy Data Summary

The table below summarizes core quantitative findings from key animal studies on AGL-2043, providing a reference for expected outcomes.

Study Model Delivery Method Key Efficacy Metrics Reported Outcome Citation
Stented Porcine Coronary Arteries Stent-based, biodegradable polymer coating In-stent stenosis (%) 50% reduction (51% vs 26%) [1]
Absolute neointimal area (mm²) 44% reduction (2.38 vs 1.31 mm²) [1]
Absolute luminal area (mm²) 57% increase (2.19 vs 3.39 mm²) [1]
Stented Porcine Coronary Arteries Local delivery via 90 nm nanoparticles Neointima formation Significant reduction vs. control [2]
Balloon-injured Rat Carotid Arteries Local delivery via 90 nm vs 160 nm nanoparticles Efficacy & drug elimination kinetics Smaller (90 nm) NPs more efficacious than larger (160 nm) NPs [2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here are the detailed methodologies.

Stent-Based Delivery in Porcine Coronary Arteries

This protocol is central to evaluating the final product format. The porcine model is a standard for pre-clinical assessment of coronary stents [1].

  • Stent Preparation: Coated stents with a biodegradable polylactic/glycolic acid (PLGA) polymer.
  • Drug Loading: Incorporated 180 µg of AGL-2043 into the polymer coating.
  • Animal Implantation: Implanted stents into the proximal Left Anterior Descending (LAD) artery of Sinclair mini-pigs (avg. weight 34±4 kg).
  • Procedure: Achieved a stent-to-artery diameter ratio of 1.1:1 to induce consistent vascular injury.
  • Analysis Timeline: Sacrificed animals at 28 days post-implantation for histomorphometric analysis.
  • Key Measurements:
    • Injury Score: Quantified using a standard method to ensure injury levels were comparable between control and treatment groups (no significant difference found: 1.24 vs. 1.15).
    • Inflammation Score: Assessed to check for polymer-related reactions (no significant difference found: 1.19 vs. 1.07).
    • Histomorphometry: Measured neointimal area, luminal area, and percentage of in-stent stenosis.
  • Bioanalytical Confirmation: Used High-Performance Liquid Chromatography (HPLC) to confirm drug delivery from the stent to the arterial tissue and to verify negligible drug levels in segments proximal and distal to the stent.
Nanoparticle Delivery in Rat Carotid Arteries

This protocol is crucial for optimizing the nano-formulation itself, prior to stent integration [2].

  • Nanoparticle Formulation: Encapsulated AGL-2043 in polylactide-based biodegradable nanoparticles.
  • Size Testing: Compared nanoparticles of different sizes, specifically 90 nm and 160 nm.
  • Animal Model & Injury: Used a balloon-injured rat carotid artery model.
  • Administration: Administered the nanoencapsulated tyrphostin intraluminally to the vessel wall post-injury.
  • Key Measurements:
    • Drug Disposition & Kinetics: Tracked the elimination kinetics of the drug within the vessel wall.
    • Efficacy: Compared the antirestenotic potential of different nanoparticle sizes and against surface-adsorbed (non-encapsulated) drug.

Mechanism of Action & Optimization Insights

Understanding the underlying biology is key to troubleshooting.

  • Primary Mechanism: AGL-2043 is a potent tricyclic quinoxaline inhibitor that selectively targets the Platelet-Derived Growth Factor receptor beta (PDGF β-receptor) tyrosine kinase [1]. PDGF is a major driver of vascular smooth muscle cell (SMC) proliferation and migration after vascular injury; inhibiting this pathway directly counteracts a primary cause of neointimal hyperplasia [3].
  • Critical Optimization Parameter: Nanoparticle Size: The study in rat carotid arteries found that despite similar arterial drug levels 90 minutes after delivery, 90 nm nanoparticles were more efficacious than 160 nm nanoparticles [2]. This highlights that smaller nanoparticles (≈90 nm) are superior for vessel wall penetration and efficacy, a crucial factor for formulation optimization.
  • Advantage over Non-Encapsulated Drug: The antiproliferative effect of nanoencapsulated tyrphostin was found to be considerably higher than that of the surface-adsorbed drug [2], underscoring the importance of the nanoparticle delivery system for enhancing drug activity.

Key Signaling Pathway & Experimental Workflow

The following diagrams illustrate the molecular mechanism of AGL-2043 and a generalized workflow for its evaluation.

G AGL-2043 Mechanism of Action Injury Vascular Injury (Stent/Balloon) PDGFRelease PDGF Release Injury->PDGFRelease PDGFR PDGF-β Receptor PDGFRelease->PDGFR Signaling Downstream Proliferation/Migration Signal PDGFR->Signaling Activates Outcome Neointimal Hyperplasia Signaling->Outcome AGL2043 AGL-2043 AGL2043->PDGFR Inhibits

G AGL-2043 Pre-clinical Workflow Formulate Formulate Nanoparticles (Optimize size, e.g., 90nm) Load Load onto Stent (PLGA polymer coating) Formulate->Load Implant Implant in Animal Model (Porcine coronary / Rat carotid) Load->Implant InduceInjury Induce Vascular Injury (Balloon angioplasty) Implant->InduceInjury Analyze Analyze Results (Histomorphometry, HPLC) InduceInjury->Analyze

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for optimizing nanoparticle delivery of AGL-2043? A1: Nanoparticle size is a critical factor. Evidence from rat models indicates that 90 nm nanoparticles are significantly more efficacious than 160 nm particles, despite similar initial drug concentrations, likely due to better penetration and retention in the vessel wall [2].

Q2: How does the efficacy of AGL-2043 compare to traditional drugs like sirolimus or paclitaxel? A2: While direct comparative studies in the provided literature are limited, AGL-2043's mechanism is highly specific. It selectively inhibits the PDGF β-receptor tyrosine kinase, which is a key driver of smooth muscle cell proliferation and migration. In contrast, drugs like sirolimus (an mTOR inhibitor) and paclitaxel (a microtubule stabilizer) are cytostatic and can non-specifically impair endothelial healing, potentially leading to late complications [3] [4]. AGL-2043 offers a more targeted approach.

Q3: Was there any evidence of increased inflammation or safety concerns with the AGL-2043 eluting stent? A3: In the porcine coronary artery study, the inflammation score for AGL-2043 eluting stents was not significantly different from that of the polymer-coated control stents (1.07 vs. 1.19). Furthermore, the reduction in stenosis remained significant even after normalizing for the inflammation score, indicating its efficacy was independent of the inflammatory response [1].

References

Achieving Tissue Targeting with Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Since AGL-2043 is not inherently tissue-specific, its application in different diseases relies on local delivery strategies. The primary method researched is its formulation within biodegradable nanoparticles (NPs).

Application Delivery Method Purpose of Targeting
Preventing Vascular Restenosis [1] [2] Local, intraluminal delivery of AGL-2043 encapsulated in polylactide-based NPs. To deliver the drug directly to the site of injured vessel wall to inhibit smooth muscle cell proliferation, preventing re-narrowing of the artery.
Cancer Therapy [3] [4] Systemic delivery; potential use of advanced biomimetic NPs (e.g., cell membrane-coated) is an emerging strategy to improve targeting. To inhibit the growth of cancer cells that depend on its target kinases (FLT3, KIT). Current research focuses on improving tumor-specific accumulation.

The following diagram illustrates the workflow for developing a targeted AGL-2043 formulation, particularly for vascular applications.

G Start Start: Develop Targeted AGL-2043 NP_Formulation Formulate biodegradable nanoparticles (e.g., PLGA) Start->NP_Formulation Drug_Loading Encapsulate AGL-2043 into NPs NP_Formulation->Drug_Loading Local_Delivery Local delivery to target tissue (e.g., via catheter to vessel wall) Drug_Loading->Local_Delivery Sustained_Release Sustained drug release at the target site Local_Delivery->Sustained_Release Therapeutic_Effect Therapeutic effect: Inhibition of PDGFR, etc. Sustained_Release->Therapeutic_Effect End Inhibition of pathological processes (e.g., restenosis, tumor growth) Therapeutic_Effect->End

Experimental Evidence & Protocols

Here are key experimental models and methodologies from published studies that you can adapt for your research.

1. Anti-Restenosis Model in Porcine Coronary Arteries This protocol details the local delivery of AGL-2043 for preventing restenosis after stenting [1].

  • Nanoparticle Formulation: AGL-2043 was encapsulated in polylactide-based nanoparticles. Studies showed that smaller nanoparticles (~90 nm) were more efficacious than larger ones (~160 nm), despite similar initial drug levels in the artery [1].
  • Drug Delivery: The nanoencapsulated AGL-2043 was administered intraluminally directly to the wall of balloon-injured and stented arteries.
  • Key Findings: This local delivery resulted in significantly reduced in-stent neointima formation compared to control, demonstrating successful site-specific action independent of stent design [1].

2. Cancer Research & Targeting Strategies In cancer research, AGL-2043 is investigated for its inhibitory action on specific oncogenic kinases.

  • Cell Culture Models: The efficacy and potential resistance of AGL-2043 are studied in cell lines. For example, acute myeloid leukemia cells harboring specific FLT3 mutations (Y842C) demonstrated resistance to AGL-2043, while cells with FLT3 F621L showed a decreased response [3].
  • Advanced Targeting with Biomimetic Coats: To improve systemic targeting for cancer, consider exploring cell membrane-coated nanoparticles. This biomimetic strategy involves coating the polymeric NP core (e.g., PLGA) with a membrane derived from natural cells (like red or white blood cells). This cloak helps the nanoparticle evade the immune system, prolong its circulation time, and can be engineered for active targeting to tumor tissue [4].

FAQs & Troubleshooting

Q1: Why is my in vivo model showing low efficacy despite high in vitro potency?

  • A: This is likely due to inadequate drug delivery to the target tissue. AGL-2043 has short circulation time and is quickly cleared when administered systemically. Consider reformulating the drug using a nanoparticle-based delivery system to protect the cargo and extend its half-life [1] [4]. For vascular diseases, local delivery is the established method to ensure sufficient drug reaches the site of action.

Q2: How can I overcome non-specific cellular uptake and off-target effects?

  • A: Employ targeted delivery strategies. The most advanced approach is using biomimetic nanoparticles. For instance, coating your AGL-2043-loaded NPs with red blood cell membranes can impart "self" recognition, reducing immune clearance and non-specific uptake [4]. For targeting tumors, white blood cell or cancer cell membranes can be used to leverage homing mechanisms.

Q3: What is a key resistance mechanism to AGL-2043 in leukemia?

  • A: Preclinical studies have identified that specific point mutations in the FLT3 gene, such as Y842C, can confer resistance to AGL-2043. If your research involves FLT3-driven cancers, it is critical to genotype the cell lines or models for such mutations to interpret your results correctly [3].

References

AGL 2043 biocompatibility degradation profile

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the molecular target and mechanism of action of AGL-2043? A1: AGL-2043 is a tyrphostin and a potent tricyclic quinoxaline inhibitor that selectively blocks the tyrosine kinase activity of the Platelet Derived Growth Factor beta-receptor (PDGF-β-R) [1]. By inhibiting this receptor, it disrupts the PDGF-mediated signaling pathways that drive smooth muscle cell proliferation and migration, key processes in the development of neointimal hyperplasia that causes restenosis [2] [1].

  • Q2: What quantitative efficacy data is available from in vivo studies? A2: The primary in vivo data comes from a porcine coronary artery model. Stents coated with a polylactic/glycolic acid (PLGA) polymer containing 180 mcg of AGL-2043 were implanted and showed significant reductions in key restenosis metrics after 28 days compared to polymer-only control stents [1]. The data is summarized below:

Efficacy Parameter Control Stent (Mean) AGL-2043 Eluting Stent (Mean) P-value
In-Stent Stenosis 51% 26% p=0.001
Neointimal Area 2.38 mm² 1.31 mm² p=0.004
Luminal Area 2.19 mm² 3.39 mm² p=0.003
  • Q3: What is known about the biocompatibility and degradation of the AGL-2043 delivery system? A3: The available study used a biodegradable polylactic/glycolic acid (PLGA) polymer to coat the stents and elute AGL-2043 [1].
    • Biocompatibility: The study reported no significant difference in inflammation scores between the AGL-2043-eluting stents and the control stents, suggesting good local biocompatibility [1].
    • Degradation & Pharmacokinetics: High-performance liquid chromatography (HPLC) confirmed the delivery of the drug from the stent to the tissue. Critically, tissue concentrations in segments 1 cm proximal and distal to the stents were negligible or zero at 1 hour, 24 hours, and 4 weeks after implantation. This indicates that the drug release was highly localized to the stented area, with minimal systemic exposure or distant tissue accumulation [1].

Experimental Protocols & Troubleshooting

Experiment 1: HPLC Analysis of AGL-2043 Tissue Concentration

  • Objective: To quantify the local tissue concentration and systemic distribution of AGL-2043 following stent implantation.
  • Methodology:
    • Tissue Collection: At predetermined time points (e.g., 1 hr, 24 hrs, 28 days), euthanize the animal model and carefully excise the stented arterial segment. Also, collect tissue samples from areas 1 cm proximal and distal to the stent.
    • Sample Homogenization: Homogenize the tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
    • Drug Extraction: Extract AGL-2043 from the homogenate using an appropriate organic solvent (e.g., acetonitrile or methanol). Centrifuge to remove particulate matter.
    • HPLC Analysis: Inject the clear supernatant into an HPLC system. Use a reverse-phase C18 column and a mobile phase optimized for AGL-2043 separation. Detect and quantify the drug using a UV or mass spectrometry detector by comparing against a standard curve of pure AGL-2043 [1].
  • Troubleshooting Guide: | Problem | Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Low drug recovery from tissue | Inefficient extraction | Optimize solvent composition, volume, and homogenization time. | | High background noise in HPLC | Sample impurities | Use protein precipitation or solid-phase extraction (SPE) for cleaner samples. | | Drug concentration below detection limit | Sensitivity of assay | Concentrate the sample extract or use a more sensitive detection method (e.g., LC-MS/MS). |

Experiment 2: Histomorphometric Analysis of Neointimal Hyperplasia

  • Objective: To quantitatively assess the inhibitory effect of AGL-2043 on neointima formation in a stented artery.
  • Methodology:
    • Tissue Processing: After explantation at the study endpoint (e.g., 28 days), pressure-perfuse and fix the stented artery in formalin. Process the tissue through a graded ethanol series and embed in paraffin or resin.
    • Sectioning: Cross-section the stented artery into slices of 3-5 μm thickness.
    • Staining: Stain the sections with standard histological stains like Hematoxylin and Eosin (H&E) to visualize general tissue structure, and with Elastic Van Gieson (EVG) to delineate the internal and external elastic laminae.
    • Digital Analysis: Capture high-resolution images of the stained sections using a microscope. Use image analysis software to measure key parameters [1]:
      • Luminal Area (LA): The area inside the neointima.
      • Neointimal Area (NIA): The area between the lumen and the internal elastic lamina.
      • Area bounded by Internal Elastic Lamina (IEL): The original vessel area.
      • % In-Stent Stenosis: Calculate as (NIA / IEL Area) × 100.
  • Troubleshooting Guide: | Problem | Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Poor staining contrast | Over- or under-staining | Optimize staining incubation times. Use control tissues. | | Inaccurate area measurements | Unclear elastic lamina | Ensure high-quality EVG staining. Manually correct auto-traced borders. | | High variability between sections | Non-uniform sectioning | Section through the same relative positions in all stents. Analyze multiple sections. |

Mechanism and Experimental Workflow

The following diagrams illustrate the molecular mechanism of AGL-2043 and the key experimental workflow for its evaluation, as described in the research.

G cluster_normal Normal Healing Process cluster_inhibition AGL-2043 Mechanism Start Vessel Injury (Stent Placement) PDGFRelease Release of PDGF Start->PDGFRelease PDGFBinding PDGF Binds to PDGF-β Receptor PDGFRelease->PDGFBinding Signal Receptor Tyrosine Kinase Activation PDGFBinding->Signal Inhibition Inhibition of PDGF-β Receptor Tyrosine Kinase Proliferation SMC Proliferation & Migration Signal->Proliferation BlockedSignal Blocked Downstream Signaling Restenosis Neointimal Hyperplasia & In-Stent Restenosis Proliferation->Restenosis ReducedGrowth Reduced SMC Proliferation AGL2043 AGL-2043 Elution from Stent Coating AGL2043->Inhibition Inhibition->BlockedSignal Disrupts BlockedSignal->ReducedGrowth Outcome Inhibition of Neointimal Hyperplasia ReducedGrowth->Outcome

Diagram: AGL-2043 inhibits the PDGF-mediated signaling pathway that drives restenosis. The normal healing process (green/yellow/red) leads to restenosis, while AGL-2043 elution (blue) blocks a key step in this pathway, preventing excessive tissue growth [2] [1] [3].

G cluster_analysis StentPrep 1. Stent Preparation Coating Coat stent with PLGA polymer containing AGL-2043 (180 mcg) StentPrep->Coating AnimalModel 2. In Vivo Implantation Coating->AnimalModel Implant Implant stent in porcine coronary artery AnimalModel->Implant AnalysisPhase 3. Analysis & Endpoints Implant->AnalysisPhase HPLC HPLC Analysis AnalysisPhase->HPLC Histology Histomorphometry AnalysisPhase->Histology HPLC_Text Tissue drug concentration Local vs. systemic exposure HPLC->HPLC_Text Histology_Text Neointimal area Lumen area % Stenosis Inflammation score Histology->Histology_Text

Diagram: Key experimental workflow for evaluating AGL-2043 eluting stents, from preparation to analytical endpoints [1].

Key Information Gaps and Future Research

The available data is promising but has notable limitations that you should consider in your research planning:

  • Limited Long-Term Data: The primary study only followed animals for 28 days [1]. The long-term degradation profile of the polymer and any potential for very late adverse effects are unknown.
  • Biocompatibility Focus: While inflammation scores were low, a full biocompatibility profile (e.g., systemic toxicity, hypersensitivity) according to ISO 10993 standards is not available in the searched literature.
  • Degradation Metabolites: The specific degradation products of AGL-2043 and a detailed analysis of their safety were not discussed.

References

AGL 2043 vs imatinib mesylate restenosis

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

The table below summarizes the core characteristics and experimental data for AGL-2043 and imatinib mesylate in the context of restenosis.

Feature AGL-2043 Imatinib Mesylate
Drug Class Tyrphostin; selective PDGF-receptor tyrosine kinase inhibitor [1] Tyrosine kinase inhibitor (targets Bcr-Abl, c-Kit, PDGF-R) [2] [3]
Primary Mechanism in Restenosis Inhibits PDGF-β receptor signaling, a key pathway for VSMC migration and proliferation [1] Inhibits PDGF-receptor kinase, attenuating VSMC proliferation and migration [2]
Formulation & Delivery Local delivery via biodegradable poly(D,L-lactide) nanoparticles [1] Systemic oral administration [4]
Key Preclinical Efficacy Reduced neointimal formation by ~50% in stented porcine coronary arteries [1] Inhibited VSMC proliferation in vitro; reduced neointimal cell mass in rat model, but no significant change in I/M ratio or area [2]
Clinical Trial Outcome (Restenosis) No human trials reported to date [1] No efficacy in human RCT: binary restenosis 38.8% vs. 41.3% (placebo) [4]
Advantages Targeted action, reduced systemic exposure, sustained release from nanoparticles [1] Well-characterized safety profile from oncology use [5] [3]
Limitations/Challenges Lack of long-term safety data, uncertain translation to human atherosclerotic lesions [1] Systemic toxicity (e.g., edema, cytopenias, hepatotoxicity), lack of efficacy at tested oral dose [5] [4]

Signaling Pathway and Experimental Workflows

The shared molecular target of AGL-2043 and imatinib is the PDGF signaling pathway, which is central to the pathology of restenosis. The diagram below illustrates this pathway and the points of inhibition for these drugs.

G cluster_pre Pre-Injury State cluster_post Post-Vascular Injury VSMC_Contractile VSMC (Contractile Phenotype) VSMC_Synthetic VSMC (Synthetic Phenotype) Neointimal Hyperplasia VSMC_Contractile->VSMC_Synthetic Phenotypic Switch PDGF PDGF Release PDGFR PDGF-Receptor PDGF->PDGFR Downstream Downstream Signaling (Proliferation & Migration) PDGFR->Downstream Downstream->VSMC_Synthetic Inhibitors AGL-2043 & Imatinib Inhibitors->PDGFR Inhibit

As shown, both drugs inhibit PDGF-receptor activation to prevent the VSMC phenotypic switch that drives neointimal hyperplasia [6] [1].

Detailed Experimental Protocols and Models

The divergent efficacy outcomes of these drugs are closely tied to their delivery methods and the experimental models used for testing.

AGL-2043 Nanoparticle Delivery
  • Nanoparticle Formulation: AGL-2043 was encapsulated in matrix-type poly(D,L-lactide) (PLA) nanoparticles using a nanoprecipitation method. The optimal formulation used a drug-to-polymer ratio of 1:100 to prevent crystallization, producing nanoparticles of approximately 90 nm in diameter [1].
  • In-Vivo Stent Restenosis Model: The efficacy of this formulation was tested in a porcine model of stent implantation. The AGL-2043 nanoparticles were delivered locally to the site of arterial injury using an oozing balloon catheter. Morphometric analysis of the arteries 28 days post-injury showed a significant reduction in neointimal area and percent stenosis compared to controls [1].
  • Rationale for Local Delivery: This approach ensures high, sustained drug levels at the exact site of vascular injury while minimizing systemic exposure and off-target effects [7] [1].
Imatinib Mesylate Clinical Trial
  • Human Trial Design (Randomized Controlled Trial): The efficacy of oral imatinib was evaluated in 180 patients with in-stent restenosis. Patients were randomized to receive either 600 mg/day of oral imatinib or a placebo for 10 days, starting two days before a repeat angioplasty procedure [4].
  • Primary Endpoint: The study's primary outcome was binary angiographic restenosis (defined as ≥50% diameter stenosis) at approximately 6-month follow-up [4].
  • Outcome and Limitations: The trial found no significant difference in restenosis rates between the imatinib and placebo groups. The failure was attributed to the short duration of systemic therapy, which was likely insufficient to impact the sustained wound healing response post-injury. Furthermore, the high oral dose led to frequent side effects like gastrointestinal events and increased serum creatinine, limiting its clinical utility [4].

Interpretation for Research and Development

The comparative data highlights critical considerations for developing anti-restenosis therapies:

  • Local vs. Systemic Delivery is Crucial: The contrast between AGL-2043 and imatinib underscores that effective inhibition of the local vascular injury response likely requires sustained, localized drug delivery. Oral administration has consistently failed in this field, while local strategies (like drug-eluting stents and nanoparticles) have succeeded [7] [4].
  • Species Translation Challenges: The failure of oral imatinib in humans, despite positive data in rat models [2], highlights the known challenge of translating results from animal models to human clinical settings. The response to antiproliferative therapy can vary significantly between species [8].
  • Target Selectivity: AGL-2043 represents a shift towards more selective agents that target specific pathways like PDGF-R, potentially preserving healing processes. In contrast, first-generation drugs on drug-eluting stents used broad-spectrum cytostatic agents like sirolimus and paclitaxel, which can impair endothelial healing and lead to late stent thrombosis [9].

References

AGL 2043 compared to other tyrphostins

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Key Tyrphostins

The table below summarizes the available information on AGL-2043 and other relevant tyrphostins.

Compound Primary Target(s) Key Characteristics Reported Experimental Efficacy
AGL-2043 PDGFRβ (Platelet-Derived Growth Factor Receptor beta) [1] Novel tyrphostin; formulated in polylactide-based nanoparticles for local delivery [1]. Reduced neointima formation in both balloon-injured rat carotid arteries and stented porcine coronary arteries [1].
AG-1295 PDGFR kinase, c-Kit, Flt-3 [2] [3] A potent and selective inhibitor from the class III tyrosine kinase inhibitors [2]. Used in in vitro studies to inhibit smooth muscle cell (SMC) proliferation; sensitivity varied by species (rabbit > porcine > rat > human) [3].
AG-1296 PDGFR kinase, c-Kit, Flt-3 [2] A potent and selective inhibitor from the class III tyrosine kinase inhibitors [2]. Information on specific in vivo efficacy for restenosis is not detailed in the available search results.
AG-538 IGF-1R (Insulin-like Growth Factor 1 Receptor) [4] A synthetic dicatechol tyrphostin that acts as a substrate-competitive antagonist [4]. Blocks IGF-1R signaling in vitro and colony formation in soft agar; associated with glucose regulation effects [4].
AG-825 Her-2/neu (EGFR-related receptor) [4] An ATP-competitive tyrphostin demonstrating selectivity between highly similar kinase domains [4]. Can discriminate between the kinase domains of Her-2/neu and EGFR with almost a 100-fold difference in affinity [4].

Experimental Data & Protocols for AGL-2043

The most robust experimental data from the search results pertains to the efficacy of AGL-2043 in animal models of restenosis.

  • In-Vivo Model 1: Balloon-Injured Rat Carotid Artery

    • Methodology: The tyrphostin AGL-2043 was formulated in polylactide-based nanoparticles (NP) of different sizes (90nm and 160nm). This nanoencapsulated drug was administered via intraluminal delivery to the wall of balloon-injured rat carotid arteries. The disposition and elimination kinetics within the vessel wall were evaluated [1].
    • Key Findings: The antiproliferative effect of nanoencapsulated AGL-2043 was considerably higher than that of the surface-adsorbed (non-encapsulated) drug. Despite similar arterial drug levels 90 minutes after delivery, the 90nm nanoparticles were more efficacious in preventing restenosis than the 160nm particles [1].
  • In-Vivo Model 2: Stented Porcine Coronary Artery

    • Methodology: AGL-2043, formulated in biodegradable nanoparticles, was delivered intramurally to stented pig coronary arteries [1].
    • Key Findings: Local delivery of nanoencapsulated AGL-2043 resulted in reduced in-stent neointima formation compared to the control group, despite similar degrees of wall injury. This suggests its applicability for therapy independent of stent design or injury type [1].

The following diagram illustrates the experimental workflow for evaluating AGL-2043's efficacy in animal models, based on the studies described above:

G Start Study Start Formulation Drug Formulation AGL-2043 in Biodegradable NPs Start->Formulation AnimalModel1 Animal Model 1: Balloon-Injured Rat Carotid Artery Formulation->AnimalModel1 AnimalModel2 Animal Model 2: Stented Porcine Coronary Artery Formulation->AnimalModel2 Delivery1 Intraluminal Delivery AnimalModel1->Delivery1 Delivery2 Intramural Delivery AnimalModel2->Delivery2 Analysis1 Analysis: Drug Kinetics & Neointima Formation Delivery1->Analysis1 Analysis2 Analysis: In-Stent Neointima Formation Delivery2->Analysis2 Result1 Key Finding: Reduced neointima; Smaller NPs (90nm) more effective Analysis1->Result1 Result2 Key Finding: Reduced in-stent neointima vs. control Analysis2->Result2

Research Context and Insights

To effectively interpret the data, understanding the pathological context and the strategic advantages of nano-encapsulation is crucial.

  • Therapeutic Rationale: PDGFR signaling plays a pivotal role in the proliferation and migration of vascular smooth muscle cells (SMCs), which is a key mechanism in the development of in-stent restenosis (ISR) [2] [5]. Inhibiting this pathway with a specific agent like AGL-2043 aims to suppress this excessive cell growth and prevent vessel re-narrowing [1].
  • Delivery System Advantage: The use of biodegradable nanoparticles for local delivery is a key innovation. This system helps maintain effective drug concentrations at the injury site for a prolonged period while potentially minimizing systemic side effects, a common challenge in restenosis therapy [6] [1].

Suggestions for Further Research

The available information provides a strong starting point, but a more complete comparative guide would require additional data.

  • Seek Direct Comparisons: The current search results lack head-to-head studies comparing AGL-2043 directly with AG-1295 or AG-1296 in the same experimental models. A more comprehensive literature search focusing on such direct comparisons would be highly valuable.
  • Find Broader Datasets: Look for review articles or original research that includes quantitative data (e.g., IC50 values) for a wider range of tyrphostins against a standardized panel of kinases. This would allow for a more rigorous comparison of potency and selectivity.
  • Investigate Clinical Status: Research the current development status of these compounds. Have any, besides AGL-2043, progressed beyond preclinical animal models?

References

AGL 2043 efficacy vs conventional PDGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Overview of AGL-2043 and Conventional Inhibitors

The table below summarizes the available information on AGL-2043 and several well-established PDGFR inhibitors for context.

Inhibitor Name Primary Targets Key Characteristics & Context Reported IC₅₀ / EC₅₀ (where available)
AGL-2043 PDGFRβ [1] Described as a novel, PDGFRβ-specific tyrphostin; studied for restenosis in animal models [1]. Information missing from search results
Imatinib PDGFRα, others [2] [3] A first-generation TKI; effective against FIP1L1-PDGFRα in CEL [2]. Information missing from search results
Sorafenib PDGFRα, VEGFR, RAF [2] [3] Multi-kinase inhibitor; shown to inhibit wild-type and T674I-mutant FIP1L1-PDGFRα [2]. FIP1L1-PDGFRα (4 nM); T674I mutant (54 nM) [2]
Lenvatinib PDGFRα, VEGFR, FGFR [4] [3] Multi-kinase inhibitor; frontline treatment for advanced HCC [4]. PDGFRα (55 nM) [3]
Avapritinib PDGFRα, KIT [4] [3] [5] Potent and selective inhibitor; approved for GIST with PDGFRA D842V mutation [4] [5]. Information missing from search results

Experimental Models for PDGFR Inhibition

The efficacy data for the conventional inhibitors in the table above were derived from various standardized experimental protocols. Understanding these methods is crucial for interpreting results and designing comparative studies.

  • Cellular Proliferation Assays (e.g., Ba/F3 cells): The IC₅₀ value for Sorafenib was determined by treating FIP1L1-PDGFRα-transformed Ba/F3 cells with a dose range of the inhibitor. Viable cell numbers were measured after 24-48 hours using cell viability assays, and dose-response curves were fitted to calculate the concentration that inhibits 50% of cell growth [2].
  • Kinase Inhibition Assays: The IC₅₀ value for Lenvatinib against PDGFRα kinase was likely obtained from in vitro kinase activity assays. In these tests, the inhibitor is incubated with the purified kinase enzyme and a substrate. The reduction in kinase activity (e.g., measured by phosphorylation levels) across different inhibitor concentrations is used to determine the IC₅₀ [3].
  • Apoptosis Detection (Annexin V Staining): To confirm that growth inhibition leads to cell death, researchers treat sensitive cell lines (like EOL-1, derived from a CEL patient) with the inhibitor. Apoptotic cells are then detected and quantified using flow cytometry after staining with Annexin-V and propidium iodide [2].
  • Western Blot Analysis for Target Engagement: This method confirms that the inhibitor directly affects the intended target. Cells are treated with the inhibitor and then lysed. The lysates are analyzed by Western blotting using antibodies against the phosphorylated (active) form of PDGFRα and downstream proteins like ERK1/2. A successful inhibitor will show a reduction in phosphorylation levels [2].

PDGFR Signaling and Drug Resistance Pathway

The following diagram illustrates the core PDGFRα signaling pathway, a site of action for these inhibitors, and a common mechanism of drug resistance.

G PDGF_Ligand PDGF Ligand PDGFR_alpha PDGFRα Dimer PDGF_Ligand->PDGFR_alpha Binds & Activates Downstream Downstream Pathways (PI3K/AKT, RAS/MAPK, JAK/STAT) PDGFR_alpha->Downstream Autophosphorylation Cellular_Response Cellular Responses (Proliferation, Survival) Downstream->Cellular_Response T674I T674I 'Gatekeeper' Mutation Resistance Imatinib Resistance T674I->Resistance Causes Resistance->PDGFR_alpha Prevents Inhibitor Binding

References

Performance Comparison: Nanoencapsulated vs. Surface-Adsorbed AGL-2043

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key experimental findings from a comparative study, which evaluated the two delivery methods in the context of preventing restenosis (vessel re-narrowing) [1].

Feature Nanoencapsulated AGL-2043 Surface-Adsorbed AGL-2043
Antiproliferative Efficacy "Considerably higher" inhibition of vascular smooth muscle cells [1] Lower antiproliferative effect [1]
In-Stent Neointima Formation Reduced in porcine coronary arteries [1] Not specified, used as a control [1]
Key Experimental Model Balloon-injured rat carotid arteries & stented porcine coronary arteries [1] Balloon-injured rat carotid arteries & stented porcine coronary arteries [1]
Carrier System Biodegradable polylactide nanoparticles [1] Drug adsorbed directly onto the carrier surface [1]

Experimental Context and Workflow

The superior performance of nanoencapsulation is linked to the controlled release and protection offered by the nanoparticle carrier. The following diagram illustrates the general experimental workflow used in such comparative studies.

G start Study: AGL-2043 Delivery Methods method1 Nanoencapsulated Delivery start->method1 method2 Surface-Adsorbed Delivery start->method2 eval In-Vivo Evaluation method1->eval method2->eval result Comparative Analysis of Antirestenotic Efficacy eval->result

Detailed Experimental Methodology

The core findings are based on a 2005 study that employed the following protocols [1]:

  • Animal Models: The research used two robust models:
    • Balloon-injured rat carotid arteries: A standard model for initial screening of antirestenotic agents.
    • Stented porcine coronary arteries: A large animal model that closely mimics human coronary physiology and stent-induced restenosis.
  • Local Intraluminal Delivery: Both AGL-2043 formulations were administered directly to the site of vascular injury using an infusion catheter, ensuring targeted delivery.
  • Key Assessments:
    • Drug Disposition & Kinetics: The study tracked how the drug was distributed and eliminated from the vessel wall, finding that efficacy was influenced by nanoparticle size and the drug-carrier binding mode [1].
    • Neointima Measurement: The primary success metric was the reduction in neointimal hyperplasia (the growth of new tissue inside the artery that causes narrowing) after injury or stenting.

Mechanism of Action and Signaling Pathway

AGL-2043 is a tyrphostin, a class of drugs that acts as a highly specific inhibitor of the Platelet-Derived Growth Factor Receptor beta (PDGFR-β) [1] [2]. PDGF signaling is a critical driver of smooth muscle cell proliferation and migration after vascular injury, key processes in restenosis. The following diagram outlines this targeted pathway.

G Injury Vascular Injury PDGF PDGF Release Injury->PDGF PDGFR PDGFR-β Activation PDGF->PDGFR Signaling Downstream Signaling (Proliferation, Migration) PDGFR->Signaling Restenosis Neointima Formation (Restenosis) Signaling->Restenosis AGL2043 AGL-2043 Inhibition AGL2043->PDGFR Blocks

Research Implications and Future Directions

The evidence strongly supports nanoencapsulation as a superior strategy for AGL-2043 delivery. This approach aligns with broader trends in nanomedicine aimed at improving drug bioavailability, enabling controlled release, and reducing systemic toxicity [3] [4] [5].

For researchers, this foundational work suggests several promising directions:

  • Advanced Nanocarriers: Exploring other biodegradable polymers or lipid-based nanoparticles could further optimize drug release kinetics and biocompatibility [3] [2].
  • Combination Therapies: Investigating AGL-2043 in combination with other agents (e.g., anti-inflammatories) within a single nanoparticle could enhance efficacy [2].
  • Targeting Ligands: Engineering the nanoparticle surface with targeting moieties could increase specificity for injured vascular tissue.

References

AGL 2043 selective inhibition vs broad-spectrum kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

AGL 2043 and Kinase Inhibitor Profiling

Here is a summary of the available information on this compound and the primary technologies used for kinase inhibitor profiling.

Aspect This compound Broad-Spectrum Kinase Inhibitors
Reported Primary Target(s) PDGFR (Platelet-Derived Growth Factor Receptor), TEL-PDGFR (a fusion oncoprotein) [1] Targets multiple kinase families (e.g., Midostaurin: FLT3, PKC, VEGFR, PDGFR, c-KIT) [2] [3]
Therapeutic Context Investigated for restenosis and chronic myelomonocytic leukemia (CMML) [1] Used in various cancers (e.g., AML, NSCLC, RCC); examples: Midostaurin, Sunitinib, Sorafenib [2] [1] [4]
Chemical Class Tyrphostin [1] Diverse chemical classes (e.g., indolocarbazoles, ureas, pyrimidines) [2] [5]
Key Characteristic Representative of early targeted inhibitor design [1] Polypharmacology can enhance efficacy but also cause off-target side effects [5]
Profiling Evidence Limited public data from large-scale profiling studies Extensively profiled; data available from biochemical & chemical proteomics studies [5]

The field of kinase inhibitor profiling relies on several key experimental methodologies to determine the selectivity and potency of compounds. The following diagram illustrates a generalized workflow for modern, large-scale kinase inhibitor profiling.

kinase_inhibitor_workflow start Compound Libraries (PKIS, PKIS2, KCGS, etc.) method1 Biochemical Profiling (Enzymatic Assays) start->method1 method2 Chemical Proteomics (Kinobeads/MIBs) start->method2 method3 Cellular Viability/Phenotyping (Cell Line Panels) start->method3 data Data Integration & Analysis (Target Identification, Kd app, Selectivity Scoring) method1->data method2->data method3->data output Comprehensive Selectivity Profile data->output

Key Experimental Protocols in Profiling

The methodologies highlighted in the workflow are critical for generating the data needed to objectively compare inhibitors.

  • Biochemical Kinase Assays: These assays measure a compound's ability to directly inhibit the enzymatic activity of a purified kinase protein, often in a high-throughput format. The setup involves incubating the kinase with ATP and a substrate in the presence of a concentration range of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve [3] [6]. These assays are foundational but may not fully capture cellular context.

  • Chemical Proteomics (Kinobeads): This powerful method assesses physical interaction between a compound and hundreds of endogenous kinases in native cell lysates. A mixture of immobilized, non-selective kinase inhibitors (Kinobeads) is used to affinity-capture kinases from the lysate. When a soluble test compound is added, it competes for binding, preventing its target kinases from binding to the beads. By using mass spectrometry to quantify the remaining bead-bound kinases, researchers can determine the apparent dissociation constant (Kdapp) for each compound-kinase pair, providing a direct measure of binding affinity under physiologically relevant conditions [5].

  • Cellular Viability Profiling: This approach tests the functional effects of inhibitors on cell growth and survival. Panels of cancer cell lines with known genomic alterations are treated with compounds, and cell viability is measured (e.g., via ATP content). The half-maximal inhibitory concentration (IC50) is determined for each cell line. By linking sensitivity patterns (e.g., low IC50) to specific genetic features (e.g., FLT3 mutations), researchers can infer both cellular target engagement and functional selectivity, identifying potential biomarkers for patient response [3].

Research Recommendations

To build a comprehensive comparison guide, I suggest you:

  • Consult Specialized Databases: Use platforms like ProteomicsDB [5] [7] or The Kinase Inhibitor Profiling Platform (KIPP) [6] which host large-scale interaction data for many inhibitors, though this compound may not be included.
  • Explore Broader Literature: Search for original research articles on this compound using academic databases, as the initial profiling data is likely found in primary literature not fully captured here.
  • Focus on Head-to-Head Studies: Look for papers that directly compare multiple inhibitors against the same panel of kinases using consistent methods to find the most directly comparable data.

References

AGL 2043 rat carotid vs porcine coronary artery models

Author: Smolecule Technical Support Team. Date: February 2026

AGL-2043 in the Rat Carotid Artery Model

The rat carotid artery balloon injury model is a well-established method for studying the mechanisms of vascular restenosis and testing potential therapies [1] [2].

  • Model Purpose: This model mimics the vascular barotrauma of balloon angioplasty, leading to endothelial denudation, distension of the vessel wall, and the development of neointimal hyperplasia (vessel re-narrowing) [1].
  • Experimental Procedure: The protocol involves isolating the common carotid artery (CCA), making an arteriotomy, and inserting an uninflated balloon catheter. The balloon is inflated and pulled back to cause a controlled injury. This creates an environment of smooth muscle cell dedifferentiation and proliferation, peaking around two weeks post-injury [1].
  • AGL-2043 Application: In the key study, nanoencapsulated AGL-2043 was administered intraluminally to the wall of the balloon-injured rat carotid artery. The study found that the efficacy and local drug elimination kinetics were significantly affected by the size of the nanoparticles used for delivery [3].

AGL-2043 in the Porcine Coronary Artery Model

The porcine model is a critical step in translational research due to its physiological similarity to human coronary arteries [4].

  • Model Purpose: This model is used to test therapeutic strategies in a setting that closely resembles human coronary anatomy and the clinical scenario of stent implantation. It is particularly valuable for evaluating in-stent restenosis [3] [5].
  • Experimental Procedure: The model involves the placement of a stent in a porcine coronary artery. The stent deployment itself causes vascular injury, which primarily leads to neointima formation through the proliferation and accumulation of cells in the intimal layer [5].
  • AGL-2043 Application: In the comparable study, AGL-2043, formulated in biodegradable nanoparticles, was also delivered intramurally (within the vessel wall). The result was a reduction in in-stent neointima formation compared to the control, independent of the degree of wall injury [3].

Comparative Analysis of AGL-2043 Efficacy

The table below summarizes the experimental data from the 2005 study for a direct comparison.

Feature Rat Carotid Artery Model Porcine Coronary Artery Model
Injury Type Balloon injury [1] Stent implantation [3]
Primary Outcome Measured Neointima formation [1] In-stent neointima formation [3]
Drug Delivery Method Intraluminal administration [3] Intramural delivery [3]
Nanoparticle (NP) Size Effect Yes; 90 nm NPs were more efficacious than 160 nm NPs despite similar arterial drug levels at 90 minutes [3] Information not specified in the source
AGL-2043 Formulation Advantage Antiproliferative effect of nanoencapsulated tyrphostin was "considerably higher" than surface-adsorbed drug [3] Information not specified in the source
Reported Efficacy Reduced neointima formation [3] Reduced neointima formation [3]

Mechanism of Action and Experimental Workflow

AGL-2043 is a novel and specific inhibitor of the Platelet-Derived Growth Factor Receptor beta (PDGFRβ) [3]. PDGF is a key growth factor released by smooth muscle cells (SMCs) and other cells after vascular injury, and it is responsible for SMC migration and proliferation [5]. By inhibiting this pathway, AGL-2043 directly targets one of the central mechanisms driving restenosis.

The following diagram illustrates the general workflow for evaluating AGL-2043 in these animal models, based on the described protocols.

workflow Start Study Initiation RatModel Rat Carotid Artery Balloon Injury Model Start->RatModel PigModel Porcine Coronary Artery Stent Implantation Model Start->PigModel DrugAppRat Intraluminal Delivery of Nanoencapsulated AGL-2043 RatModel->DrugAppRat DrugAppPig Intramural Delivery of Nanoencapsulated AGL-2043 PigModel->DrugAppPig Analysis Tissue Harvest & Analysis DrugAppRat->Analysis DrugAppPig->Analysis EvalRat Histology: Neointimal Hyperplasia Molecular Analysis: SMC Proliferation Analysis->EvalRat EvalPig Histology: In-Stent Neointima Comparison to Control Stent Analysis->EvalPig End Conclusion: Efficacy of AGL-2043 Therapy EvalRat->End EvalPig->End

Experimental Workflow for AGL-2043 Evaluation

Key Insights for Researchers

  • Model Selection is Context-Dependent: The rat carotid model is excellent for initial, high-throughput proof-of-concept studies due to its low cost and ease of use. The porcine coronary model is essential for later-stage translational research, as it directly tests efficacy in a stented environment that closely mimics human clinical practice [1] [4].
  • Delivery System is Crucial: The study highlights that the therapeutic success of AGL-2043 is not just about the drug itself but also its formulation. Using biodegradable nanoparticles and optimizing their size (90 nm proved superior to 160 nm in rats) are critical factors for efficacy [3].
  • Targeted Mechanism: AGL-2043's specific action on the PDGFRβ pathway offers a targeted approach against SMC proliferation and migration, which are central to restenosis, potentially improving therapeutic specificity [3] [5].

References

AGL 2043 long-term efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

AGL-2043 Profile and Mechanism

The table below summarizes the core characteristics and mechanism of action of AGL-2043.

Property Description
Drug Class Tyrphostin; Protein Tyrosine Kinase Inhibitor [1] [2]
Primary Targets Platelet-derived growth factor receptor (PDGFR), KIT, FLT3 [1]
Primary Indication (Investigated) Prevention of restenosis (vessel re-narrowing) after angioplasty and stenting [3] [2]
Proposed Mechanism Inhibits PDGF-receptor kinase, a key driver of Smooth Muscle Cell (SMC) proliferation and migration after vascular injury [4] [2]
Formulation in Studies Biodegradable poly(D,L-lactide) nanoparticles (NPs) [3] [2]

The following diagram illustrates the proposed signaling pathway through which AGL-2043 acts to prevent restenosis.

G VascularInjury Vascular Injury PDGFRelease PDGF Release VascularInjury->PDGFRelease PDGFR PDGF Receptor (PDGFR) PDGFRelease->PDGFR DownstreamSignaling Downstream Signaling (Proliferation/Migration) PDGFR->DownstreamSignaling SMCproliferation SMC Proliferation & Migration DownstreamSignaling->SMCproliferation NeointimaFormation Neointima Formation (Restenosis) SMCproliferation->NeointimaFormation AGL2043 AGL-2043 Inhibition Inhibition AGL2043->Inhibition Inhibition->PDGFR Blocks Kinase Activity

Experimental Data and Protocol

The key experimental findings on AGL-2043's efficacy in animal models are summarized below.

Study Model Treatment Key Efficacy Outcome Reference
Balloon-injured rat carotid arteries AGL-2043 NPs (90 nm) Reduced neointima formation [3] [2] Biomaterials, 2005
Stented porcine coronary arteries AGL-2043 NPs (90 nm) Reduced in-stent neointima formation [3] [2] Biomaterials, 2005
Balloon-injured rat carotid arteries AGL-2043 NPs (160 nm) Reduced neointima formation (less efficacious than 90 nm NPs) [2] Biomaterials, 2005

The general workflow for the key in-vivo experiments cited was as follows [2]:

  • Animal Model Selection: Rats (carotid artery) and pigs (coronary arteries) were used.
  • Vascular Injury: Balloon injury was induced in the target arteries to simulate the restenosis process.
  • NP Formulation & Delivery: AGL-2043 was encapsulated in biodegradable polymer nanoparticles. The NPs were administered locally to the artery wall using an "oozing balloon" catheter immediately after injury.
  • Analysis: After a set period (e.g., 28 days in the porcine study), the arteries were examined to measure the degree of neointima formation (the tissue re-growth that causes restenosis) and compare it to control groups.

Current Limitations and Research Gaps

It is important to contextualize these findings for your guide:

  • No Long-Term Data: The identified study explicitly states that its observations are limited to 28 days and that "the long-term effects of the polymer and drug-polymer formulation are unknown". The observed efficacy at this time point may not be sustained [2].
  • Preclinical Stage: All found data is from animal models. The relevance to human clinical circumstances is uncertain, as the studies involved injury to healthy arteries rather than angioplasty of complex human atherosclerotic lesions [2].
  • Lack of Direct Comparative Data: While the search results list other drugs used on drug-eluting stents (e.g., Sirolimus, Paclitaxel) [4], I did not find head-to-head experimental comparisons between AGL-2043 and these established agents in the available information.

References

Comprehensive Analysis of AGL-2043 for Neointima Formation Reduction: Efficacy, Statistical Significance, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AGL-2043 and Its Therapeutic Role

AGL-2043 represents a targeted therapeutic approach for preventing restenosis following vascular interventions. This synthetic compound belongs to the tricyclic quinoxaline tyrphostin class and functions as a highly selective inhibitor of platelet-derived growth factor receptor-beta (PDGFR-β) tyrosine kinase, with additional activity against Kit and Flt3 receptors. The significance of AGL-2043 lies in its targeted mechanism that specifically addresses one of the key molecular drivers of vascular smooth muscle cell proliferation and migration, which are central processes in the development of neointimal hyperplasia that leads to restenosis.

The therapeutic rationale for PDGFR-β inhibition in restenosis stems from the pathophysiological cascade that occurs following vascular injury from balloon angioplasty or stent implantation. After vessel injury, PDGF expression increases significantly, acting as both a potent mitogen and chemoattractant for vascular smooth muscle cells (SMCs). This growth factor also facilitates the transformation of SMCs from their contractile to proliferative phenotype, enabling their migration from the medial layer to the intima where they contribute to neointima formation. Unlike broader-spectrum antiproliferative agents used in early drug-eluting stents (e.g., sirolimus, paclitaxel), AGL-2043's targeted approach potentially offers a more favorable safety profile by preserving essential vascular repair processes, particularly re-endothelialization, which reduces the risk of late stent thrombosis.

Experimental Models and Methodological Approaches

The efficacy of AGL-2043 has been evaluated across multiple preclinical models that replicate human restenosis pathophysiology. Researchers have employed two primary delivery strategies: local intramural delivery via biodegradable nanoparticles and stent-based delivery using polymer coatings. These approaches have been systematically investigated in both rat carotid artery and porcine coronary artery models, providing robust evidence across species and injury types.

Table 1: Experimental Models Used in AGL-2043 Studies

Animal Model Injury Type Delivery Method Dosage Assessment Timeline
Rat Carotid Artery Balloon Injury Nanoencapsulated intramural delivery Not specified 14-28 days
Porcine Coronary Artery Stent Implantation Nanoencapsulated intramural delivery Not specified 28 days
Porcine Coronary Artery Stent Implantation Polymer-coated stent elution 180 μg/stent 28 days
Sinclair Mini-Pigs Stent Implantation Biodegradable polymer-coated stent 180 μg/stent 28 days

The methodological framework across these studies included comprehensive histomorphometric analyses to quantify neointimal formation, with key endpoints including in-stent stenosis percentage, absolute neointimal area, and luminal area. Researchers standardized injury scoring using the Schwartz method to ensure comparable injury levels between treatment and control groups, and implemented inflammation scoring systems to assess potential foreign body responses. Drug distribution and retention kinetics were evaluated using high-performance liquid chromatography (HPLC), confirming localized drug delivery with minimal systemic exposure.

Quantitative Efficacy Data and Statistical Significance

The efficacy of AGL-2043 in reducing neointima formation has been demonstrated through multiple independent studies with consistent statistically significant outcomes. The compound has shown substantial reduction in key restenosis parameters across different animal models and delivery methods, with particularly robust data emerging from porcine coronary artery studies.

Table 2: Statistical Efficacy of AGL-2043 in Reducing Neointima Formation

Study Model Delivery Method Reduction in In-Stent Stenosis Reduction in Neointimal Area Luminal Area Increase Statistical Significance (p-value)
Porcine Coronary Arteries Stent-based elution 50% (51% vs 26%) 44% (2.38±1.04 vs 1.31±0.43 mm²) 57% (2.19±1.09 vs 3.39±0.59 mm²) p=0.001
Porcine Coronary Arteries Biodegradable nanoparticles Significant reduction Significant reduction Not specified p<0.05
Balloon-injured Rat Carotid Nanoencapsulated intramural Not specified Significant reduction Not specified p<0.05

In the porcine coronary artery model, which closely mimics human coronary anatomy and physiology, stent-based delivery of AGL-2043 demonstrated particularly compelling results. The 50% reduction in in-stent stenosis (from 51% in controls to 26% in treated animals) was highly statistically significant (p=0.001), while the 44% reduction in absolute neointimal area (from 2.38±1.04 mm² to 1.31±0.43 mm², p=0.004) provided complementary evidence of efficacy. Importantly, the 57% increase in luminal area (from 2.19±1.09 mm² to 3.39±0.59 mm², p=0.003) represents a functionally critical outcome, as this directly correlates with improved blood flow and clinical outcomes.

Critically, the observed therapeutic benefits occurred without significant differences in injury scores (1.24±0.11 vs. 1.15±0.12, p=0.07) or inflammation scores (1.19±0.35 vs. 1.07±0.33, p=0.41) between control and AGL-2043 treated groups. This indicates that the reduction in neointima formation was truly attributable to the pharmacological activity of AGL-2043 rather than artifactual differences in vessel injury or inflammatory responses. Furthermore, statistical analysis confirmed that the difference in percent in-stent stenosis remained highly significant even after normalizing to the degree of injury (p=0.0008) or inflammation score (p=0.001), strengthening the validity of the findings.

Impact of Delivery Systems on Therapeutic Efficacy

The formulation approach for AGL-2043 delivery has been identified as a critical factor influencing its therapeutic efficacy. Comparative studies have revealed that nanoparticle size and drug-carrier binding mode significantly affect arterial uptake, retention kinetics, and ultimately, the antirestenotic efficacy, even when initial arterial drug levels are similar.

  • Nanoparticle Optimization: Studies systematically compared 90nm versus 160nm nanoparticles and demonstrated that smaller nanoparticles (90nm) produced superior efficacy in reducing neointima formation despite similar arterial drug concentrations at 90 minutes post-delivery. This size-dependent effect is attributed to enhanced vascular tissue penetration and potentially more favorable intracellular uptake dynamics with smaller nanoparticles. The optimal formulation utilized a drug-to-polymer weight ratio of 1:100 or lower, which prevented drug crystallization and maintained stability.

  • Encapsulation versus Surface Adsorption: Research demonstrated that the antiproliferative effect of nanoencapsulated tyrphostin was "considerably higher than that of surface-adsorbed drug," highlighting the importance of proper formulation for maximizing therapeutic potential. The encapsulation approach facilitated protracted drug residence at the injury site while maintaining therapeutic concentrations over an extended duration, which is critical for influencing the prolonged proliferative phase following vascular injury.

  • Localized Delivery Advantage: Tissue concentration analyses confirmed that drug levels in segments 1cm proximal and distal to the stents were "negligible or zero" at 1 hour, 24 hours, and 4 weeks after stent implantation. This spatial confinement of drug distribution demonstrates the localized nature of the therapy and minimizes potential systemic side effects, representing a significant advantage over oral administration approaches for restenosis prevention.

Comparative Analysis with Alternative PDGF-Targeting Therapies

AGL-2043 exists within a broader context of PDGF-targeting strategies for restenosis prevention. When compared with other therapeutic approaches targeting similar pathways, AGL-2043 demonstrates a favorable efficacy and specificity profile.

Table 3: Comparison of PDGF-Targeting Therapies for Restenosis

Therapeutic Agent Mechanism of Action Delivery Method Efficacy in Neointima Reduction Specificity Profile
AGL-2043 PDGFR-β, Kit, Flt3 tyrosine kinase inhibitor Nanoparticles, stent coating 44-50% reduction in porcine model Highly specific for PDGFR-β
AG-1295 PDGF-receptor tyrosine kinase blocker Nanoparticles Reduces neointima in rat and porcine models Specific for PDGFR
D-65495 Bis-indolylmethanon PDGFR inhibitor Direct stent coating Inhibits restenosis in rabbit model Potent PDGFR inhibition, minimal off-target effects
Imatinib PDGFR, c-Kit, Bcr-Abl inhibitor Oral administration Ineffective in clinical trials Broader kinase inhibition
Green Tea Catechins PDGF-BB signaling inhibition Local delivery Reduces neointima in rat model Natural compounds, multiple targets

The comparative analysis reveals that local delivery approaches consistently outperform systemic administration for PDGF-targeted restenosis therapy. The failure of oral imatinib in clinical trials despite promising preclinical data underscores the challenge of achieving effective local concentrations without unacceptable systemic exposure when using oral administration routes. AGL-2043 and similarly locally delivered agents (AG-1295, D-65495, green tea catechins) all demonstrate efficacy, suggesting that the local delivery strategy may be as important as the specific therapeutic agent chosen.

AGL-2043 appears to offer advantages in terms of potency and specificity based on available data. Its tricyclic quinoxaline structure provides highly selective inhibition primarily directed against PDGFR-β, potentially minimizing off-target effects that could impair vascular healing. This targeted approach contrasts with earlier tyrosine kinase inhibitors that had broader specificity profiles, and with natural compounds like green tea catechins that act through multiple mechanisms simultaneously.

Detailed Experimental Protocols and Methodologies

Nanoparticle Formulation and Characterization

The nanoparticulate delivery system for AGL-2043 was meticulously developed and optimized to ensure maximum therapeutic efficacy. The preparation protocol involved several critical stages:

  • Formulation Process: AGL-2043-loaded matrix-type nanoparticles were formulated using a modified nanoprecipitation method with d,l-PLA (poly(d,l-lactide) MW 90,000-120,000) as the biodegradable polymer matrix. The standard reference formulation yielded nanoparticles of approximately 160±30nm, while the inclusion of polymer non-solvent (ethanol) in the organic phase produced significantly smaller nanoparticles of 90±20nm. This size differentiation was crucial for evaluating the impact of nanoparticle size on vascular uptake and therapeutic efficacy.

  • Stability Optimization: Preliminary experiments established that the drug-to-polymer ratio critically influenced formulation stability. Ratios above 1:100 resulted in rapid drug crystallization observable through visual and microscopic examination, while ratios of 1:100 or lower maintained stable formulations without precipitation. This optimization ensured consistent dosing and release characteristics throughout the experimental period.

  • Characterization Methods: The nanoparticles underwent comprehensive characterization including size distribution analysis using dynamic light scattering, surface morphology examination through electron microscopy, drug loading efficiency quantification via HPLC, and in vitro release kinetics profiling under physiological conditions. These analyses confirmed that the manufacturing process consistently produced nanoparticles with the desired physicochemical properties.

Animal Model Implementation

The experimental workflows for evaluating AGL-2043 efficacy incorporated standardized injury models in multiple species to ensure robust and translatable results:

G cluster_models Animal Models cluster_delivery Delivery Methods cluster_groups Experimental Groups cluster_assessment Endpoint Assessment Start Study Initiation RatModel Rat Carotid Artery Balloon Injury Model Start->RatModel PigModel Porcine Coronary Artery Stent Implantation Model Start->PigModel NanoDelivery Nanoparticle Formulation Intramural Delivery RatModel->NanoDelivery StentDelivery Polymer-Coated Stent Local Elution PigModel->StentDelivery Treatment AGL-2043 Treatment (Formulation Variants) NanoDelivery->Treatment StentDelivery->Treatment Histo Histomorphometric Analysis (28 days post-treatment) Treatment->Histo Control Control Groups (Placebo Formulations) Control->Histo Kinetics Drug Kinetics Evaluation (HPLC tissue analysis) Histo->Kinetics Stats Statistical Analysis (ANOVA with post-hoc testing) Kinetics->Stats End Study Completion Stats->End

Diagram 1: Experimental workflow for evaluating AGL-2043 efficacy in animal models

The rat carotid artery balloon injury model involved endothelial denudation using a Fogarty balloon catheter, after which AGL-2043 nanoparticles were delivered directly to the vessel wall using an "oozing balloon" catheter system. This approach enabled precise intramural deposition of the therapeutic nanoparticles at the site of injury. The porcine coronary artery model utilized stent implantation with intentional overstretching (1.1:1 stent-to-artery ratio) to create controlled vascular injury, replicating the clinical scenario of stent-induced restenosis. In this model, AGL-2043 was delivered either via nanoparticle formulations or directly from polymer-coated stents.

Histomorphometric Analysis Protocol

The quantitative assessment of neointima formation followed standardized histopathological protocols:

  • Tissue Processing: Arterial segments were harvested at predetermined endpoints (typically 28 days post-intervention), fixed in formalin, and processed for paraffin embedding. Serial cross-sections were obtained at regular intervals throughout the treated segments to ensure representative sampling.

  • Staining and Microscopy: Tissue sections underwent hematoxylin and eosin staining for general morphology, Verhoeff-Van Gieson staining for elastic laminae architecture, and immunohistochemical staining for specific cell types (SMCs, macrophages, endothelial cells) and proliferation markers. Digital images were captured using standardized microscopy protocols.

  • Morphometric Measurements: Using image analysis software, researchers measured the cross-sectional areas of the lumen, neointima, and media. Key calculated parameters included neointimal area, medial area, percent area stenosis, and intima-to-media ratio. Measurements were performed by blinded observers to eliminate assessment bias.

  • Injury and Inflammation Scoring: The degree of vascular injury was quantified using the Schwartz method where 0=no injury, 1=break in the internal elastic lamina, 2=perforation of the media, and 3=perforation of the external elastic lamina. Inflammation was scored based on the density of inflammatory cells in the adventitia and surrounding the stent struts: 0=no inflammatory cells, 1=light, 2=moderate, and 3=heavy ring of inflammatory cells.

Research Implications and Future Directions

The compelling efficacy data for AGL-2043 across multiple animal models and delivery approaches positions this targeted therapy as a promising candidate for clinical translation in restenosis prevention. The consistent observation of approximately 50% reduction in in-stent stenosis with strong statistical significance (p=0.001) represents a therapeutic effect size that would be clinically meaningful if translatable to human patients. The targeted mechanism of PDGFR-β inhibition offers potential advantages over broader-spectrum antiproliferative agents currently used in clinical practice, particularly regarding preservation of endothelial recovery and reduction in late thrombotic risk.

Several research gaps and limitations should be addressed in future studies. The current evidence base is derived from healthy animal arteries rather than atherosclerotic vessels, which may respond differently to therapeutic intervention. The long-term effects beyond 28 days remain unknown, including the durability of the antirestenotic effect and potential late-term safety concerns. Additionally, the optimal dosing regimen and release kinetics for human applications require further refinement. Future research directions should include evaluation in atherosclerotic animal models, longer-term follow-up studies, investigation of combination therapies targeting complementary pathways, and ultimately, well-designed clinical trials to establish safety and efficacy in human patients.

The nanoparticle delivery approach for AGL-2043 may offer particular clinical value in complex lesion anatomies where stent deployment is challenging or impossible. As noted in the research, "30–40% of critical lesions cannot be stented, largely because they occur at branch sites or in small arteries," highlighting the need for effective non-stent-based therapies for restenosis prevention. The successful development of AGL-2043 formulations could therefore address an important unmet clinical need in interventional cardiology and vascular medicine.

Conclusion

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

280.07826757 Da

Monoisotopic Mass

280.07826757 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8OO2SLF34L

Wikipedia

Agl-2043

Dates

Last modified: 02-18-2024
1: Banai S, Gertz SD, Gavish L, Chorny M, Perez LS, Lazarovichi G, Ianculuvich M, Hoffmann M, Orlowski M, Golomb G, Levitzki A. Tyrphostin AGL-2043 eluting stent reduces neointima formation in porcine coronary arteries. Cardiovasc Res. 2004 Oct 1;64(1):165-71. PubMed PMID: 15364624.
2: Banai S, Chorny M, Gertz SD, Fishbein I, Gao J, Perez L, Lazarovichi G, Gazit A, Levitzki A, Golomb G. Locally delivered nanoencapsulated tyrphostin (AGL-2043) reduces neointima formation in balloon-injured rat carotid and stented porcine coronary arteries. Biomaterials. 2005 Feb;26(4):451-61. Erratum in: Biomaterials. 2005 Aug;26(23):4898-901. PubMed PMID: 15275819.
3: Gazit A, Yee K, Uecker A, Böhmer FD, Sjöblom T, Ostman A, Waltenberger J, Golomb G, Banai S, Heinrich MC, Levitzki A. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit. Bioorg Med Chem. 2003 May 1;11(9):2007-18. PubMed PMID: 12670652.

Explore Compound Types